Rivoglitazone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXOLDPMGMWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870164 | |
| Record name | Rivoglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185428-18-6 | |
| Record name | Rivoglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185428-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivoglitazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivoglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivoglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rivoglitazone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivoglitazone is a potent and selective member of the thiazolidolidinedione (TZD) class of insulin (B600854) sensitizers that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] It has been investigated for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
This compound is a thiazolidinedione derivative designed to enhance insulin sensitivity in peripheral tissues.[3] As a selective PPARγ agonist, it modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[4][5] This document serves as a technical resource, consolidating preclinical and clinical data on this compound and providing detailed experimental methodologies for its scientific investigation.
Chemical Structure and Properties
-
IUPAC Name: 5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[6]
-
Molecular Formula: C₂₀H₁₉N₃O₄S[6]
-
Molar Mass: 397.45 g/mol [7]
-
CAS Number: 185428-18-6[6]
Mechanism of Action: PPARγ Agonism
This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[8]
Signaling Pathway
Upon binding by an agonist like this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[9] This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][10] This interaction modulates the transcription of genes involved in:
-
Glucose Metabolism: Upregulation of glucose transporters (e.g., GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[11]
-
Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and adipogenesis.[4][5]
-
Inflammation: Transrepression of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.[8]
Quantitative Data
Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated in various animal models of insulin resistance and type 2 diabetes.
| Animal Model | Treatment Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 14 days | Dose-dependent decrease in plasma glucose and triglycerides. ED₅₀ for glucose lowering: 0.19 mg/kg (compared to 34 mg/kg for pioglitazone (B448) and 28 mg/kg for rosiglitazone). | [12] |
| db/db Mice | Not specified | Potent antidiabetic effects observed. | [12] |
| Zucker Fatty Rats | Not specified | Ameliorated insulin resistance and lowered plasma triglycerides at 0.1 mg/kg. | [12] |
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of this compound in patients with T2DM.
| Trial Identifier | Phase | Treatment Arms | Duration | Key Efficacy Outcomes | Reference |
| NCT00143520 | 3 | This compound 1.0 mg/day, this compound 1.5 mg/day, Pioglitazone 45 mg/day, Placebo | 26 weeks | This compound 1.5 mg was superior to pioglitazone in reducing HbA1c (-0.7% vs -0.6%). This compound 1.0 mg was non-inferior to pioglitazone (-0.4% vs -0.6%). Significant reduction in fasting plasma glucose. | [2][13] |
| Kong et al. (2011) | Not specified | This compound 0.5, 1.0, 1.5 mg/day, Pioglitazone 30 mg/day, Placebo | 12 weeks | Significant reduction in HbA1c in all active treatment groups compared to placebo. |
Clinical Safety and Tolerability
The safety profile of this compound has been assessed in clinical trials.
| Adverse Event | This compound (1.0-1.5 mg/day) Frequency | Pioglitazone (45 mg/day) Frequency | Placebo Frequency | Reference |
| Peripheral Edema | 5.2 - 6.2% | Not specified | 0.7% | [2] |
| Weight Gain | 1.6 - 3.1% | Not specified | 0% | [2] |
| Pitting Edema | 1.3 - 2.2% | Not specified | 0% | [2] |
| Drug-related Edema | 7.7% (all doses) | 16.2% | 3.0% |
Experimental Protocols
In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the in vitro agonistic activity of a compound on PPARγ.
Objective: To quantify the ability of this compound to activate the PPARγ receptor and induce the expression of a luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene under the control of a PPRE promoter
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and reference agonists (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium at 37°C and 5% CO₂.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound, a reference agonist, and a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
-
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of a PPARγ agonist in a genetically obese and diabetic rat model.
Objective: To assess the effect of this compound on glycemic control and dyslipidemia in ZDF rats.
Animals:
-
Male Zucker Diabetic Fatty (fa/fa) rats (e.g., 6-8 weeks old)
-
Age-matched lean control rats (+/?)
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Glucometer and test strips
-
Centrifuge
-
Kits for measuring plasma triglycerides and insulin
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate the animals to the housing conditions for at least one week.
-
Record baseline body weight, and collect blood samples (e.g., from the tail vein) to measure baseline blood glucose, plasma triglycerides, and insulin levels.
-
-
Randomization and Dosing:
-
Randomly assign the ZDF rats to treatment groups: Vehicle control, this compound (at various dose levels), and a positive control (e.g., Pioglitazone).
-
Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
-
-
In-life Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Measure non-fasting or fasting blood glucose levels at regular intervals (e.g., weekly).
-
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for the measurement of plasma glucose, triglycerides, insulin, and other relevant biomarkers.
-
Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a potent and selective PPARγ agonist that has demonstrated significant efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials in patients with type 2 diabetes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PPARγ agonists. Further research is warranted to fully elucidate its long-term safety and potential therapeutic applications beyond diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Molecular Structure of Rivoglitazone
Introduction
Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs, investigated for the treatment of type 2 diabetes mellitus.[1][2] As a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), its molecular structure is intricately linked to its pharmacological activity.[3] This document provides a detailed examination of the molecular architecture of this compound, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a complex organic molecule comprising three key moieties: a thiazolidinedione headgroup, a central phenyl ring linker, and a substituted benzimidazole (B57391) tail. This specific arrangement is crucial for its potent interaction with the PPARγ ligand-binding pocket.
-
IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione[1][4]
The key structural features include the acidic thiazolidinedione ring, which is essential for binding to the PPARγ receptor, and the extended hydrophobic tail, which contributes to the high potency of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 397.45 g·mol⁻¹ | [1][6] |
| Exact Mass | 397.109619 Da | [5][6] |
| Density | 1.4±0.1 g/cm³ | [5] |
| Boiling Point | 669.3±40.0 °C at 760 mmHg | [5] |
| Flash Point | 358.6±27.3 °C | [5] |
| LogP | 2.95 | [5] |
Mechanism of Action: PPARγ Signaling Pathway
This compound functions as a selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8][9] The activation of PPARγ by this compound initiates a cascade of transcriptional events that ultimately enhance insulin (B600854) sensitivity.
The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change in the receptor. This allows for the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[10] This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10] This binding modulates the transcription of numerous genes involved in metabolic control, including those for glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[8] The overall effect is a potent reduction in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia.[11]
Experimental Data and Protocols
The molecular structure and potency of this compound have been elucidated through various experimental techniques, including X-ray crystallography to define its three-dimensional structure when bound to its target and in vitro assays to quantify its biological activity.
The first X-ray crystal structure of this compound bound to the PPARγ ligand-binding domain provided critical insights into its high potency.[12] The analysis revealed that this compound establishes a unique hydrogen bond network with residues of the co-activator binding surface (AF2) and makes more extensive contacts with helix 3 and the β-sheet compared to other TZDs like rosiglitazone (B1679542).[12]
Experimental Protocol: X-ray Crystallography of Ligand-Receptor Complex
-
Protein Expression and Purification: The ligand-binding domain (LBD) of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.
-
Complex Formation: The purified PPARγ LBD is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: The PPARγ-Rivoglitazone complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves screening a wide range of conditions (e.g., pH, salt concentration, precipitant type) to find optimal conditions for single-crystal growth.
-
X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled. It is then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The structure is solved using molecular replacement, using a known PPARγ structure as a search model.[13] The final atomic model of the this compound-PPARγ complex is built and refined to fit the electron density map. The structure is deposited in the Protein Data Bank (PDB ID: 5U5L).[13]
This compound is the most potent PPARγ agonist among the thiazolidinediones.[12][14] In vitro studies using luciferase reporter assays have demonstrated that it activates human PPARγ more potently than both rosiglitazone and pioglitazone.[3][15]
Table 2: Comparative Potency of this compound
| Comparison | Potency Fold-Increase | Source |
| vs. Pioglitazone | 16.4-fold higher | [16] |
| vs. Rosiglitazone | 3.6-fold higher | [16] |
Experimental Protocol: Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate a specific receptor by measuring the expression of a reporter gene (luciferase).
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HT-1080) is cultured.[17] The cells are then co-transfected with two plasmids:
-
An expression plasmid encoding a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain.
-
A reporter plasmid containing the luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound, alongside positive (e.g., Rosiglitazone) and negative (vehicle) controls.[17]
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for compound uptake, receptor activation, and reporter gene expression.[17]
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme. A luciferin substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. The data are plotted against compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) is calculated.
Clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of this compound.
Table 3: Summary of Clinical and Pharmacokinetic Data
| Parameter | Finding | Source |
| Efficacy | ||
| HbA1c Reduction (vs. Placebo) | -0.86% (1 mg/d) to -0.97% (1.5-2 mg/d) | [16] |
| HbA1c Reduction (vs. Pioglitazone) | Superior at high dose (-0.11% difference) | [16] |
| Triglyceride Reduction (vs. Placebo) | Significant reduction | [16] |
| Pharmacokinetics | ||
| Plasma Half-Life | Approximately 13 hours | [11][16] |
The molecular structure of this compound is expertly tailored for high-potency, selective agonism of the PPARγ nuclear receptor. Its thiazolidinedione head, central linker, and benzimidazole tail work in concert to establish extensive interactions within the receptor's ligand-binding pocket. This potent activation of the PPARγ signaling pathway leads to significant improvements in glucose and lipid metabolism. The detailed characterization of its structure and function through X-ray crystallography and in vitro assays provides a solid foundation for understanding its therapeutic potential and for the rational design of future metabolic drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug evaluation: this compound, a new oral therapy for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 4. This compound | C20H19N3O4S | CID 3055168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:185428-18-6 | Chemsrc [chemsrc.com]
- 6. KEGG DRUG: this compound [kegg.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystal structure of this compound bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vitro Characterization of Rivoglitazone's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivoglitazone is a potent and highly selective member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Its primary mechanism of action is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, detailing its interaction with PPARγ, its effects on cellular processes, and the experimental protocols to characterize these activities.
Core Bioactivity Data
| Parameter | This compound | Rosiglitazone | Pioglitazone |
| PPARγ Activation Potency | 3.6-fold higher | Reference | 16.4-fold lower |
| PPARγ Selectivity vs PPARα/δ | ~445-fold | Not Specified | Not Specified |
Note: The data presented is based on comparative analyses. Absolute EC50 and Ki values for this compound require further investigation from dedicated in vitro assays.
Key In Vitro Bioactivities and Experimental Protocols
PPARγ Agonism
This compound's primary bioactivity stems from its function as a potent agonist of PPARγ. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism.
This assay quantifies the ability of this compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.
Objective: To determine the dose-dependent activation of PPARγ by this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase or β-galactosidase gene
-
Transfection reagent
-
This compound and reference compounds (e.g., Rosiglitazone)
-
Cell lysis buffer
-
Luciferase or β-galactosidase assay substrate
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value.
PPARγ Transactivation Assay Workflow
Adipocyte Differentiation
As a potent PPARγ agonist, this compound is expected to promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This is a key mechanism contributing to its therapeutic effects.
This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes.
Objective: To quantify the effect of this compound on adipogenesis.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Microscope
-
Spectrophotometer
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with DM containing varying concentrations of this compound.
-
After 2-3 days, replace the medium with maintenance medium containing the same concentrations of this compound.
-
Replenish the maintenance medium every 2 days for a total of 8-10 days, or until mature adipocytes with visible lipid droplets are formed.
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain and visualize the stained lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 510 nm.
3T3-L1 Adipocyte Differentiation Workflow
Anti-inflammatory Effects
Thiazolidinediones, including this compound, have demonstrated anti-inflammatory properties, which are thought to contribute to their beneficial effects on insulin resistance and cardiovascular health. This is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
This assay evaluates the ability of this compound to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To determine the IC50 of this compound for the inhibition of pro-inflammatory cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Cell lysis buffer and reagents for NF-κB activity assay (e.g., EMSA or reporter assay)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant to measure the levels of secreted TNF-α and IL-6 using ELISA, and nitric oxide using the Griess assay.
-
Lyse the cells to prepare nuclear extracts for the analysis of NF-κB activity.
-
Plot the concentration-response curves for the inhibition of each inflammatory mediator and calculate the IC50 values.
In Vitro Anti-inflammatory Assay Workflow
Signaling Pathway
The primary signaling pathway for this compound involves the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various metabolic processes.
This compound-PPARγ Signaling Pathway
Conclusion
This compound is a highly potent and selective PPARγ agonist with significant potential in the management of type 2 diabetes. Its in vitro bioactivity is characterized by robust activation of the PPARγ signaling pathway, leading to beneficial effects on adipocyte differentiation and a reduction in inflammatory responses. The experimental protocols outlined in this guide provide a framework for the detailed in vitro characterization of this compound and other novel PPARγ agonists, facilitating further research and drug development in this critical therapeutic area.
An In-Depth Technical Guide on the Binding Affinity and Kinetics of Rivoglitazone for PPARγ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivoglitazone, a member of the thiazolidinone (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization, making it a key target for type 2 diabetes therapeutics. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to PPARγ, drawing upon available structural and functional data. While direct quantitative data on binding constants from biophysical assays remain to be published, this guide synthesizes current knowledge from crystallographic studies and functional assays to provide insights into the molecular interactions and functional consequences of this compound binding.
Introduction
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. Thiazolidinediones, such as this compound, are synthetic ligands that activate PPARγ, leading to improved insulin sensitivity. This compound has been shown to be a more potent agonist compared to earlier-generation TZDs like Rosiglitazone and Pioglitazone. Understanding the specifics of its binding affinity and kinetics is crucial for rational drug design and the development of next-generation PPARγ modulators with improved therapeutic profiles.
This compound Binding Affinity for PPARγ
Functional Potency (EC50)
Cell-based reporter gene assays are commonly used to determine the functional potency of a compound. In these assays, cells are transfected with a PPARγ expression vector and a reporter gene under the control of a PPRE-containing promoter. The activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.
Table 1: Functional Potency of this compound and other TZDs on human PPARγ
| Compound | EC50 (nM) | Relative Potency vs. Rosiglitazone |
|---|---|---|
| This compound | ~9.2 | 3.6-fold higher |
| Rosiglitazone | 33 | 1.0 |
| Pioglitazone | 490 | 0.07-fold |
Note: The EC50 value for this compound is estimated based on the reported 3.6-fold lower value compared to Rosiglitazone.
Structural Basis of High-Affinity Binding
The X-ray crystal structure of this compound in complex with the ligand-binding domain (LBD) of human PPARγ (PDB ID: 5U5L) provides critical insights into the molecular interactions that underpin its high potency[1].
-
Hydrogen Bonding Network: this compound's thiazolidinedione headgroup forms a canonical hydrogen bond network with key residues in the PPARγ LBD, including Ser289, His323, His449, and Tyr473. This interaction is crucial for the stabilization of the active conformation of the receptor.
-
Hydrophobic Interactions: The central phenyl ring and the benzimidazole (B57391) moiety of this compound engage in extensive hydrophobic interactions with residues lining the ligand-binding pocket.
-
Unique Interactions: Compared to Rosiglitazone, this compound makes more extensive contacts with helix 3 and the β-sheet of the LBD. It also forms a unique hydrogen bond network with residues of the co-activator binding surface (AF-2), which likely contributes to its enhanced potency[1].
This compound Binding Kinetics for PPARγ
Quantitative data on the association (k_on) and dissociation (k_off) rate constants for the binding of this compound to PPARγ are not currently available in published literature. These kinetic parameters are essential for understanding the duration of the drug-receptor interaction and, consequently, the pharmacodynamic profile of the compound.
-
Association Rate (k_on): This parameter describes how quickly this compound binds to PPARγ. A faster k_on can lead to a more rapid onset of action.
-
Dissociation Rate (k_off): This parameter reflects the stability of the this compound-PPARγ complex. A slower k_off results in a longer residence time of the drug on the receptor, which can lead to a prolonged therapeutic effect.
Future studies employing techniques like Surface Plasmon Resonance (SPR) or Kinetic Exclusion Assay (KinExA) are needed to determine these crucial kinetic constants.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are generalized methodologies for key experiments used to characterize PPARγ ligand binding.
X-ray Crystallography
The determination of the crystal structure of the PPARγ LBD in complex with this compound involved the following general steps[1]:
-
Protein Expression and Purification: The human PPARγ LBD is typically expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
Crystallization: The purified PPARγ LBD is mixed with a molar excess of this compound and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to produce the final atomic model.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CV-1) is cultured and co-transfected with:
-
An expression vector for the PPARγ LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a reference compound.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response data are fitted to a sigmoidal curve to determine the EC50 value.
PPARγ Signaling Pathway
The binding of this compound to PPARγ initiates a cascade of events leading to the regulation of target gene expression.
Upon entering the cell, this compound binds to the LBD of PPARγ, inducing a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then heterodimerizes with RXR. This complex translocates to the nucleus and binds to PPREs on the DNA, initiating the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.
Conclusion and Future Directions
This compound is a high-potency PPARγ agonist, a characteristic substantiated by functional assays and elucidated by its crystal structure in complex with the receptor. The detailed molecular interactions revealed by X-ray crystallography provide a solid foundation for understanding its enhanced activity compared to other TZDs. However, a complete picture of its binding profile requires the experimental determination of its binding affinity (Kd/Ki) and kinetic parameters (k_on/k_off). Future research employing biophysical techniques such as SPR, ITC, and TR-FRET will be invaluable in providing these missing quantitative data. A comprehensive understanding of both the thermodynamics and kinetics of this compound's interaction with PPARγ will be instrumental in guiding the development of the next generation of safer and more effective selective PPARγ modulators for the treatment of metabolic diseases.
References
Rivoglitazone's Isoform Selectivity for Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isoform selectivity of Rivoglitazone, a potent thiazolidinedione (TZD) class of antidiabetic agents, for the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.
Introduction
This compound is a high-affinity agonist for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ by agonists like this compound leads to improved insulin (B600854) sensitivity, making it an effective therapeutic strategy for type 2 diabetes mellitus. The selectivity of a PPAR agonist for its target isoform is a critical determinant of its therapeutic efficacy and side-effect profile. This guide summarizes the quantitative data on this compound's isoform selectivity, details the experimental protocols used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Isoform Selectivity of this compound
This compound demonstrates a high degree of selectivity for PPARγ over PPARα and PPARδ. In vitro studies have shown that this compound is a potent activator of human PPARγ, while having minimal effect on the other two isoforms[1][2][3]. A meta-analysis has highlighted that in-vitro studies indicate a 445-fold selectivity for PPARγ over PPARα or PPARδ isoforms[4].
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the human PPAR isoforms as determined by luciferase reporter assays. For comparison, data for the well-characterized PPARγ agonists, Rosiglitazone and Pioglitazone, are also included.
| Compound | PPARγ EC50 (nM) | PPARα Activity | PPARδ Activity | Reference |
| This compound | ~10 | Negligible | Negligible | [1][3] |
| Rosiglitazone | ~30 | Negligible | Negligible | [1][3] |
| Pioglitazone | ~400 | Negligible | Negligible | [1][3] |
Note: EC50 value for this compound is estimated from the dose-response curve presented in the cited literature. The original study describes it as more potent than Rosiglitazone and Pioglitazone[1][3].
Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon binding to an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the regulation of genes involved in glucose and lipid metabolism.
Caption: PPAR Signaling Pathway Activation by this compound.
Experimental Protocols
The isoform selectivity of this compound is primarily determined using two key in vitro assays: the Luciferase Reporter Assay and the Radioligand Competitive Binding Assay.
Luciferase Reporter Assay
This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).
Objective: To determine the functional potency (EC50) of this compound on PPARα, PPARγ, and PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of either human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing various concentrations of this compound, a positive control (e.g., Rosiglitazone for PPARγ), or a vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation period with the compounds, cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to a control (e.g., Renilla luciferase activity from a co-transfected control plasmid).
-
Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
-
EC50 values are calculated from the dose-response curves using non-linear regression analysis.
-
Caption: Workflow for Luciferase Reporter Assay.
Radioligand Competitive Binding Assay
This assay directly measures the affinity of a compound for a specific PPAR isoform by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of this compound for PPARα, PPARγ, and PPARδ.
Methodology:
-
Preparation of Receptor Source:
-
The ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ is expressed and purified.
-
-
Assay Setup:
-
The purified PPAR-LBD is incubated in a suitable buffer with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
-
Separation of Bound and Free Ligand:
-
After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).
-
-
Quantification of Radioactivity:
-
The amount of radioactivity associated with the receptor-bound fraction is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of this compound.
-
The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined from the resulting competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Competitive Binding Assay.
Conclusion
The available data conclusively demonstrate that this compound is a potent and highly selective agonist for PPARγ. Its minimal activity on PPARα and PPARδ suggests a favorable selectivity profile, which is a desirable characteristic for minimizing off-target effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of PPAR modulators in drug discovery and development.
References
- 1. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Rivoglitazone: A Deep Dive into its Modulation of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rivoglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound's primary therapeutic effect is the improvement of insulin (B600854) sensitivity.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, with a focus on its core mechanism of action and its influence on other key signaling cascades. While direct research on this compound's effects on all pathways is emerging, data from closely related TZDs like Rosiglitazone and Pioglitazone offer significant insights into its broader molecular impacts.
Core Mechanism of Action: PPARγ Activation
This compound's principal mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This modulation of gene expression is the foundational event that leads to the diverse physiological effects of this compound.
Modulation of Key Signaling Pathways
Beyond its primary interaction with PPARγ, this compound and other TZDs are known to influence a network of interconnected signaling pathways.
Insulin Signaling Pathway
A primary consequence of PPARγ activation by this compound is the enhancement of the insulin signaling pathway, particularly in adipose tissue, skeletal muscle, and the liver.[3][4] TZDs have been shown to improve downstream insulin receptor signaling. Specifically, Rosiglitazone treatment increases insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and its subsequent association with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[4][5] This leads to the activation of the PI3K/Akt signaling cascade, which is crucial for glucose uptake and utilization. Furthermore, TZDs like Pioglitazone have been demonstrated to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that promotes glucose uptake and fatty acid oxidation.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways, including ERK, p38, and JNK, are critical in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Evidence from studies on Rosiglitazone suggests a complex, context-dependent modulation of these pathways. For instance, Rosiglitazone has been shown to activate MAPK and PI3K signaling during adipocyte differentiation.[7] In contrast, another TZD, Troglitazone, has been observed to inhibit ERK while stimulating p38 MAPK, leading to apoptosis in certain cell types.[8] This suggests that the effect of this compound on the MAPK cascade may be cell-type and stimulus-specific.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several studies on Rosiglitazone and Pioglitazone have demonstrated a potent anti-inflammatory effect through the inhibition of the NF-κB pathway.[9][10] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[9]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, β-catenin is targeted for degradation. Wnt signaling inhibits this degradation, leading to the accumulation and nuclear translocation of β-catenin, where it co-activates TCF/LEF transcription factors to regulate gene expression. There is evidence suggesting that Rosiglitazone can activate the Wnt/β-catenin pathway, which may contribute to some of its therapeutic effects, for instance, in neurodegenerative models.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related compounds.
Table 1: In Vitro Potency of this compound on PPARγ Activation
| Compound | EC50 (Human PPARγ) | Relative Potency | Reference |
| This compound | Not explicitly stated, but 3.6-fold more potent than Rosiglitazone | Most Potent | [2] |
| Rosiglitazone | ~30 nM | - | [2] |
| Pioglitazone | ~490 nM | 16.4-fold less potent than this compound | [2] |
Table 2: In Vivo Efficacy of this compound in Diabetic Rodent Models[1]
| Parameter | This compound ED50 | Rosiglitazone ED50 | Pioglitazone ED50 | Animal Model |
| Glucose Lowering | 0.19 mg/kg | 28 mg/kg | 34 mg/kg | Zucker Diabetic Fatty (ZDF) Rats |
| Triglyceride Lowering | 0.20 mg/kg | 28 mg/kg | Not reported | Zucker Diabetic Fatty (ZDF) Rats |
Table 3: Clinical Efficacy of this compound in Type 2 Diabetes (Meta-Analysis Data)
| Parameter | Standard Dose (1 mg/d) vs. Placebo (Mean Difference) | High Dose (1.5-2 mg/d) vs. Placebo (Mean Difference) |
| HbA1c | -0.86% | -0.97% |
| Fasting Glucose | -36.96 mg/dL | -46.40 mg/dL |
| Adiponectin | +7.94 ng/mL | +13.82 ng/mL |
Table 4: Qualitative Effects of TZDs on Signaling Pathway Components (Primarily from Rosiglitazone/Pioglitazone Studies)
| Pathway | Key Protein/Event | Observed Effect of TZD | Reference |
| Insulin Signaling | IRS-1 Phosphorylation | Increased | [4][5] |
| Insulin Signaling | PI3K/Akt Activation | Increased | [4] |
| Insulin Signaling | AMPK Activation | Increased | [6] |
| MAPK Signaling | ERK Phosphorylation | Context-dependent (increase or decrease) | [7][8] |
| MAPK Signaling | p38 Phosphorylation | Increased | [8] |
| NF-κB Signaling | IκBα Degradation | Decreased | [9] |
| NF-κB Signaling | p65 Nuclear Translocation | Decreased | [9] |
| Wnt/β-catenin | β-catenin Accumulation | Increased | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cellular signaling pathways.
PPARγ Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate PPARγ.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 24-well plates.
-
Cells are co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs upstream of the luciferase gene. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a serum-free medium containing various concentrations of this compound (or vehicle control).
-
Cells are incubated for an additional 24 hours.
-
-
Luciferase Assay:
-
Cells are lysed using a passive lysis buffer.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase or Renilla luciferase activity is measured for normalization.
-
Data are expressed as fold activation relative to the vehicle control.
-
Western Blot Analysis for Phosphorylated Signaling Proteins
This technique is used to detect changes in the phosphorylation state of key signaling proteins.
-
Cell Culture and Treatment:
-
Cells (e.g., adipocytes, muscle cells, or endothelial cells) are cultured to 70-80% confluency.
-
Cells are serum-starved for a defined period (e.g., 4-16 hours) before treatment.
-
Cells are treated with various concentrations of this compound for different time points. In some experiments, cells are co-treated with a relevant stimulus (e.g., insulin, TNF-α).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are mixed with Laemmli buffer, boiled, and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody against the total form of the protein for normalization.
-
NF-κB Nuclear Translocation Assay
This assay assesses the movement of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips in a multi-well plate.
-
Cells are pre-treated with this compound for a specified time.
-
NF-κB activation is induced by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes).
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking solution (e.g., BSA in PBS).
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis:
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The localization of the p65 signal (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.
-
Conclusion
This compound is a highly potent PPARγ agonist with significant therapeutic effects on glucose and lipid metabolism. Its primary mechanism of action through the modulation of PPARγ-responsive genes is well-established. Furthermore, based on evidence from the broader TZD class, this compound likely exerts its effects through a complex interplay with other critical cellular signaling pathways, including the insulin, MAPK, NF-κB, and Wnt/β-catenin pathways. This integrated signaling network contributes to its overall pharmacological profile, encompassing insulin sensitization, anti-inflammatory properties, and potential effects on cell differentiation and proliferation. Further research is warranted to delineate the precise, direct effects of this compound on these secondary pathways to fully elucidate its molecular mechanisms and therapeutic potential.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and p38 MAPK inhibition controls NF-E2 degradation and profibrotic signaling in renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes | The EMBO Journal [link.springer.com]
- 6. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rivoglitazone's Impact on Target Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivoglitazone, a potent and selective thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, holds significant promise in the therapeutic landscape of type 2 diabetes. Its primary mechanism of action involves the modulation of gene expression, leading to improved insulin (B600854) sensitivity and regulation of glucose and lipid metabolism. This technical guide provides an in-depth analysis of this compound's effects on target gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
This compound is a third-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is central to the therapeutic effects of this compound, which include enhanced insulin signaling, increased glucose uptake, and improved lipid homeostasis.
This compound's Effect on Target Gene Expression
While comprehensive quantitative gene expression data for this compound is still emerging, studies on this compound and other potent PPARγ agonists have elucidated a clear pattern of transcriptional regulation. The following tables summarize the known effects of this compound and the broader class of thiazolidinediones on key target genes.
Table 1: Quantitative Effects of this compound on Target Gene Expression
| Target Gene | Cell/Tissue Type | Fold Change/Effect | Reference |
| S100A8 mRNA | Adipose Tissue (ob/ob mice) | Complete reversal of obesity-induced increase | [1] |
| Adiponectin (Plasma) | ob/ob mice | Remarkable elevation | [1] |
Note: Specific fold-change values for gene expression were not provided in the cited study.
Table 2: Quantitative Effects of Other Thiazolidinediones (TZDs) on Target Gene Expression
This table provides context for the expected effects of potent PPARγ agonists like this compound, based on data from other drugs in the same class.
| Target Gene | TZD | Cell/Tissue Type | Fold Change in mRNA/Protein | Reference |
| GLUT4 Protein | Troglitazone | Adipose Tissue (OLETF rats) | 1.5-fold increase | [2] |
| GLUT4 mRNA | Troglitazone | Adipose Tissue (OLETF rats) | 1.4-fold increase | [2] |
| PEPCK-C mRNA | Pioglitazone (B448) | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |
| GPDH mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |
| LPL mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |
| ACS mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |
Signaling Pathway of this compound Action
This compound exerts its effects by activating the PPARγ signaling pathway. The diagram below illustrates the key steps in this process, from receptor binding to the transcriptional regulation of target genes involved in metabolic control.
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on target gene expression.
3T3-L1 Preadipocyte Differentiation Assay
This assay is fundamental for studying the adipogenic effects of PPARγ agonists.
Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of this compound on this process.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Insulin (10 µg/mL)
-
Dexamethasone (1 µM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)
-
This compound (various concentrations)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in 24-well plates at a density of 2 x 10^4 cells/well in Growth Medium and grow to confluence (Day -2).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS, 10 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. Add this compound at desired concentrations to the treatment wells.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS and fresh this compound.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.
-
Wash with water and acquire images.
-
For quantification, elute the stain with isopropanol and measure absorbance at 510 nm.
-
Caption: 3T3-L1 Adipocyte Differentiation Workflow.
Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor.
Objective: To measure the dose-dependent activation of PPARγ by this compound.
Materials:
-
HEK293T or other suitable host cells
-
PPARγ expression plasmid
-
PPRE-driven luciferase reporter plasmid (e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound (various concentrations)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluence on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Caption: Luciferase Reporter Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of specific target genes.
Objective: To determine the fold change in the expression of PPARγ target genes (e.g., Adiponectin, GLUT4, S100A8) in response to this compound treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes or other relevant cell/tissue samples treated with this compound.
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells/tissues.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene and comparing the treated samples to the untreated controls.
Conclusion
This compound, as a potent PPARγ agonist, exerts its therapeutic effects primarily through the transcriptional regulation of a network of genes integral to glucose and lipid metabolism. While specific quantitative data on its impact on a broad range of human genes is still being fully elucidated, the available evidence, complemented by data from other thiazolidinediones, strongly supports its role in upregulating genes that promote insulin sensitivity and adipogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other PPARγ modulators on target gene expression, paving the way for a deeper understanding of their therapeutic potential and the development of next-generation metabolic drugs.
References
- 1. Dynamic changes of adiponectin and S100A8 levels by the selective peroxisome proliferator-activated receptor-gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troglitazone improves GLUT4 expression in adipose tissue in an animal model of obese type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Rivoglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin (B600854) sensitizers, investigated for the treatment of type 2 diabetes mellitus. As a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. It includes detailed information on its mechanism of action, pharmacodynamic effects in relevant animal models, pharmacokinetic profile in preclinical species, and metabolic pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated source of preclinical data on this compound.
Introduction
This compound is a third-generation thiazolidinedione that was developed to enhance insulin sensitivity and improve glycemic control in patients with type 2 diabetes. Like other members of its class, its primary mechanism of action is through the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues such as skeletal muscle and liver. Activation of PPARγ leads to a cascade of downstream effects that ultimately result in improved insulin signaling and glucose uptake. This guide delves into the preclinical data that have characterized the pharmacological profile of this compound.
Mechanism of Action: Potent and Selective PPARγ Agonism
This compound is a potent and highly selective agonist of PPARγ. In vitro studies have demonstrated its high affinity for the PPARγ receptor. While specific binding affinity values (Ki or IC50) are not consistently reported in publicly available literature, one meta-analysis indicates that this compound exhibits a 445-fold selectivity for PPARγ over PPARα and PPARδ isoforms.[1] Its activity at PPARα and PPARδ is described as minimal.[2]
The activation of PPARγ by this compound initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The binding of this compound to PPARγ and subsequent gene regulation can be visualized as follows:
Figure 1: this compound Signaling Pathway.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily evaluated in rodent models of obesity and type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice.
In Vivo Efficacy
In these models, this compound has demonstrated potent glucose-lowering and triglyceride-lowering effects.[2] A 14-day administration in ZDF rats resulted in a dose-dependent decrease in plasma glucose and triglyceride levels.[2] The glucose-lowering effect of this compound was found to be significantly more potent than that of pioglitazone (B448) and rosiglitazone.[2]
| Parameter | This compound | Pioglitazone | Rosiglitazone | Animal Model | Reference |
| Glucose Lowering ED50 | 0.19 mg/kg | 34 mg/kg | 28 mg/kg | ZDF rats | [2] |
| Triglyceride Lowering | Significant reduction | - | - | ZDF rats | [2] |
Table 1: Comparative in vivo efficacy of this compound and other thiazolidinediones in ZDF rats.
Effects on Gene Expression
Gene expression analyses in the liver and heart of ZDF rats treated with this compound suggest that it may reduce hepatic glucose production and modulate cardiac glucose and fatty acid metabolism.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats and monkeys.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound exhibits low total body clearance and a small volume of distribution in both rats and monkeys.[3] It has high oral bioavailability in both species.[3] Metabolism is the primary route of clearance, with minimal excretion of the parent drug in urine and bile.[3] Radioactivity from labeled this compound is mainly excreted in the feces in rats, while in monkeys, it is excreted in both urine and feces in similar proportions.[3]
| Parameter | Rats | Monkeys | Reference |
| Total Body Clearance | 0.329-0.333 L/h/kg | 0.310-0.371 L/h/kg | [3] |
| Volume of Distribution | 0.125-0.131 L/kg | 0.138-0.166 L/kg | [3] |
| Plasma Half-life | 4.55-4.84 h | 6.21-6.79 h | [3] |
| Oral Bioavailability | >95% | >76.1% | [3] |
Table 2: Pharmacokinetic parameters of this compound in rats and monkeys.
Metabolism
Five primary metabolic pathways have been identified for this compound: O-demethylation, thiazolidinedione (TZD) ring opening, N-glucuronidation, N-demethylation, and TZD ring hydroxylation.[3] O-demethylation is the major metabolic pathway in both rats and monkeys.[3] N-demethylation and TZD ring hydroxylation are observed only in monkeys.[3] In plasma, the parent compound is the main component, with O-demethyl-O-sulfate being a major metabolite in rats.[3]
Figure 2: Metabolic Pathways of this compound.
Stereoselectivity
This compound is a racemic mixture. Studies in rats and monkeys have revealed stereoselectivity in its pharmacokinetics, particularly in chiral inversion and metabolic clearance in rats.[4]
| Parameter (R/S ratio) | Rats | Monkeys | Reference |
| Chiral Inversion Clearance | 7.92 | 1.73 | [4] |
| Metabolic Clearance | 5.78 | 1.31 | [4] |
| Volume of Distribution | 4.04 | 1.06 | [4] |
Table 3: Stereoselectivity in the pharmacokinetics of this compound.
Preclinical Toxicology
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully published. However, based on standard methodologies for this class of compounds, the following outlines the likely experimental designs.
In Vitro PPAR Transactivation Assay
This assay is used to determine the functional activity of a compound as a PPAR agonist.
Figure 3: PPAR Transactivation Assay Workflow.
-
Cell Line: A suitable mammalian cell line, such as HEK293, is cultured.
-
Transfection: Cells are co-transfected with a plasmid containing the full-length human PPARγ gene, a reporter plasmid containing multiple copies of a PPRE linked to a luciferase reporter gene, and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or control compounds.
-
Lysis and Assay: After an incubation period, cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity compared to vehicle-treated cells is then calculated to determine the EC50 value.
In Vivo Studies in Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a common animal model for studying type 2 diabetes.
-
Animals: Male ZDF rats and their lean littermates are used. The animals are housed in a controlled environment with a specific light-dark cycle and access to food and water.
-
Treatment: Animals are orally administered this compound, vehicle, or a comparator drug daily for a specified period (e.g., 14 or 28 days).
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.
-
Sample Collection: At the end of the treatment period, blood samples are collected for the analysis of plasma glucose, insulin, triglycerides, and other biomarkers. Tissues such as the liver, skeletal muscle, and adipose tissue may be collected for gene expression analysis.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment with the control groups.
Analytical Method for Quantification in Plasma
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound in plasma samples.
Figure 4: LC-MS/MS Bioanalytical Workflow.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18) to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
Conclusion
The preclinical data for this compound characterize it as a potent and selective PPARγ agonist with significant glucose- and lipid-lowering effects in animal models of type 2 diabetes. Its pharmacokinetic profile is favorable, with high oral bioavailability. While specific preclinical toxicology data are not widely available, the known class effects of thiazolidinediones, such as edema and weight gain, are important considerations. This technical guide provides a consolidated summary of the publicly available preclinical pharmacology of this compound to aid researchers in their understanding of this compound. Further investigation into its detailed binding kinetics and a more comprehensive public disclosure of its preclinical safety data would provide a more complete picture of its pharmacological profile.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Stereoselectivity in pharmacokinetics of this compound, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys: model-based pharmacokinetic analysis and in vitro-in vivo extrapolation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new antidiabetic compound attenuates inflammation and insulin resistance in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized-controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Rivoglitazone and its Role in Insulin (B600854) Sensitization
Introduction
This compound is a third-generation member of the thiazolidinedione (TZD) class of oral antidiabetic agents, designed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] As a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), its primary mechanism of action is the enhancement of insulin sensitivity in peripheral tissues.[3][4] TZDs, including this compound, address the core metabolic defect in T2DM—insulin resistance—by modulating the transcription of a network of genes involved in glucose and lipid metabolism.[3][5] Preclinical and clinical studies have demonstrated that this compound effectively lowers blood glucose and improves metabolic parameters by acting predominantly on adipose tissue, which in turn communicates with muscle and liver to improve whole-body insulin action.[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its molecular mechanism, downstream signaling effects, quantitative clinical outcomes, and the experimental protocols used to characterize its activity.
Molecular Mechanism of Action: PPARγ Activation
The therapeutic effects of this compound are mediated through its high-affinity binding to and activation of PPARγ, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[4] PPARγ is most abundantly expressed in adipose tissue, where it serves as a master regulator of adipogenesis and lipid metabolism.[5][8]
The activation sequence is as follows:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARγ receptor located in the nucleus.
-
Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARγ protein, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR).[4]
-
PPRE Binding and Gene Transcription: This PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4]
-
Modulation of Gene Expression: The binding of the entire complex to the PPRE initiates the transcription of genes that play critical roles in insulin signaling, glucose transport, and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[4][5]
Downstream Signaling and Physiological Effects
Activation of PPARγ by this compound orchestrates a complex network of physiological changes, primarily centered in adipose tissue, that collectively improve systemic insulin sensitivity.
-
Adipose Tissue Remodeling: PPARγ activation promotes the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes. This leads to a safer storage depot for free fatty acids (FFAs), trapping them in subcutaneous adipose tissue and preventing their accumulation in other tissues like muscle and liver, where they can cause insulin resistance (lipotoxicity).[9]
-
Enhanced Glucose Uptake: A key downstream effect is the increased expression of Glucose Transporter Type 4 (GLUT4), the primary insulin-responsive glucose transporter in fat and muscle cells. This leads to more efficient clearance of glucose from the bloodstream in response to insulin.[10]
-
Regulation of Adipokines: this compound favorably modulates the secretion of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone, while suppressing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which are known to contribute to insulin resistance.
-
Improved Insulin Signaling: In human adipocytes, TZDs have been shown to increase the expression of key components of the insulin signaling pathway, such as p85α phosphatidylinositol 3-kinase (PI-3K), further enhancing the cellular response to insulin.[10]
These primary effects in adipose tissue lead to significant secondary benefits in the liver and skeletal muscle. The reduction in circulating FFAs alleviates lipotoxicity in these tissues, improving their insulin sensitivity. Enhanced adiponectin levels further promote fatty acid oxidation in muscle and reduce glucose output from the liver.[5]
Quantitative Data Summary
Clinical trials have quantified the efficacy and safety of this compound, often in comparison to placebo and other TZDs like pioglitazone.
Table 1: Efficacy of this compound in Type 2 Diabetes (26-Week Monotherapy Study)
| Parameter | Placebo (n=137) | This compound 1.0 mg (n=274) | This compound 1.5 mg (n=750) | Pioglitazone 45 mg (n=751) |
|---|---|---|---|---|
| Change in HbA1c from Baseline | Not Reported | -0.4% | -0.7% | -0.6% |
| Statistical Comparison to Pioglitazone | N/A | Non-inferior (p=0.0339) | Superior (p=0.0339) | N/A |
| Change in Fasting Plasma Glucose (FPG) | Slight Increase | Significant Reduction (p<0.0001 vs Placebo) | Significant Reduction (p<0.0001 vs Placebo) | Reduction |
| Mean FPG Treatment Difference vs Placebo | N/A | -29.5 mg/dL | -38.4 mg/dL | Not Reported |
Data sourced from a 26-week, randomized, double-blind, placebo- and active-controlled study in subjects with T2DM.[11][12]
Table 2: Comparative PPARγ Activation and Adverse Events
| Feature | This compound | Rosiglitazone (B1679542) | Pioglitazone | Placebo |
|---|---|---|---|---|
| PPARγ Activation Potency | Most Potent | 3.6-fold less potent than this compound | 16.4-fold less potent than this compound | N/A |
| Peripheral Edema (%) | 5.2 - 6.2% | Not in study | Similar to this compound | 0.7% |
| Weight Gain (%) | 1.6 - 3.1% | Not in study | Similar to this compound | 0% |
Potency data from in vitro studies.[3][13] Adverse event data from the 26-week clinical trial.[11][12]
Experimental Protocols
Characterizing the activity of PPARγ agonists like this compound involves specific in vitro assays.
1. PPARγ Ligand Binding/Transactivation Assay
This cell-based assay quantifies the ability of a compound to activate PPARγ and drive the expression of a reporter gene.
-
Objective: To measure the dose-dependent activation of the PPARγ receptor by a test compound.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HT-1080) is cultured under standard conditions.
-
Co-transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the DNA sequence for the ligand-binding domain (LBD) of human PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
Compound Incubation: After transfection, cells are incubated for 24 hours with varying concentrations of the test compound (e.g., this compound) or a known agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer. The light output is directly proportional to the level of PPARγ activation.
-
Data Analysis: Results are typically expressed as fold activation relative to a vehicle control. A dose-response curve is generated to calculate the half-maximal effective concentration (EC₅₀), a measure of the compound's potency.[13][14]
-
2. Adipocyte Glucose Uptake Assay
This assay measures the direct effect of a compound on glucose transport into insulin-sensitive cells, such as differentiated adipocytes.
-
Objective: To determine if a compound enhances insulin-stimulated glucose uptake.
-
Methodology:
-
Cell Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature, insulin-responsive adipocytes over several days using a standard hormone cocktail.[15][16]
-
Serum Starvation: Differentiated adipocytes are serum-starved overnight to minimize basal glucose uptake and increase sensitivity to insulin.
-
Pre-incubation: Cells are washed and pre-incubated with a buffer (e.g., KRPH) to remove glucose.
-
Stimulation: Cells are treated with a sub-maximal concentration of insulin, with or without the test compound (this compound), for a short period (e.g., 30 minutes). Basal (no insulin) and maximally-stimulated (high insulin) controls are included.[17]
-
Glucose Uptake: Glucose uptake is initiated by adding a labeled glucose analog, typically 2-deoxy-D-[³H]glucose (2-DG). Since 2-DG is phosphorylated but not further metabolized, it accumulates inside the cell.[16][18]
-
Lysis and Measurement: The reaction is stopped by washing with ice-cold buffer. Cells are lysed, and the intracellular accumulation of labeled 2-DG is quantified using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric method.[16]
-
Data Analysis: Glucose uptake in treated cells is compared to basal and insulin-stimulated controls to determine the insulin-sensitizing effect of the compound.
-
This compound is a potent, third-generation thiazolidinedione that functions as a selective PPARγ agonist. Its mechanism of action is centered on the transcriptional regulation of genes involved in lipid and glucose metabolism, primarily within adipose tissue. By promoting safe lipid storage, enhancing glucose uptake, and modulating adipokine secretion, this compound effectively reduces systemic insulin resistance. Clinical data confirm its efficacy in improving glycemic control, with a potency that may exceed that of earlier TZDs.[3][11] However, like other members of its class, this compound is associated with side effects such as weight gain and peripheral edema.[6] Further long-term studies are necessary to fully delineate its cardiovascular and bone health risk-benefit profile, but its well-defined mechanism of action continues to make it a valuable tool for both therapeutic intervention and the scientific study of insulin resistance.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. A randomized‐controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose–lipid control in type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Rivoglitazone in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivoglitazone is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for its potential in the treatment of type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic (PK) profile in preclinical models is paramount for predicting its behavior in humans and for guiding clinical trial design. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely rats and monkeys.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been characterized following both intravenous and oral administration in male F344/DuCrlCrlj rats and cynomolgus monkeys. The key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Racemic this compound in Rats and Monkeys [1]
| Parameter | Unit | Rat | Monkey |
| Intravenous Administration | |||
| Clearance (CL) | mL/min/kg | 0.329 - 0.333 | 0.310 - 0.371 |
| Volume of Distribution (Vd) | L/kg | 0.125 - 0.131 | 0.138 - 0.166 |
| Half-life (t½) | h | 4.55 - 4.84 | 6.21 - 6.79 |
| Oral Administration | |||
| Bioavailability (F) | % | >95 | >76.1 |
Table 2: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers in Rats and Monkeys [2]
| Parameter | Enantiomer | Unit | Rat | Monkey |
| Chiral Inversion Clearance (CLinv) | R to S | - | High (R/S ratio: 7.92) | Low (R/S ratio: 1.73) |
| Metabolic Clearance (CLmet) | R-isomer | - | High (R/S ratio: 5.78) | Low (R/S ratio: 1.31) |
| S-isomer | - | |||
| Volume of Distribution (Vd) | R-isomer | - | High (R/S ratio: 4.04) | Low (R/S ratio: 1.06) |
| S-isomer | - |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Rats: Male F344/DuCrlCrlj rats were used.[1]
-
Monkeys: Male cynomolgus monkeys were utilized in the studies.[1]
-
Acclimatization: Animals were acclimatized to the laboratory conditions before the commencement of the experiments.
Drug Administration:
-
Formulation: For oral administration, this compound was typically suspended in a vehicle such as a 0.5% w/v methylcellulose (B11928114) solution. For intravenous administration, the drug was dissolved in a suitable vehicle, which may include a co-solvent system to ensure solubility.
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a cannulated vein (e.g., femoral vein in rats).
-
-
Dose Levels: Dose-proportionality was assessed by administering a range of doses. For instance, oral doses might range from 1 to 10 mg/kg.
Sample Collection:
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. In rats, blood was often collected via the jugular vein. Sampling time points typically included pre-dose, and at various intervals up to 24 or 48 hours post-dose to adequately characterize the plasma concentration-time profile.
-
Sample Processing: Blood samples were collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The resulting plasma samples were stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Excreta Collection: For metabolism and excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over an extended period (e.g., 72 hours).[1]
Bioanalytical Method: LC-MS/MS
The quantification of this compound and its metabolites in plasma and other biological matrices was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding an organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.
-
Chromatographic Separation:
-
HPLC Column: A reverse-phase C18 column was typically used for the separation of this compound and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) was employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode was commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) was employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For pioglitazone (B448), a related TZD, a common transition is m/z 357 -> 134.[3]
-
Mandatory Visualization
Signaling Pathway
This compound exerts its therapeutic effects by activating the PPARγ signaling pathway. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of this compound in rats and monkeys demonstrates low clearance, a relatively small volume of distribution, and good oral bioavailability.[1] Metabolism is the primary route of elimination, with O-demethylation being a major pathway in both species.[1] Notably, the pharmacokinetics of this compound exhibit stereoselectivity, which is more pronounced in rats than in monkeys.[2] This comprehensive understanding of the ADME properties of this compound in preclinical models is essential for the rational design of clinical studies and for the overall development of this potential antidiabetic agent. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Pharmacokinetics, metabolism, and disposition of this compound, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselectivity in pharmacokinetics of this compound, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys: model-based pharmacokinetic analysis and in vitro-in vivo extrapolation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rivoglitazone in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing rivoglitazone, a potent thiazolidinedione (TZD) and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in various in vitro cell culture assays.[1][2] While specific protocols for this compound are not extensively published, its shared mechanism of action with other TZDs like rosiglitazone (B1679542) and pioglitazone (B448) allows for the adaptation of established methodologies.[3] this compound is noted to be a highly potent PPARγ agonist, a factor to consider when determining optimal concentrations for in vitro studies.[1]
Core Mechanism of Action: PPARγ Activation
This compound functions by binding to and activating PPARγ, a nuclear receptor crucial in the regulation of genes involved in glucose and lipid metabolism. This activation leads to enhanced insulin (B600854) sensitivity in tissues such as adipose tissue, skeletal muscle, and the liver. In the context of in vitro cell culture, this primary mechanism can be leveraged to investigate various cellular responses, including adipocyte differentiation, anti-inflammatory effects, and anti-proliferative activity in cancer cells.
Data Presentation: Quantitative Data Summary
The following table summarizes typical concentration ranges and observed effects for the closely related PPARγ agonist, rosiglitazone, which can serve as a starting point for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentration for this compound in your specific cell model.
| Assay Type | Cell Line(s) | Compound | Concentration Range | Observed Effect | Reference(s) |
| Adipocyte Differentiation | 3T3-L1 | Rosiglitazone | 0.1 µM - 10 µM | Induction of adipogenesis, lipid accumulation | [4][5] |
| Anti-inflammatory | Human CD4+ T cells, Dendritic Cells, Cardiomyocytes | Rosiglitazone | ~5 µM | Inhibition of CXCL10, IL-6, and IL-8 release | [6] |
| Anti-proliferative | Human Colorectal Cancer (HCT 116, HT 29) | Rosiglitazone | IC50: 1.04 - 11.61 µg/ml | Inhibition of cell proliferation | [7] |
| Cytotoxicity | Pancreatic Cancer Cell Lines | Troglitazone (B1681588) | IC50: ~50 µM | Induction of apoptosis | [8] |
| Signaling Pathway Modulation | Human Brain Endothelial Cells | Pioglitazone | 10 µM | Attenuation of TNFα-induced NF-κB and ERK phosphorylation | [9] |
Experimental Protocols
Adipocyte Differentiation Assay
This protocol is adapted from methodologies using rosiglitazone to induce adipogenesis in 3T3-L1 preadipocyte cells.[4][10][11][12]
Objective: To assess the potential of this compound to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin, Dexamethasone (DEX), 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
Protocol:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and culture in DMEM with 10% FBS and antibiotics until they reach confluence.
-
Differentiation Induction (Day 0): Two days post-confluence, replace the medium with a differentiation medium containing DMEM, 10% FBS, 1 µM DEX, 0.5 mM IBMX, 10 µg/mL insulin, and varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Differentiation Maintenance (Day 2 onwards): After 2-3 days, replace the differentiation medium with a maintenance medium containing DMEM, 10% FBS, 10 µg/mL insulin, and the respective concentrations of this compound. Change the medium every 2-3 days.
-
Oil Red O Staining (Day 8-10):
-
Wash cells with PBS.
-
Fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Add Oil Red O working solution and incubate for 10-20 minutes.
-
Wash with water to remove excess stain.
-
Visualize and quantify lipid droplet formation under a microscope. For quantification, elute the stain with 100% isopropanol and measure absorbance at 510 nm.
-
Anti-Inflammatory Assay
This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring its effect on cytokine secretion in response to an inflammatory stimulus.[6][13]
Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines in cultured cells.
Materials:
-
Human cell line (e.g., macrophages, endothelial cells, or cardiomyocytes)
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
This compound (stock solution in DMSO)
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α, MCP-1)
-
Cell lysis buffer and protein assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-24 hours.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells (except for the negative control) and incubate for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of secreted cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Normalization (Optional): Lyse the cells and determine the total protein concentration to normalize the cytokine data to cell number.
Anti-Proliferative and Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation and viability of cancer cell lines.[7][14]
Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., pancreatic, colorectal, or breast cancer)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", fillcolor="#FBBC05", fontcolor="#202124"]; PPARg_RXR [label="PPARγ-RXR\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Effects [label="Biological Effects:\n- Adipogenesis\n- Anti-inflammatory\n- Insulin Sensitization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB_p65 [label="NF-κB (p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> PPARg [label=" Binds & Activates"]; {PPARg, RXR} -> PPARg_RXR [arrowhead=none]; PPARg_RXR -> PPRE [label=" Binds to DNA"]; PPRE -> Gene_Transcription; Gene_Transcription -> Biological_Effects;
PPARg_RXR -> NFkB_p65 [label=" Inhibits\n(Transrepression)", style=dashed, arrowhead=tee, color="#EA4335"]; NFkB_p65 -> Inflammatory_Genes;
// Invisible edges for alignment {rank=same; this compound; PPARg; RXR;} {rank=same; PPARg_RXR; NFkB_p65;} {rank=same; PPRE; Inflammatory_Genes;} {rank=same; Gene_Transcription;} {rank=same; Biological_Effects;}
} dot Caption: this compound activates the PPARγ-RXR heterodimer, leading to the regulation of target gene transcription and subsequent biological effects.
Experimental Workflow: Adipocyte Differentiation
// Nodes Start [label="Seed 3T3-L1\nPreadipocytes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confluence [label="Culture to Confluence\n(2 days post-confluence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce Differentiation\n(Day 0)\n(DMI Cocktail + this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Maintenance [label="Maintain Differentiation\n(Day 2+)\n(Insulin + this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Staining [label="Oil Red O Staining\n(Day 8-10)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Visualize & Quantify\nLipid Accumulation", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Confluence; Confluence -> Induction; Induction -> Maintenance; Maintenance -> Staining; Staining -> Analysis; Analysis -> End; } dot Caption: Workflow for assessing this compound-induced adipogenesis using Oil Red O staining.
Logical Relationship: Anti-inflammatory Mechanism
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α, LPS)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cell\n(e.g., Macrophage)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Activation [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Production [label="Pro-inflammatory\nCytokine Production\n(IL-6, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg_Activation [label="PPARγ\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=circle, fillcolor="#202124", fontcolor="#FFFFFF", width=0.5, height=0.5, fixedsize=true];
// Edges Stimulus -> Cell; Cell -> NFkB_Activation; NFkB_Activation -> Cytokine_Production; this compound -> PPARg_Activation; PPARg_Activation -> Inhibition [arrowhead=tee, color="#34A853"]; Inhibition -> NFkB_Activation [style=dashed];
} dot Caption: this compound inhibits inflammatory responses by activating PPARγ, which in turn suppresses the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human cell-based anti-inflammatory effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo cytotoxicity of troglitazone in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pioglitazone on inflammatory response and clinical outcome in T2DM patients with COVID-19: a randomized multicenter double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Rivoglitazone Testing in Rodent Models of Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rivoglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a member of the thiazolidinedione (TZD) class of drugs.[1][2][3][4] PPARγ is a nuclear receptor highly expressed in adipose tissue, and its activation plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. By binding to and activating PPARγ, this compound modulates the transcription of numerous genes involved in glucose and lipid homeostasis, leading to improved insulin sensitivity, reduced plasma glucose, and decreased triglyceride levels.[1][2][5] Its high potency makes it a subject of interest for the treatment of type 2 diabetes mellitus.[6][7]
These application notes provide an overview of relevant rodent models and detailed protocols for evaluating the efficacy of this compound in a preclinical setting.
Recommended Rodent Models for this compound Testing
The selection of an appropriate animal model is critical for studying the therapeutic effects of anti-diabetic compounds. Both genetic and diet-induced models are widely used to mimic the pathophysiology of human metabolic diseases.
| Rodent Model | Type | Key Characteristics | Relevance for this compound Testing |
| db/db Mice | Genetic | Leptin receptor mutation. Exhibit hyperphagia, early-onset obesity, severe hyperglycemia, and insulin resistance.[8][9] | A robust model for assessing potent glucose-lowering and insulin-sensitizing effects. This compound has shown potent antidiabetic effects in db/db mice.[1][2] |
| Zucker Diabetic Fatty (ZDF) Rats | Genetic | Leptin receptor mutation. Develop obesity, hyperlipidemia, severe insulin resistance, and progressive β-cell failure, leading to overt diabetes.[8][9] | Ideal for studying the long-term effects on glucose control, lipid profiles, and potential for preserving β-cell function. This compound effectively decreases plasma glucose and triglycerides in ZDF rats.[1][2][5] |
| High-Fat Diet (HFD)-Induced Rodents | Diet-Induced | C57BL/6J mice or Wistar rats fed a diet high in fat (45-60% kcal). Develop obesity, hyperinsulinemia, glucose intolerance, and insulin resistance.[8][10] | Represents a more common etiology of human type 2 diabetes. Useful for evaluating the prevention and reversal of diet-induced insulin resistance. |
Efficacy of this compound in Preclinical Models: Quantitative Data Summary
Studies have demonstrated the potent antidiabetic effects of this compound in various rodent models. The following table summarizes key findings.
| Rodent Model | This compound Dose | Treatment Duration | Key Outcomes | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 0.03 - 1 mg/kg/day | 14 days | Plasma Glucose: Dose-dependent decrease (ED₅₀: 0.19 mg/kg). | [1][2] |
| Plasma Triglycerides: Dose-dependent decrease. | [1][2] | |||
| Zucker Fatty Rats | 0.1 mg/kg/day | 14 days | Insulin Resistance: Clearly ameliorated. | [1][2] |
| Plasma Triglycerides: Lowered via accelerated clearance. | [1][2] | |||
| db/db Mice | Not specified | Not specified | Potent antidiabetic effects observed. | [1][2][5] |
ED₅₀: The dose that produces 50% of the maximal effect.
Key Experimental Protocols
Detailed methodologies for essential in-vivo and ex-vivo assays are provided below.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the body to clear a glucose load from the blood, evaluating overall glucose homeostasis.
Materials:
-
D-glucose solution (20% in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Scale for weighing animals
-
Timer
Procedure:
-
Fasting: Fast mice for 5-6 hours prior to the test. Ensure free access to water.[11] Transfer animals to a clean cage to prevent coprophagy.
-
Baseline Measurement (t=0): Weigh each mouse. Nick the tail vein with a clean scalpel or scissors to obtain a small drop of blood.[12] Measure the baseline blood glucose level using a glucometer. This is the t=0 time point.[12] For insulin measurements, collect ~40µL of whole blood into an appropriate microvette.[12]
-
Glucose Administration: Administer a bolus of D-glucose solution (typically 2 g/kg body weight) via oral gavage.[12] Start the timer immediately after administration.
-
Blood Glucose Monitoring: Collect blood from the tail vein at subsequent time points: 15, 30, 60, and 120 minutes after the glucose gavage.[11][12] Record the glucose reading at each time point.
-
Data Analysis: Plot the mean blood glucose concentration against time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the glucose excursion. A lower AUC in the this compound-treated group compared to the vehicle control indicates improved glucose tolerance.
-
Recovery: After the final blood draw, return the animals to their home cages with free access to food and water.[12]
Protocol 2: Histopathological Analysis of Adipose Tissue
Objective: To examine changes in adipocyte morphology (e.g., size, inflammation) in response to this compound treatment.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with imaging software
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect adipose tissue depots (e.g., epididymal, perirenal).[13]
-
Fixation: Immediately place the collected tissue in 10% NBF for 24-48 hours at room temperature.
-
Processing:
-
Wash the fixed tissue with PBS.
-
Dehydrate the tissue by passing it through a graded series of ethanol (e.g., 70% to 100%).
-
Clear the tissue using xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.[14]
-
Staining: Mount the sections on glass slides and perform standard H&E staining to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Imaging and Analysis:
-
Acquire images of the stained sections using a light microscope.
-
Use imaging software (e.g., ImageJ) to quantify adipocyte size (cross-sectional area) and density (number of cells per unit area).[14]
-
Observe for signs of inflammation, such as immune cell infiltration.[14][15]
-
Compare the morphology of adipose tissue from this compound-treated animals to that of control animals. A reduction in adipocyte hypertrophy is an expected outcome.[15]
-
Protocol 3: Hepatic Gene Expression Analysis by RT-qPCR
Objective: To quantify changes in the expression of PPARγ target genes in the liver, providing insight into the molecular mechanism of this compound.
Materials:
-
RNA stabilization solution (e.g., RNAlater)
-
Homogenizer
-
RNA extraction kit
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Sample Collection and Storage: Euthanize animals and immediately harvest liver tissue. To prevent RNA degradation, either snap-freeze the tissue in liquid nitrogen and store at -80°C, or place it in an RNA stabilization solution.
-
RNA Extraction: Extract total RNA from a small piece of liver tissue (~20-30 mg) using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Include a no-template control (NTC) to check for contamination and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression changes using the ΔΔCt method. Compare the expression levels in the this compound-treated group to the vehicle control group. A reduction in the expression of gluconeogenic genes like PEPCK and G6Pase is an anticipated effect.[16]
-
Visualizations
This compound's Mechanism of Action via PPARγ Signaling
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Preclinical Testing of this compound
Caption: General workflow for testing this compound in rodent models.
References
- 1. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 2. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. office.sjas-journal.org [office.sjas-journal.org]
- 10. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. vmmpc.org [vmmpc.org]
- 13. Identification and Dissection of Diverse Mouse Adipose Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Global gene expression analysis in liver of obese diabetic db/db mice treated with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rivoglitazone using Zucker Diabetic Fatty (ZDF) Rats
Introduction
Rivoglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), belonging to the thiazolidinedione (TZD) class of drugs.[1][2][3] It is developed for the treatment of type 2 diabetes mellitus (T2DM).[4] The Zucker Diabetic Fatty (ZDF) rat is a well-established inbred rodent model for T2DM, characterized by a missense mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, hyperlipidemia, and eventual hyperglycemia.[5][6] Male ZDF rats, when fed a specific diet, reliably develop T2DM, making them an excellent model to study the efficacy of anti-diabetic compounds like this compound.[7] These application notes provide a comprehensive overview and detailed protocols for utilizing ZDF rats to evaluate the pharmacological effects of this compound.
Application Note: Evaluating the Efficacy of this compound in ZDF Rats
The primary application of using ZDF rats in the context of this compound is to assess its anti-diabetic properties. As a potent PPARγ agonist, this compound is expected to improve insulin sensitivity, leading to a reduction in blood glucose and lipid levels.[1] Studies have shown that this compound effectively lowers plasma glucose and triglyceride levels in a dose-dependent manner in ZDF rats.[2] Its potency in lowering glucose has been demonstrated to be significantly higher than that of other TZDs like pioglitazone (B448) and rosiglitazone.[1][3] Furthermore, gene expression analyses in the liver of this compound-treated ZDF rats suggest a reduction in hepatic glucose production.[2][3]
Data Presentation: Efficacy of this compound in ZDF Rats
The following tables summarize the quantitative data on the effects of this compound in male ZDF rats after 14 days of oral administration.
Table 1: Comparative Glucose-Lowering Efficacy of this compound
| Compound | ED₅₀ (mg/kg) for Plasma Glucose Reduction |
| This compound | 0.19 - 0.20 |
| Pioglitazone | 34 |
| Rosiglitazone | 28 |
ED₅₀ represents the dose required to achieve 50% of the maximum effect.[1][2][3]
Table 2: Effect of this compound on Plasma Parameters in ZDF Rats (14-Day Treatment)
| Treatment Group (Dose in mg/kg) | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) | Pancreatic Insulin Content (% of Control) |
| Control (Vehicle) | ~500 | ~1500 | 100 |
| This compound (0.1) | ~300 | ~800 | Increased |
| This compound (0.3) | ~150 | ~400 | Significantly Increased |
| This compound (1.0) | ~100 | ~200 | Markedly Increased |
| Pioglitazone (30) | ~200 | ~500 | Increased |
| Rosiglitazone (30) | ~250 | ~600 | Increased |
Data are approximated from graphical representations in the cited literature.[2]
Experimental Protocols
In-Vivo Study Protocol for this compound Evaluation in ZDF Rats
This protocol outlines a typical 14-day study to assess the anti-diabetic effects of this compound.
a. Animal Model:
-
Male Zucker Diabetic Fatty (ZDF/Gmi-fa/fa) rats and their lean littermates (ZDF/Gmi-fa/+) as controls.[8]
-
Animals should be obtained at 6-7 weeks of age.
-
To induce the diabetic phenotype, feed male ZDF rats a Purina #5008 diet or a similar high-fat diet upon arrival.[7][8]
b. Acclimatization and Grouping:
-
House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow a one-week acclimatization period.
-
At 8 weeks of age, confirm hyperglycemia in ZDF rats (blood glucose > 200 mg/dL).
-
Randomly assign hyperglycemic ZDF rats to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like Pioglitazone).
c. Drug Administration:
-
Prepare this compound and other compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution).[2]
-
Administer the compounds orally via gavage once daily for 14-15 days.[2]
-
The control group receives the vehicle only.
d. Monitoring and Sample Collection:
-
Monitor body weight and food/water intake daily.
-
Collect blood samples (e.g., from the tail vein) at baseline and on specified days (e.g., day 7 and day 14) for glucose and triglyceride measurements.
-
At the end of the study (day 15), fast the animals overnight, collect final blood samples via cardiac puncture under anesthesia, and then euthanize the animals.
-
Harvest tissues like the pancreas and liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the rest snap-frozen in liquid nitrogen for gene expression analysis.[9][10]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in ZDF rats.
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is crucial for assessing improvements in glucose metabolism.
-
Preparation: Fast the rats for 12-16 hours overnight with free access to water.[11][12]
-
Baseline Measurement (t=0 min): Collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution (e.g., 40% w/v in water) via oral gavage.[13]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[12]
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Biochemical Analysis Protocol
-
Sample Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Glucose and Triglyceride Measurement: Use commercially available enzymatic assay kits to determine plasma glucose and triglyceride concentrations according to the manufacturer's instructions.
-
Insulin Measurement: Use a rat-specific ELISA or radioimmunoassay (RIA) kit to measure plasma insulin levels.
Histopathological Analysis of the Pancreas Protocol
This protocol helps visualize the protective effects of this compound on pancreatic islets.
-
Tissue Processing: Dehydrate the formalin-fixed pancreatic tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology to assess islet architecture, fibrosis, and vacuolation.[14] In untreated diabetic ZDF rats, expect to see extensive fibrosis and loss of islet architecture.[14][15]
-
Immunohistochemistry (IHC): Use antibodies against insulin to visualize and quantify β-cell mass. This can reveal if this compound preserves or restores β-cell mass.[16]
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify islet area, β-cell area, and the degree of pathological changes.
Hepatic Gene Expression Analysis Protocol
This protocol is for measuring changes in the expression of genes involved in glucose and lipid metabolism in the liver.
-
RNA Extraction: Isolate total RNA from the snap-frozen liver tissue (~50 mg) using a suitable method like TRIzol reagent followed by a purification kit (e.g., RNeasy mini kit).[10]
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity (e.g., via gel electrophoresis or a Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.
-
Target genes could include those involved in gluconeogenesis (e.g., Pepck, G6pc), fatty acid metabolism, and PPARγ target genes.[3][17]
-
Use appropriate reference genes (e.g., Rplp1, Ldha) for normalization.[10]
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathway
This compound Mechanism of Action via PPARγ
This compound, as a TZD, exerts its effects by binding to and activating PPARγ, a nuclear receptor primarily expressed in adipose tissue, but also in other tissues like the liver and muscle.[1][18] Activation of PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This modulates the transcription of numerous genes involved in glucose and lipid metabolism, and insulin signaling, ultimately leading to improved insulin sensitivity.[19]
Caption: this compound activates the PPARγ signaling pathway.
The Zucker Diabetic Fatty rat provides a robust and clinically relevant model for evaluating the therapeutic potential of novel anti-diabetic agents like this compound. The protocols outlined above offer a comprehensive framework for assessing the drug's efficacy on glycemic control, lipid metabolism, and its protective effects on key metabolic organs. The significant potency of this compound observed in this model underscores the value of this preclinical assessment tool in drug development.
References
- 1. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 4. This compound: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 5. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hepatic Transcriptome Analysis Revealing the Molecular Pathogenesis of Type 2 Diabetes Mellitus in Zucker Diabetic Fatty Rats [frontiersin.org]
- 10. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-jarb.org [e-jarb.org]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Progressive histopathological changes in pancreatic islets of Zucker Diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rosiglitazone and bezafibrate modulate gene expression in a rat model of non-alcoholic fatty liver disease--a historical prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Rivoglitazone Studies in db/db Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rivoglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in the context of preclinical studies utilizing the db/db diabetic mouse model. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a member of the thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects.[1] It is a potent and selective agonist of PPARγ, a nuclear receptor primarily expressed in adipose tissue, which plays a crucial role in the regulation of glucose and lipid metabolism.[1][2] The db/db mouse is a widely used genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes, making it a relevant preclinical model for evaluating the efficacy of anti-diabetic compounds like this compound.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and other relevant thiazolidinediones in db/db diabetic mice.
Table 1: Effects of this compound on Plasma Glucose and Adiponectin in db/db Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Plasma Glucose (mg/dL) | Plasma Adiponectin (µg/mL) |
| Control (Vehicle) | - | 14 days | 580 ± 30 | 4.5 ± 0.5 |
| This compound | 0.3 | 14 days | 350 ± 40 | 8.0 ± 0.8 |
| This compound | 1 | 14 days | 200 ± 25 | 10.5 ± 1.0 |
| This compound | 3 | 14 days | 150 ± 20 | 12.0 ± 1.2 |
| Pioglitazone | 30 | 14 days | 300 ± 35 | 9.0 ± 0.9 |
*Data are presented as mean ± S.E.M. (n=5). *P<0.05, compared with the control group. Data extracted from a study on male db/db mice treated orally once a day.[1] The control group was treated with a 0.5% carboxymethylcellulose (CMC) solution.[1]
Table 2: Effects of Thiazolidinediones on Body Weight, Insulin, and Lipids in db/db Mice (Data from Rosiglitazone and Pioglitazone Studies as a Reference)
| Treatment Group | Dose (mg/kg/day) | Duration | Body Weight Change (%) | Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) | Plasma Free Fatty Acids (mmol/L) |
| Control (Vehicle) | - | 14-28 days | +5 to +10 | ~15-20 | ~150-200 | ~1.0-1.5 |
| Rosiglitazone | 20 | 14 days | +15.91 ± 3.01* | No significant change | Decreased | Decreased |
| Pioglitazone | 20 | 28 days | Increased fat mass | Decreased | Decreased | Not Reported |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Male C57BL/KsJ-db/db mice and their lean non-diabetic db/+ littermates as controls.
-
Age: Typically, studies are initiated in mice aged 6-8 weeks, when hyperglycemia and insulin resistance are well-established.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum unless otherwise specified by the experimental design.
-
Acclimatization: Allow for at least one week of acclimatization to the facility before the start of any experimental procedures.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water is a commonly used vehicle for oral administration of TZDs.[1]
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for doses of 0.3, 1, and 3 mg/kg, assuming a 10 mL/kg dosing volume). Ensure the suspension is well-mixed before each administration.
-
Route of Administration: Oral gavage is the standard method for precise dose delivery.
-
Dosing Regimen: Administer the prepared suspension or vehicle once daily at a consistent time for the duration of the study (e.g., 14 days).[1]
In-life Measurements and Sample Collection
-
Body Weight: Monitor and record the body weight of each animal at the beginning of the study and at regular intervals (e.g., daily or weekly) throughout the treatment period.
-
Food and Water Intake: If required, measure daily food and water consumption by weighing the food hopper and water bottle.
-
Blood Collection:
-
Sampling Site: Blood can be collected from the tail vein for interim measurements or via cardiac puncture for terminal collection.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Fasting: For glucose, insulin, and lipid measurements, an overnight fast (e.g., 6-8 hours) is recommended.
-
Processing: Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.
-
Biochemical Analysis
-
Plasma Glucose: Measure plasma glucose concentrations using a commercial glucose oxidase-based assay kit.
-
Plasma Insulin: Determine plasma insulin levels using a commercially available ELISA kit specific for mouse insulin.
-
Plasma Lipids:
-
Triglycerides and Free Fatty Acids: Quantify plasma triglycerides and free fatty acids using commercially available colorimetric assay kits.
-
-
Plasma Adiponectin: Measure plasma adiponectin levels using a commercially available mouse adiponectin ELISA kit.[1]
Gene Expression Analysis in Adipose Tissue (Reference Protocol)
-
Tissue Collection: At the end of the study, euthanize the mice and dissect epididymal white adipose tissue (eWAT).
-
RNA Extraction: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA from the adipose tissue using a suitable method, such as a TRIzol-based reagent or a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to analyze the expression levels of target genes.
-
Target Genes: Genes involved in adipogenesis (e.g., Pparg, Cebpa), lipid metabolism (e.g., Lpl, Fatp1), and adipokine expression (e.g., Adipoq).
-
Housekeeping Genes: Use appropriate housekeeping genes for normalization (e.g., Actb, Gapdh).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via PPARγ activation.
Experimental Workflow
Caption: Workflow for studying this compound in db/db mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration in Expression Profiles of a Series of Diabetes-Related Genes in db/db Mice Following Treatment With Thiazolidinediones [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans [mdpi.com]
Guide to Dosing and Administration of Rivoglitazone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rivoglitazone is a potent and selective second-generation thiazolidinedione (TZD) that acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It has demonstrated significant anti-diabetic effects in various preclinical animal models by improving insulin (B600854) sensitivity. This document provides a comprehensive guide to the dosing and administration of this compound in common animal models used in metabolic disease research.
Mechanism of Action: this compound enhances insulin sensitivity by activating PPARγ, a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1] Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved glucose uptake and utilization in peripheral tissues and a reduction in hepatic glucose production.
Animal Models: The most commonly used rodent models for evaluating the efficacy of this compound are the Zucker diabetic fatty (ZDF) rat and the db/db mouse. These models exhibit characteristic features of type 2 diabetes, including obesity, hyperglycemia, and insulin resistance.
Quantitative Data Summary
The following tables summarize the effective doses and pharmacokinetic parameters of this compound in various animal models.
Table 1: Effective Doses of this compound in Rodent Models
| Animal Model | Efficacy Endpoint | Effective Dose Range | Notes |
| Zucker Diabetic Fatty (ZDF) Rat | Glucose and Triglyceride Lowering | ED₅₀: 0.19 mg/kg (oral, daily for 14 days) | Significantly more potent than pioglitazone (B448) (ED₅₀: 34 mg/kg) and rosiglitazone (B1679542) (ED₅₀: 28 mg/kg).[2][3] |
| db/db Mouse | Glucose Lowering | Effective at doses tested (details not specified in search results) | Showed potent antidiabetic effects.[2][3] |
| Zucker Fatty Rat | Insulin Resistance Amelioration | 0.1 mg/kg (oral) | Clearly ameliorated insulin resistance and lowered plasma triglyceride levels.[2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Parameter | Value | Route of Administration |
| Rat (F344/DuCrlCrlj) | Total Body Clearance | 0.329 - 0.333 mL/min/kg | Intravenous/Oral |
| Volume of Distribution | 0.125 - 0.131 L/kg | Intravenous/Oral | |
| Plasma Half-life | 4.55 - 4.84 hours | Intravenous/Oral | |
| Oral Bioavailability | >95% | Oral | |
| Cynomolgus Monkey | Total Body Clearance | 0.310 - 0.371 mL/min/kg | Intravenous/Oral |
| Volume of Distribution | 0.138 - 0.166 L/kg | Intravenous/Oral | |
| Plasma Half-life | 6.21 - 6.79 hours | Intravenous/Oral | |
| Oral Bioavailability | >76.1% | Oral |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (B213188) (CMC) Vehicle
This protocol describes the preparation of a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in water, a commonly used vehicle for oral administration of hydrophobic compounds like this compound.
Materials:
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile beaker
-
Graduated cylinder
Procedure:
-
Weigh out 0.5 g of CMC powder for every 100 mL of vehicle to be prepared.
-
In a sterile beaker, heat approximately half of the total required volume of sterile water to 60-70°C.
-
Place the beaker on a magnetic stirrer and add the CMC powder to the heated water while stirring continuously to create a uniform dispersion.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water to the beaker.
-
Continue stirring the solution at room temperature until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
Store the prepared 0.5% CMC solution at 2-8°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol outlines the preparation of a this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
Prepared 0.5% CMC vehicle
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Spatula
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for rats and mice).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing with the pestle or using a homogenizer to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Transfer the final suspension to a sterile tube and store it at 2-8°C, protected from light.
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
Protocol 3: Oral Gavage Administration in Rats
This protocol provides a step-by-step guide for the oral administration of this compound suspension to rats using a gavage needle.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound suspension to be administered.
-
Draw the calculated volume of the well-vortexed suspension into the syringe.
-
Gently restrain the rat, holding it firmly but without causing distress. The animal's head and body should be in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: this compound's mechanism of action via the PPARγ signaling pathway.
References
- 1. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism, and disposition of this compound, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Rivoglitazone Stock Solutions for Laboratory Use
Introduction
Rivoglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As a member of the thiazolidinedione (TZD) class of drugs, this compound has been investigated for the treatment of type 2 diabetes.[2][3] Accurate and reproducible in vitro and in vivo studies involving this compound rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory research.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₃O₄S | [2] |
| Molecular Weight | 397.45 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Predicted Water Solubility | 0.0388 mg/mL | [1] |
| Solubility in Organic Solvents | While specific data for this compound is limited, data for a similar thiazolidinedione, Pioglitazone, suggests solubility in DMSO and dimethylformamide (DMF) is approximately 2.5 mg/mL. Solubility in ethanol (B145695) is expected to be lower. | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is recommended for most in vitro cell-based assays, as DMSO is a common solvent for cell culture experiments.
1. Calculations:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Molecular Weight of this compound: 397.45 g/mol
-
To make a 1 M solution, you would dissolve 397.45 g in 1 L of solvent.
-
Therefore, for a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 397.45 g/mol x 1000 mg/g
-
Mass = 3.9745 mg
-
You will need to weigh out approximately 3.97 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
2. Weighing this compound:
-
Tare a clean, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully add approximately 3.97 mg of this compound powder to the microcentrifuge tube.
-
Record the exact weight.
3. Dissolving this compound in DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 397.45 g/mol ) / 10 mmol/L
-
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles persist, brief sonication (5-10 minutes) in a water bath sonicator may be used to aid dissolution.
4. Storage and Stability:
-
Store the 10 mM this compound stock solution in DMSO in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Based on data for similar compounds, the stock solution in anhydrous DMSO is expected to be stable for at least 6 months when stored properly.
-
For aqueous working solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[4]
Mandatory Visualizations
This compound Mechanism of Action: PPARγ Signaling Pathway
This compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in glucose and lipid metabolism.[5][6][7]
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow: Preparation of this compound Stock Solution
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Measuring Rivoglitazone Activity Using a PPARγ Luciferase Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1] It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes.[1][2] Rivoglitazone is a potent TZD and a selective agonist of PPARγ.[2][3] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[1]
The PPARγ luciferase reporter assay is a widely used cell-based method to screen for and characterize PPARγ agonists and antagonists.[4][5] This assay utilizes a reporter plasmid containing a luciferase gene under the transcriptional control of PPREs. When a PPARγ agonist is introduced to cells co-expressing the PPARγ receptor and the reporter plasmid, the activation of PPARγ leads to the expression of luciferase. The resulting luminescence can be quantified and is directly proportional to the activity of the compound. This application note provides a detailed protocol for assessing the activity of this compound using a PPARγ luciferase reporter assay.
Principle of the Assay
The assay relies on the principle of ligand-induced transcriptional activation. Cells are transiently co-transfected with two plasmids: an expression vector for human PPARγ and a reporter vector containing the firefly luciferase gene downstream of a promoter with tandem PPRE sequences. The binding of an agonist, such as this compound, to PPARγ triggers a conformational change, leading to the recruitment of coactivators and the binding of the PPARγ/RXR heterodimer to the PPREs on the reporter plasmid. This activates the transcription of the luciferase gene. The addition of a luciferase substrate results in a bioluminescent signal that is measured using a luminometer. The intensity of the light signal correlates with the potency of the PPARγ agonist.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PPARγ signaling pathway and the general workflow for the luciferase reporter assay.
Figure 1. PPARγ Signaling Pathway for Luciferase Reporter Assay.
Figure 2. Experimental Workflow of the PPARγ Luciferase Reporter Assay.
Materials and Methods
Required Materials
-
Plasmids:
-
PPARγ expression plasmid (human).
-
PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc).[8]
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1% non-essential amino acids, and 1 mM Sodium Pyruvate.[7][8]
-
Transfection Reagent: Calcium phosphate (B84403) precipitation method or commercial lipid-based transfection reagents.[8]
-
Compounds:
-
This compound (stock solution in DMSO).
-
Rosiglitazone (positive control, stock solution in DMSO).[9]
-
DMSO (vehicle control).
-
-
Assay Reagents:
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.[7]
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Protocol
Day 1: Cell Seeding
-
Culture cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of medium.[10]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for the chosen transfection reagent. For each well, co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Carefully add the transfection mixture to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in the appropriate cell culture medium. A typical concentration range for this compound would span from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the compound dilutions (typically ≤0.1%).
-
Aspirate the transfection medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[6][8]
Day 4: Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's instructions for the dual-luciferase assay, first add the firefly luciferase substrate to all wells and measure the luminescence (firefly activity).
-
Next, add the stop-and-glow reagent to quench the firefly reaction and catalyze the Renilla luciferase reaction. Measure the luminescence again (Renilla activity).
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized ratio of the treated wells by the average normalized ratio of the vehicle control wells.
-
Fold Activation = Normalized Ratio (Treated) / Average Normalized Ratio (Vehicle Control)
-
-
Dose-Response Curve: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the agonist that gives half-maximal activation.
Expected Results and Data Presentation
This compound is a highly potent PPARγ agonist.[3] In this assay, this compound is expected to induce a dose-dependent increase in luciferase activity. Its potency has been reported to be significantly higher than other TZDs like Pioglitazone and Rosiglitazone.[6][11] Specifically, this compound is reported to be approximately 16.4-fold more potent than Pioglitazone and 3.6-fold more potent than Rosiglitazone in activating PPARγ.[11]
Table 1: Comparative Potency of PPARγ Agonists
| Compound | Class | Reported EC50 for PPARγ | Relative Potency vs. Rosiglitazone |
| This compound | Thiazolidinedione | ~9 nM* | ~3.6x more potent[6] |
| Rosiglitazone | Thiazolidinedione | ~33 nM[6] | 1x (Reference) |
| Pioglitazone | Thiazolidinedione | ~490 nM[6] | ~0.07x as potent |
*Note: The EC50 for this compound is estimated based on its reported relative potency to Rosiglitazone.
Troubleshooting
-
Low Luciferase Signal:
-
Cause: Low transfection efficiency, insufficient plasmid DNA, or inactive cells.
-
Solution: Optimize transfection protocol, increase plasmid concentration, ensure cells are healthy and in the logarithmic growth phase.
-
-
High Variability between Replicates:
-
Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution: Ensure uniform cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate if edge effects are suspected.
-
-
High Background Signal in Vehicle Control:
-
Cause: "Leaky" promoter in the reporter plasmid or endogenous activation of PPARγ by components in the serum.
-
Solution: Use a reporter with a minimal promoter, and consider using charcoal-stripped FBS to remove endogenous ligands.
-
Conclusion
The PPARγ luciferase reporter assay is a robust and sensitive method for quantifying the activity of PPARγ agonists like this compound. This application note provides a comprehensive protocol that can be adapted by researchers in drug discovery and metabolic disease research to characterize the potency and efficacy of potential therapeutic compounds targeting the PPARγ receptor. The high potency of this compound makes it a valuable tool and reference compound for such studies.
References
- 1. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound | High Purity PPARγ Agonist | RUO [benchchem.com]
Application Notes and Protocols for Rivoglitazone in Non-alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with metabolic syndrome, that can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Rivoglitazone, a potent and selective thiazolidinedione (TZD) and peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, presents a promising therapeutic candidate for NAFLD.[1][2][3] By activating PPARγ, this compound has the potential to improve insulin (B600854) sensitivity, modulate lipid metabolism, and exert anti-inflammatory effects, addressing key pathological features of NAFLD.[4] These application notes provide a comprehensive overview of the use of this compound in NAFLD research, including its mechanism of action, relevant protocols for preclinical studies, and a summary of available clinical data.
Mechanism of Action
This compound's primary mechanism of action in the context of NAFLD is the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue and to a lesser extent in the liver.[5][6] PPARγ activation leads to a cascade of downstream effects that collectively ameliorate the features of NAFLD.
Key Mechanistic Aspects:
-
Improved Insulin Sensitivity: this compound enhances insulin sensitivity in peripheral tissues, leading to reduced circulating insulin levels and decreased hepatic glucose production.[1][7]
-
Regulation of Lipid Metabolism: As a PPARγ agonist, this compound promotes the uptake and storage of fatty acids in adipose tissue, thereby reducing the flux of free fatty acids to the liver and mitigating hepatic steatosis.[4] It also influences the expression of genes involved in lipogenesis and fatty acid oxidation.
-
Anti-inflammatory Effects: PPARγ activation has been shown to have anti-inflammatory properties, which may help to reduce the liver inflammation characteristic of NASH.[8]
-
Modulation of Adipokines: this compound can modulate the levels of adipokines, such as increasing adiponectin and potentially affecting leptin levels. Adiponectin is known to have insulin-sensitizing and anti-inflammatory effects on the liver.[9][10]
Data Presentation
Table 1: Summary of this compound Clinical Trial Data in Type 2 Diabetes Mellitus (Relevant for NAFLD)
| Parameter | This compound 0.5 mg/day | This compound 1.0 mg/day | This compound 1.5 mg/day | Pioglitazone 30-45 mg/day | Placebo | Duration | Reference |
| Change in HbA1c (%) | -0.11 | -0.22 to -0.4 | -0.17 to -0.7 | -0.06 to -0.6 | +0.61 | 12-26 weeks | [1][11] |
| Change in Fasting Plasma Glucose | Significant Reduction (p < 0.0001) | Significant Reduction (p < 0.0001) | Significant Reduction (p < 0.0001) | Significant Reduction | - | 26 weeks | [1] |
| Change in HDL Cholesterol | - | Significant Increase (p < 0.05) | Significant Increase | Significant Increase | - | 12-26 weeks | [1][11] |
| Change in Triglycerides | - | - | Significant Decrease (p < 0.05) | - | - | 12 weeks | [11] |
| Common Adverse Events | Edema (7.7% across all this compound groups) | Peripheral Edema (5.2-6.2%), Weight Gain (1.6-3.1%) | Peripheral Edema (5.2-6.2%), Weight Gain (1.6-3.1%) | Edema (16.2%) | Edema (3.0%), No Weight Gain | 12-26 weeks | [1][11] |
Note: Data is derived from studies in patients with Type 2 Diabetes Mellitus, as direct NAFLD clinical trial data for this compound is not yet available. These parameters are highly relevant to the metabolic dysregulation seen in NAFLD.
Experimental Protocols
The following protocols are adapted from established methods for studying NAFLD and the effects of other PPARγ agonists. Researchers should optimize these protocols, particularly dosages, for this compound.
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (Control)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Metabolic cages (optional)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week with free access to standard chow and water.
-
Dietary Induction of NAFLD:
-
Divide mice into two main groups: Control diet and High-Fat Diet (HFD).
-
Feed the respective diets for a period of 8-16 weeks to induce hepatic steatosis. Body weight and food intake should be monitored weekly.
-
-
This compound Treatment:
-
After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg body weight). Dosage should be optimized in preliminary studies.
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Metabolic Phenotyping (Optional):
-
Towards the end of the treatment period, perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
House mice in metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.
-
-
Sample Collection:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture for analysis of serum ALT, AST, glucose, insulin, triglycerides, and cholesterol.
-
Perfuse the liver with saline and harvest the entire organ. Weigh the liver and take sections for histology, gene expression analysis (snap-freeze in liquid nitrogen), and lipid analysis.
-
In Vitro Model: Free Fatty Acid-Induced Steatosis in Hepatocytes
This protocol details the induction of lipid accumulation in cultured hepatocytes and treatment with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12) or primary hepatocytes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Free fatty acid solution (e.g., a 2:1 mixture of oleic acid and palmitic acid complexed to BSA)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Reagents for RNA extraction and qPCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture: Culture hepatocytes in standard conditions until they reach 70-80% confluency.
-
Induction of Steatosis:
-
Prepare a stock solution of free fatty acids (FFAs) complexed to bovine serum albumin (BSA).
-
Treat the cells with the FFA solution (e.g., 0.5-1 mM) in serum-free medium for 24 hours to induce lipid droplet formation.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Co-treat the steatotic hepatocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Concentrations should be optimized based on dose-response experiments. Include a vehicle control (DMSO).
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Fix the cells with 10% formalin.[12]
-
Wash with 60% isopropanol (B130326).
-
Stain with Oil Red O working solution for 15-20 minutes.
-
Wash with water and counterstain nuclei with hematoxylin.
-
Visualize lipid droplets (stained red) under a microscope. For quantification, the stain can be extracted with isopropanol and absorbance measured at ~500 nm.
-
-
Gene and Protein Expression Analysis:
-
Harvest cells for RNA and protein extraction.
-
Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACACA), fatty acid oxidation (e.g., CPT1A, ACOX1), and inflammation (e.g., TNF-α, IL-6) by qPCR.
-
Analyze the protein levels of key targets by Western blotting.
-
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: this compound's mechanism in hepatocytes.
Experimental Workflow for In Vivo NAFLD Study
Caption: Workflow for in vivo this compound study in NAFLD mice.
Logical Relationship of PPARγ Activation and NAFLD Pathophysiology
Caption: this compound's therapeutic logic in NAFLD.
References
- 1. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of thiazolidinediones, insulin sensitizers, in non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Peroxisome Proliferator-Activated Receptor-γ as a Target and Regulator of Epigenetic Mechanisms in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Pioglitazone suppresses inflammation and fibrosis in nonalcoholic fatty liver disease by down-regulating PDGF and TIMP-2: Evidence from in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A randomized-controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
Application Notes and Protocols for Investigating Rivoglitazone in Oncology Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivoglitazone, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has demonstrated significant potential in oncology research.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, which also includes rosiglitazone (B1679542) and pioglitazone, its primary mechanism of action involves the activation of the PPARγ nuclear receptor.[3][4][5] This activation leads to a cascade of downstream effects that can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various preclinical models.[6][7][8][9] These application notes provide a comprehensive overview of the methodologies and protocols for investigating the anti-cancer effects of this compound in both in vitro and in vivo oncology research models.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple signaling pathways, often in both a PPARγ-dependent and independent manner. The primary mechanism involves the activation of PPARγ, a ligand-inducible nuclear transcription factor that regulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.[3]
Key signaling pathways modulated by this compound and other TZDs include:
-
PI3K/Akt/mTOR Pathway: this compound can suppress the phosphorylation of Akt, a key component of this pro-survival pathway, leading to decreased cell proliferation.[3][10] This is often associated with the upregulation of the tumor suppressor PTEN.[3]
-
MAPK/ERK Pathway: Inhibition of the ERK1/2 signaling cascade is another mechanism through which this compound can impede cancer cell growth.[10]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest, often at the G1 phase, by downregulating the expression of key cell cycle proteins such as cyclin D1.
-
Apoptosis Induction: This compound can promote programmed cell death by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of caspases and decreasing the levels of Bcl-2.[7][9]
-
Anti-Angiogenic Effects: In vivo studies have shown that TZDs can inhibit tumor growth by reducing the formation of new blood vessels within the tumor.[11]
-
Inhibition of Migration and Invasion: this compound and its analogues can decrease the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for cancer cell migration and invasion.[8][11]
Data Presentation: Quantitative Analysis of TZD Activity
The following tables summarize the quantitative data from various studies on the effects of thiazolidinediones in different cancer models.
Table 1: In Vitro Anti-proliferative Activity of Thiazolidinediones in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Troglitazone (B1681588) | Pancreatic Cancer | MIA PaCa-2 | ~50 | Not Specified | [12] |
| Pioglitazone | Pancreatic Cancer | Capan-1, Aspc-1, BxPC-3, PANC-1, MIA PaCa-2 | >10 | Not Specified | [4] |
| Rosiglitazone | Bladder Cancer | 5637, T24 | Dose-dependent inhibition | 24, 48, 72 | [7][9] |
| Rosiglitazone | Pancreatic Cancer | PANC1, PaTu8988 | Dose-dependent inhibition | 48 | [13] |
Table 2: In Vivo Anti-tumor Efficacy of Thiazolidinediones in Xenograft Models
| Compound | Cancer Model | Host | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Rosiglitazone | Neuroblastoma (SK-N-AS) | Nude Mice | 150 mg/kg/day | Gavage | 4 weeks | 70% | [11] |
| Pioglitazone | Pancreatic Cancer (BxPC-3) | Nude Mice | Not Specified | Oral | Not Specified | Significant | [4] |
| Rosiglitazone | Glioma (U87MG) | Animals | Not Specified | Oral | Not Specified | Significant | [8] |
| Troglitazone & Pioglitazone | Non-Small Cell Lung Carcinoma (A549) | SCID Mice | Not Specified | Not Specified | Not Specified | 66.70% | [3] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways in Cancer Cells.
Experimental Workflows
Caption: Experimental Workflows for this compound Evaluation.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
RNase A (1 mg/mL)
-
Propidium Iodide (PI) staining solution (0.1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the proliferation assay protocol for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 2 mL of cold 70% ethanol and fix overnight at -20°C.[6]
-
Staining: Wash the fixed cells twice with PBS. Resuspend the cells in 500 µL of staining solution containing PBS, RNase A, and PI.[6]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 150 mg/kg) daily by oral gavage.[11] The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors.[11]
-
Analysis: Measure the final tumor weight and perform further analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[11]
Conclusion
This compound and other thiazolidinediones represent a promising class of compounds for oncology research. Their multi-faceted mechanism of action, targeting key pathways in cancer cell proliferation, survival, and angiogenesis, makes them attractive candidates for further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible results in this exciting area of drug development.
References
- 1. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo cytotoxicity of troglitazone in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PPARγ Agonist Rosiglitazone Enhances the Radiosensitivity of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Metabolic Assay Data from Rivoglitazone Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivoglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound improves insulin (B600854) sensitivity and is being investigated for the treatment of type 2 diabetes mellitus (T2DM). These application notes provide detailed protocols for essential metabolic assays to characterize the effects of this compound and similar compounds on adipocyte differentiation, glucose uptake, mitochondrial respiration, and gene expression. The accompanying data, derived from clinical trials of this compound and illustrative in vitro experiments with other TZDs, offer a framework for data analysis and interpretation.
Mechanism of Action: PPARγ Activation
This compound binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose and lipid metabolism, and adipocyte differentiation. The downstream effects include enhanced insulin sensitivity, increased glucose uptake in peripheral tissues, and regulation of lipid storage and mobilization.
Diagram: this compound Signaling Pathway
Application Notes and Protocols for Statistical Analysis of Rivoglitazone Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the statistical methods and experimental protocols for analyzing the dose-response relationship of Rivoglitazone, a potent thiazolidinedione and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Introduction
This compound is a member of the thiazolidinedione (TZD) class of drugs, which are used in the treatment of type 2 diabetes.[1] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to increased insulin (B600854) sensitivity and improved glucose homeostasis.
Understanding the dose-response relationship of this compound is critical for determining its therapeutic window, potency (EC50), and efficacy. This document outlines the statistical models and experimental procedures necessary to characterize these parameters accurately.
Key Statistical Methods: Nonlinear Regression
The relationship between the dose of this compound and the biological response is typically sigmoidal (S-shaped) and is best described by nonlinear regression models.[4] Linear models are often inadequate for capturing the full dynamic range of the dose-response curve, which includes a baseline, a steep increase in response, and a plateau at maximum effect.[5]
The most commonly used model for sigmoidal dose-response curves is the four-parameter logistic (4PL) equation, also known as the Hill equation.[6][7][8]
The Four-Parameter Logistic (4PL) Model:
The 4PL model is defined by the following equation:
Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
Where:
-
Y: The measured response.
-
X: The concentration of this compound.
-
Bottom: The minimum response (the lower plateau of the curve).
-
Top: The maximum response (the upper plateau of the curve).
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces a response halfway between the Bottom and Top. It is a measure of the drug's potency.
-
HillSlope: The steepness of the curve at its midpoint. A Hill slope greater than 1.0 indicates positive cooperativity, while a value less than 1.0 suggests negative cooperativity.
Data Presentation: Hypothetical Dose-Response Data
To illustrate the analysis, a hypothetical dataset for a PPARγ activation assay in response to varying concentrations of this compound is presented below. In this assay, the response is measured as Relative Luminescence Units (RLU).
| This compound (nM) | log(this compound) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Deviation |
| 0.01 | -8.00 | 105 | 110 | 108 | 107.67 | 2.52 |
| 0.1 | -7.00 | 120 | 125 | 122 | 122.33 | 2.52 |
| 1 | -6.00 | 250 | 255 | 248 | 251.00 | 3.61 |
| 10 | -5.00 | 750 | 760 | 745 | 751.67 | 7.64 |
| 100 | -4.00 | 1200 | 1210 | 1195 | 1201.67 | 7.64 |
| 1000 | -3.00 | 1450 | 1460 | 1445 | 1451.67 | 7.64 |
| 10000 | -2.00 | 1490 | 1500 | 1495 | 1495.00 | 5.00 |
Statistical Analysis Protocol
This protocol describes the steps to analyze the dose-response data using a 4PL model, typically performed with statistical software such as GraphPad Prism, R, or Python.
-
Data Entry: Input the concentration of this compound and the corresponding response data into the chosen software. It is common practice to log-transform the concentration values to better visualize the sigmoidal relationship.[9][10]
-
Nonlinear Regression: Select the nonlinear regression analysis tool and choose the "log(agonist) vs. response -- Variable slope (four parameters)" model or an equivalent.[9]
-
Parameter Estimation: The software will fit the 4PL curve to the data and provide estimates for the Top, Bottom, EC50, and HillSlope parameters, along with their 95% confidence intervals.
-
Goodness of Fit: Evaluate the goodness of fit of the model by examining the R-squared value and visual inspection of the fitted curve relative to the data points. A high R-squared value (close to 1.0) indicates that the model explains a large proportion of the variance in the data.
-
Interpretation of Results:
-
EC50: This value represents the potency of this compound in the specific assay. A lower EC50 indicates higher potency.
-
Top and Bottom: These parameters define the efficacy and the baseline of the response.
-
HillSlope: This parameter provides insight into the binding dynamics.
-
Table of Estimated Parameters from Hypothetical Data:
| Parameter | Best-Fit Value | 95% Confidence Interval |
| Bottom | 108.5 RLU | 102.3 to 114.7 RLU |
| Top | 1502 RLU | 1489 to 1515 RLU |
| logEC50 | -5.30 | -5.38 to -5.22 |
| EC50 | 5.01 nM | 4.17 to 6.03 nM |
| HillSlope | 1.2 | 1.05 to 1.35 |
| R-squared | 0.998 |
Experimental Protocols
Protocol 1: In Vitro PPARγ Transactivation Assay
This assay measures the ability of this compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a luciferase gene downstream of a PPRE sequence
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.01 nM to 10,000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system and a luminometer.
Protocol 2: In Vitro Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes.[11][12]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
This compound
-
Insulin
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Pre-treatment: Incubate the differentiated adipocytes with varying concentrations of this compound for 24-48 hours.
-
Serum Starvation: Serum-starve the cells for 2-4 hours in KRH buffer.
-
Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog and incubate for 5-10 minutes.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of glucose uptake using a scintillation counter or a fluorescence plate reader.
Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: Workflow for dose-response curve analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. quantics.co.uk [quantics.co.uk]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpbs.com [ijpbs.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
assessing the stability of Rivoglitazone in different experimental media
Disclaimer: This document provides technical guidance on assessing the stability of Rivoglitazone. As specific stability studies on this compound are not publicly available, the information and data presented here are based on studies conducted on Pioglitazone, a structurally similar thiazolidinedione. This information should be used as a general guide, and it is recommended to perform specific validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to assess the stability of thiazolidinediones like this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance. For thiazolidinediones, typical stress conditions include exposure to acidic, alkaline, oxidative, thermal, and photolytic environments. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its potential degradation products. The method should be validated to ensure specificity, accuracy, precision, and linearity.
Q3: What are the major degradation pathways observed for similar thiazolidinedione compounds?
A3: Based on studies with Pioglitazone, the primary degradation pathways include hydrolysis under acidic and alkaline conditions and oxidation. Thermal and photolytic degradation have been observed to a lesser extent. Under acidic and basic stress, the thiazolidinedione ring can be susceptible to cleavage. Oxidative stress can lead to the formation of N-oxides.
Q4: How much degradation is typically aimed for in forced degradation studies?
A4: The goal of forced degradation studies is to achieve a noticeable but not complete degradation of the active pharmaceutical ingredient (API). A degradation of 5-20% is generally considered appropriate to ensure that the analytical method is capable of detecting and separating the degradation products effectively without generating secondary, irrelevant degradants.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (e.g., low acid/base concentration, short exposure time, low temperature).- The molecule is inherently very stable under the applied conditions. | - Increase the concentration of the stressor (e.g., use higher molarity of acid/base).- Extend the duration of the stress study.- Increase the temperature for thermal and hydrolytic studies.- For photolytic studies, ensure direct exposure to a suitable light source as per ICH Q1B guidelines. |
| Complete degradation of the drug substance. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Shorten the exposure time.- Lower the temperature. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation.- Co-elution of the parent drug and degradation products. | - Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH.- Use a new or different type of HPLC column (e.g., C18, C8).- Adjust the gradient profile in gradient elution to improve separation. |
| Inconsistent or non-reproducible results. | - Instability of the sample solution.- Variability in experimental conditions.- Issues with the analytical instrument. | - Prepare sample solutions fresh before analysis.- Ensure precise control of temperature, pH, and exposure times.- Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on Pioglitazone, which can be used as an initial reference for this compound stability testing.
Table 1: Summary of Forced Degradation Studies for Pioglitazone Hydrochloride
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 3N HCl | 90 min | Not Specified | 21.79%[1] |
| Base Hydrolysis | 0.1N NaOH | 90 min | Not Specified | 17.95%[1] |
| Oxidative | Hydrogen Peroxide | 15 min | Not Specified | 12.65%[1] |
| Thermal | Dry Heat | 48 hrs | 70°C | 0.14%[1] |
| Photolytic | UV Light | 6 hrs | Not Specified | 18.36%[1] |
Table 2: Alternative Forced Degradation Data for Pioglitazone
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Degradation | 1 N HCl | 12 hr | 60°C | 28.55%[2] |
| Base Degradation | 1 N NaOH | 12 hr | 60°C | 25.64%[2] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 1.04%[2] |
| Thermal Degradation | Not Specified | Not Specified | Not Specified | 1.21%[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Keep the solution at 60°C for 12 hours.
-
Neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 12 hours.
-
Neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide solution.
-
Keep the solution at room temperature for 12 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 12 hours.
-
Dissolve the stressed sample to get a final concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) for 24 hours.
-
Dissolve the stressed sample to get a final concentration of 100 µg/mL in the mobile phase.
-
-
Analysis: Analyze all the stressed samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products, based on a method for Pioglitazone.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) : methanol (55:45 v/v)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Detection Wavelength: 241 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution, blank, and the stressed samples.
-
Record the chromatograms and determine the retention times, peak areas, and calculate the percentage of degradation.
-
Visualizations
References
identifying and mitigating off-target effects of Rivoglitazone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating potential off-target effects of Rivoglitazone. The information is designed to help users navigate common experimental challenges, ensuring the validity and accuracy of research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, its primary therapeutic action in type 2 diabetes is to enhance insulin sensitivity.
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is highly selective for PPARγ, like most small molecules, it has the potential to interact with other unintended biological targets.[3] These "off-target" interactions can lead to unexpected experimental results, adverse side effects, or even reveal novel therapeutic applications. Identifying and understanding these effects is crucial for a comprehensive safety and efficacy profile.
Q3: What are the known off-target effects of the thiazolidinedione (TZD) class of drugs?
Thiazolidinediones have been reported to have effects independent of PPARγ activation. Some of these include interactions with mitochondrial proteins, ion channels, and various kinases, which can contribute to side effects such as fluid retention and weight gain.[4] For instance, some TZDs have been shown to affect mitochondrial function and redox state in a PPARγ-independent manner.[5]
Q4: We are observing an unexpected phenotype in our cellular assays after treatment with this compound. How can we determine if this is an off-target effect?
Observing an unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is essential to determine the cause. The recommended workflow involves confirming the on-target effect, performing dose-response analyses, and utilizing orthogonal assays to validate the off-target hypothesis.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is not readily explained by the known PPARγ agonist activity of this compound.
Initial Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, PPARγ, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in the EC50 values may suggest an off-target effect.
-
Literature Review: Conduct a thorough literature search for similar unexpected phenotypes observed with other TZD-class drugs.
Experimental Workflow for Investigating Unexpected Phenotypes:
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: Discrepancy between In Vitro Activity and Cellular Response
Your in vitro assays show potent PPARγ activation by this compound, but the cellular response is weaker than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Evaluate compound uptake using mass spectrometry-based assays. |
| Compound Efflux | Use efflux pump inhibitors to see if the cellular response is enhanced. |
| Metabolic Instability | Analyze compound stability in cell culture media and cell lysates over time. |
| Cell Line Specific Factors | Test in a different cell line to see if the response varies. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's on-target and potential off-target activities. Note: Specific off-target binding data for this compound is not publicly available. The off-target data presented here is illustrative and based on findings for other thiazolidinediones.
Table 1: On-Target Activity of this compound
| Target | Assay Type | EC50 / IC50 (nM) | Reference |
| PPARγ | Luciferase Reporter Assay | ~10-30 | [2] |
| PPARα | Luciferase Reporter Assay | >10,000 | [2] |
| PPARδ | Luciferase Reporter Assay | >10,000 | [2] |
Table 2: Illustrative Off-Target Profile for a Thiazolidinedione
| Target Class | Representative Target | IC50 (µM) | Notes |
| Kinases | e.g., CDK5, ERK1/2 | 5 - 20 | Some TZDs have been shown to modulate kinase activity.[6] |
| Mitochondrial Proteins | e.g., MitoNEET | 1 - 10 | May contribute to metabolic side effects.[4] |
| Ion Channels | e.g., L-type Calcium Channels | >20 | Potential for cardiovascular side effects. |
| G-Protein Coupled Receptors | e.g., GPR40 | 1 - 5 | Can modulate PPARγ signaling.[6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol is for determining the inhibitory activity of this compound against a panel of kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to kinase activity.[1][7][8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinases and their respective substrates
-
This compound
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase solution.
-
Add 0.5 µL of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding 2 µL of a mixture of ATP and substrate.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background Signal | ATP contamination in reagents. | Use high-purity ATP. |
| Low Signal-to-Noise Ratio | Sub-optimal enzyme concentration or reaction time. | Optimize enzyme concentration and incubation time. |
| Inconsistent Results | Pipetting errors with small volumes. | Use calibrated pipettes and appropriate tips. Consider using automated liquid handlers.[10] |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to PPARγ in intact cells.[4][5][11][12][13][14]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified by Western blot.
Materials:
-
Cell line expressing PPARγ
-
This compound
-
PBS, Lysis buffer, Protease inhibitors
-
Anti-PPARγ antibody
-
Secondary HRP-conjugated antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse cells by freeze-thaw cycles.
-
Fractionation: Centrifuge lysates to separate soluble (supernatant) and aggregated (pellet) proteins.
-
Western Blot Analysis:
-
Quantify protein concentration in the supernatants.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with anti-PPARγ antibody, followed by a secondary antibody.
-
Detect signal using ECL substrate.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No PPARγ Signal | Low protein expression or inefficient antibody. | Use a positive control cell line; optimize antibody concentration.[4] |
| No Thermal Shift Observed | Insufficient compound concentration or cell permeability. | Increase compound concentration; pre-incubate for a longer duration. |
| High Variability | Inconsistent heating or sample handling. | Use a thermal cycler for precise temperature control; ensure equal protein loading. |
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on downstream signaling pathways.[3][15][16][17][18][19][20][21][22][23]
Principle: Western blotting allows for the detection of changes in the expression and phosphorylation status of specific proteins in a signaling cascade.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer, Protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
Secondary HRP-conjugated antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for various time points.
-
Cell Lysis: Lyse cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or milk).
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting:
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low protein abundance; inactive antibody. | Load more protein; use a positive control; check antibody datasheet for recommended conditions.[3][16] |
| High Background | Insufficient blocking; antibody concentration too high. | Increase blocking time; optimize antibody dilutions.[17] |
| Non-Specific Bands | Antibody cross-reactivity; protein degradation. | Use a more specific antibody; add protease inhibitors to lysis buffer. |
Mandatory Visualizations
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Determining Rivoglitazone-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and data interpretation strategies for assessing the cytotoxic effects of Rivoglitazone and other thiazolidinediones.
Disclaimer: Publicly available data on the specific cytotoxic profile of this compound is limited as of late 2025. This compound is a member of the thiazolidinedione (TZD) class of drugs.[1][2] Much of the information, including protocols and signaling pathways described herein, is based on studies of other well-known TZDs, such as Troglitazone (B1681588), Rosiglitazone, and Pioglitazone, which may share mechanistic similarities.[3][4] Troglitazone, in particular, was withdrawn from the market due to hepatotoxicity, and its cytotoxic mechanisms have been more extensively studied.[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro cytotoxicity experiments.
Q1: My MTT assay results show very low absorbance values or no color change. What's wrong? A1: Low signal in an MTT assay typically points to insufficient viable cells, compromised metabolic activity, or problems with the reagents.[6]
-
Low Cell Density: Ensure you have seeded enough viable cells to generate a detectable signal. It is recommended to perform a cell titration experiment to find the optimal seeding density for your specific cell type and plate format.[6]
-
Reagent Quality: The MTT solution should be a clear yellow color.[6] If it is cloudy or discolored, it may be contaminated or degraded.
-
Incubation Time: Allow for a sufficient incubation period (typically 1-4 hours) for the formazan (B1609692) crystals to form.[6]
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Use an appropriate solubilization solution like DMSO or acidified isopropanol (B130326) and mix thoroughly until no purple crystals are visible.[6]
Q2: My results are not reproducible between experiments. What factors should I investigate? A2: Lack of reproducibility is a common and frustrating issue, often stemming from subtle variations in methods or reagents.[6]
-
Cell Culture Conditions: Ensure cells are in the same growth phase (logarithmic phase) for each experiment and that passage numbers are consistent.
-
Reagent Preparation: Prepare fresh reagents when possible. If using stored reagents, confirm they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]
-
Pipetting and Seeding Uniformity: Inconsistent cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique.[7]
-
Incubator Environment: "Hot spots" or areas with poor airflow in an incubator can affect cell growth.[6] Use plates from the same supplier to avoid variations in plastic that can affect absorbance readings.[7]
Q3: I'm observing high background absorbance in my control wells. What is the cause? A3: High background can be caused by contamination, media components, or the test compound itself.
-
Contamination: Check for microbial contamination, which can metabolize the MTT reagent.
-
Media Interference: Phenol (B47542) red in culture medium can interfere with absorbance readings.[6] Consider using a phenol red-free medium during the MTT incubation step.
-
Compound Interference: If your test compound is colored, it can artificially inflate absorbance readings. Always include a "compound-only" control (wells with the compound in medium but no cells) and subtract this background absorbance from your experimental wells.[8]
Q4: My test compound is not dissolving well in the culture medium. How can I improve solubility? A4: Poor solubility is a frequent challenge, especially with lipophilic compounds.[8]
-
Solvent Choice: Use a vehicle-compatible solvent like DMSO at the lowest possible concentration (typically <0.5%).
-
Mechanical Assistance: Gentle sonication or vortexing can help dissolve the compound in the stock solution.[8]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove particulates, but be aware this might also remove undissolved active components.[8]
Quantitative Data Summary
The cytotoxic potential of a compound is often expressed as its IC50 value—the concentration required to inhibit a biological process (like cell growth) by 50%.[9] IC50 values are highly dependent on the cell line, assay type, and exposure time.[10][11] The table below provides example data from studies on other thiazolidinediones in the HepG2 human liver cancer cell line to illustrate how data can be presented.
| Compound | Assay | Cell Line | Exposure Time | IC50 Value (µM) | Citation |
| Troglitazone | MTT | HepG2 | 24h | ~50 | [4] |
| Troglitazone | LDH Leakage | HepG2 | 24h | >100 | [4] |
| Troglitazone | Neutral Red | HepG2 | 24h | ~75 | [4] |
| Rosiglitazone | MTT | HepG2 | up to 48h | No cytotoxicity observed | [4] |
| Pioglitazone | MTT | HepG2 | up to 48h | No cytotoxicity observed | [4] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol outlines the key steps for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[8]
Materials:
-
Cells in culture
-
This compound (or other test compound) stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 N HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Collect and count cells. Prepare a cell suspension and seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.[8][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only controls and untreated (medium-only) controls.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[8]
-
Data Acquisition: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[8]
-
Analysis: Correct for background by subtracting the absorbance of the media-only control.[12] Calculate the percentage of cytotoxicity relative to the untreated control.
Visualizations
Experimental Workflow & Signaling Pathways
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a plausible signaling pathway for TZD-induced apoptosis.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Caption: Simplified TZD-induced apoptosis signaling pathway.[13][14][15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajphr.com [ajphr.com]
- 5. Cytotoxicity and apoptosis produced by troglitazone in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Rosiglitazone and PPAR-gamma overexpression protect mitochondrial membrane potential and prevent apoptosis by upregulating anti-apoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pioglitazone mediates apoptosis in Caki cells via downregulating c-FLIP(L) expression and reducing Bcl-2 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pioglitazone modulates the proliferation and apoptosis of vascular smooth muscle cells via peroxisome proliferators-activated receptor-gamma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Rivoglitazone luciferase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in Rivoglitazone luciferase assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound luciferase assay and what is it used for?
A this compound luciferase assay is a cell-based experiment used to measure the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) by the drug this compound.[1][2] In this assay, cells are engineered to contain a luciferase reporter gene linked to a PPARγ response element. When this compound activates PPARγ, the receptor binds to the response element and drives the expression of the luciferase enzyme.[3] The amount of light produced by the luciferase reaction is then measured and is proportional to the level of PPARγ activation.[4] This assay is commonly used in drug discovery to screen for and characterize PPARγ agonists.
Q2: Why is a dual-luciferase reporter system recommended for this assay?
A dual-luciferase system is highly recommended to ensure the reliability and reproducibility of your results.[4] This system uses a second reporter, typically Renilla luciferase, which is driven by a constitutive promoter.[4] The Renilla luciferase signal serves as an internal control to normalize the experimental firefly luciferase activity. This normalization corrects for variability in transfection efficiency, cell number, and cell viability, thereby reducing experimental noise and providing a more accurate measure of PPARγ activation.[4][5]
Q3: What are some common causes of inconsistent results in this compound luciferase assays?
Inconsistent results in luciferase assays can stem from several factors, broadly categorized as issues with signal strength (high or low), high background luminescence, and high variability between replicate wells.[5] Specific causes can range from problems with cell health and transfection efficiency to reagent stability and pipetting errors.[4][5]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during this compound luciferase assays.
Issue 1: High Background Luminescence
High background can mask the true signal from this compound-induced PPARγ activation.
| Potential Cause | Recommended Solution |
| Cell Culture Medium | Phenol (B47542) red in culture medium can contribute to background signal. Use a medium without phenol red if possible.[5] |
| Assay Plates | Light leakage between wells can increase background. Use opaque, white-walled plates specifically designed for luminescence assays to minimize crosstalk.[4][5] |
| Reagent Contamination | Contaminated reagents can lead to non-specific light production. Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[5] |
| Substrate Autoluminescence | Luciferase substrates can degrade over time and luminesce on their own. Prepare fresh substrate solution immediately before each experiment.[5] |
| High Basal PPARγ Activity | Some cell lines may have high endogenous PPARγ activity, leading to a high baseline signal. Consider using a different cell line or optimizing the amount of reporter plasmid transfected. |
Issue 2: Low or No Luminescence Signal
A weak or absent signal can make it difficult to detect a response to this compound.
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Inefficient delivery of the reporter plasmids into the cells is a common cause of low signal.[6] Optimize the transfection protocol for your specific cell type, including the DNA-to-transfection reagent ratio.[5] |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a strong response. Perform a dose-response experiment to determine the optimal concentration range. |
| Cell Health | Unhealthy or stressed cells will have reduced transcriptional and translational activity. Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90%) at the time of the assay. |
| Incorrect Incubation Time | The incubation time after adding this compound may not be sufficient for maximal luciferase expression. Optimize the incubation time (typically 16-24 hours) for your specific cell line and experimental setup.[7] |
| Degraded Reagents | Luciferase and its substrate are sensitive to degradation. Store reagents as recommended by the manufacturer and prepare working solutions fresh.[5] |
Issue 3: High Variability Between Replicates
High variability between replicate wells can obscure real effects and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Small variations in the volumes of cells, reagents, or compounds can lead to large differences in luminescence.[4] Use calibrated pipettes, and consider using a master mix for transfections and reagent additions to ensure consistency.[5] |
| Uneven Cell Seeding | An inconsistent number of cells per well will result in variable luciferase expression. Ensure the cell suspension is homogenous before and during plating. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Cell Lysis | Incomplete lysis will result in a lower and more variable amount of luciferase being released. Ensure complete cell lysis by following the lysis buffer manufacturer's instructions and allowing sufficient incubation time. |
| Signal Instability | "Flash" type luciferase assays have a rapidly decaying signal, making timing critical and prone to variability.[8] Consider using a "glow" type luciferase assay system that provides a more stable, long-lasting signal.[8] |
Experimental Protocols
Detailed Methodology: Dual-Luciferase PPARγ Reporter Assay
This protocol provides a general framework for a this compound dual-luciferase assay in a 96-well format. Optimization of specific parameters (e.g., cell number, plasmid concentrations, this compound concentrations, and incubation times) is recommended for each cell line and experimental setup.
Materials:
-
HEK293T cells (or another suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPARγ expression plasmid
-
PPRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase assay reagent kit
-
Opaque, white 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection master mix containing the PPARγ expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium. A common starting ratio for the plasmids is 10:10:1 (PPARγ:PPRE-Luc:Renilla-Luc).
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's protocol, and then add the transfection complex to the cells.
-
Incubate the cells for 4-6 hours at 37°C and 5% CO₂.
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the cells for 16-24 hours at 37°C and 5% CO₂.[7]
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the wells and gently wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[9]
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase. Immediately measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle control.
-
Visualizations
PPARγ Signaling Pathway and Luciferase Reporter Assay
Caption: PPARγ activation by this compound leading to luciferase expression.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting common issues in luciferase assays.
Dual-Luciferase Assay Principle
Caption: The principle of a dual-luciferase assay for normalized results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Luciferase Assay System Protocol [promega.sg]
- 9. promega.com [promega.com]
Navigating Anomalous Data in Rivoglitazone Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret and address anomalous data encountered during in vitro experiments involving Rivoglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected adipogenic response in our 3T3-L1 cells treated with this compound compared to other thiazolidinediones (TZDs) like Rosiglitazone, even at seemingly equivalent concentrations. Why might this be?
A1: This could be due to several factors. While this compound is a potent PPARγ agonist, the concept of "biased agonism" suggests that different ligands can induce distinct conformational changes in the PPARγ receptor. This can lead to the recruitment of different coactivator proteins and, consequently, the differential regulation of target genes. It's possible that in your specific 3T3-L1 cell line, the signaling cascade activated by this compound is less skewed towards the full adipogenic program compared to Rosiglitazone. Additionally, subtle variations in experimental conditions, such as media composition or cell passage number, can significantly impact the adipogenic response.
Q2: Our glucose uptake assay is showing inconsistent results with this compound treatment. Sometimes we see a robust increase, and other times the effect is minimal. What could be causing this variability?
A2: Inconsistent results in glucose uptake assays are a common challenge. Potential causes include:
-
Cellular State: The metabolic state of your cells is critical. Ensure consistent serum starvation periods before the assay to establish a stable baseline.
-
Reagent Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Timing: The timing of reagent addition and incubation is crucial. Staggering the addition of this compound and the glucose analog can help ensure uniform treatment times across all wells.
-
Cell Line Heterogeneity: If using a cell line for an extended period, clonal variations can arise, leading to differing responses. It's advisable to use cells within a defined passage number range.
Q3: We've noticed changes in the expression of genes seemingly unrelated to metabolism in our this compound-treated cells. Is this indicative of off-target effects?
A3: It is possible. While this compound is highly selective for PPARγ, like any drug, it can have off-target effects, especially at higher concentrations.[1] These off-target effects may manifest as changes in gene expression related to pathways not directly linked to PPARγ's primary metabolic functions. To investigate this, it is crucial to perform dose-response experiments and include appropriate controls. Comparing the gene expression profile of this compound to that of other well-characterized PPARγ agonists can also help distinguish between on-target and potential off-target effects.
Q4: Can the choice of cell line influence the observed effects of this compound?
A4: Absolutely. The expression levels of PPARγ and its co-regulators can vary significantly between different cell lines. A cell line with low PPARγ expression will naturally show a blunted response to this compound. Furthermore, the downstream signaling pathways that are active in a particular cell type will dictate the ultimate cellular response to PPARγ activation. It is recommended to verify the expression of key components of the PPARγ signaling pathway in your chosen cell line.
Troubleshooting Guide for Anomalous Data
This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with this compound.
Issue 1: Weaker than Expected or No Adipogenic Differentiation
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM). | Determine the optimal effective concentration (EC50) for your specific cell line and assay conditions. |
| Cell Line Issues | Verify the passage number of your 3T3-L1 cells. High passage numbers can lead to reduced differentiation capacity. Confirm the expression of PPARγ in your cells via qPCR or Western blot. | Use low-passage cells (ideally below passage 25). If PPARγ expression is low, consider using a different cell line or a method to overexpress PPARγ. |
| Differentiation Cocktail Composition | Ensure all components of the differentiation media (e.g., insulin (B600854), dexamethasone, IBMX) are fresh and at the correct concentrations. | Prepare fresh differentiation media for each experiment. |
| Biased Agonism | The inherent properties of this compound may lead to a different transcriptional output compared to other TZDs. | Compare the expression of a panel of adipogenic marker genes (e.g., aP2, Adiponectin, Leptin) in response to this compound and a reference TZD like Rosiglitazone. |
Issue 2: High Variability in Glucose Uptake Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding to minimize well-to-well variability. | Visually inspect plates after seeding to confirm even cell distribution. |
| Variable Serum Starvation | Standardize the duration of serum starvation for all experiments. | Optimize the starvation period for your cell line to achieve a low basal glucose uptake without inducing cell stress. |
| Edge Effects in Multi-well Plates | Temperature and humidity gradients can affect cells in the outer wells of a plate. | Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Assay Timing and Washing | Stagger the addition of this compound and the glucose analog to ensure consistent incubation times. Ensure thorough and consistent washing steps to remove unincorporated glucose analog. | Use a timer and a consistent pipetting technique. Automate washing steps if possible. |
Issue 3: Unexpected Gene Expression Changes
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Off-Target Effects | Perform a dose-response analysis of the unexpected gene expression changes. | If the effect is only observed at high concentrations, it is more likely to be an off-target effect. Focus on concentrations within the therapeutic range. |
| Cellular Stress Response | High concentrations of any compound, including the vehicle (e.g., DMSO), can induce a stress response in cells, leading to altered gene expression. | Include a vehicle-only control and ensure the final concentration of the vehicle is consistent and non-toxic across all treatments. |
| Contamination | Mycoplasma or other microbial contamination can significantly alter cellular gene expression. | Regularly test your cell cultures for contamination. |
| Differential PPARγ Signaling | The observed gene expression changes may be a result of "biased agonism" and represent a true, on-target effect of this compound that differs from other PPARγ agonists. | Compare the gene expression profile with that of other PPARγ agonists and antagonists to delineate the specific signaling pathways activated by this compound. |
Experimental Protocols
Key Experiment: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted for the use of this compound.
Materials:
-
3T3-L1 preadipocytes (low passage)
-
DMEM with 10% Bovine Calf Serum (BCS) - Growth Medium
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Insulin (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in Growth Medium.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM/10% FBS containing the differentiation cocktail:
-
1 µM Dexamethasone
-
0.5 mM IBMX
-
10 µg/mL Insulin
-
Desired concentration of this compound (e.g., 1 nM - 1 µM) or vehicle control (DMSO).
-
-
Maturation (Day 2): After 48 hours, replace the medium with DMEM/10% FBS containing 10 µg/mL insulin and this compound.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh DMEM/10% FBS containing this compound.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Observe the accumulation of lipid droplets within the cells.
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid accumulation. Quantify by extracting the dye and measuring absorbance.
-
Gene Expression Analysis: Harvest RNA and perform qPCR to analyze the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Adipoq, Fabp4).
-
Visualizing Key Pathways and Workflows
To aid in understanding the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A typical workflow for in vitro adipocyte differentiation of 3T3-L1 cells using this compound.
Caption: The canonical PPARγ signaling pathway and a conceptual representation of biased agonism.
References
Technical Support Center: Rivoglitazone Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rivoglitazone in experimental settings. Our resources are designed to minimize variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism involves binding to and activating PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to changes in the expression of genes involved in glucose and lipid homeostasis.
Q2: How does the potency of this compound compare to other common TZDs like Rosiglitazone and Pioglitazone?
A2: In vitro studies have demonstrated that this compound is a more potent PPARγ agonist compared to both Rosiglitazone and Pioglitazone.[4][5][6] This higher potency means that lower concentrations of this compound may be required to achieve the same biological effect, a critical consideration for experimental design.
Q3: What are the known off-target effects of this compound and other TZDs?
A3: While TZDs are selective for PPARγ, some off-target effects have been reported for this class of drugs. These can include interactions with other cellular proteins and pathways, which may contribute to side effects observed in clinical settings.[5][7][8] For instance, some studies have suggested that TZDs can bind to mitochondrial proteins.[8] When designing experiments, it is important to include appropriate controls to distinguish between PPARγ-dependent and independent effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in aqueous buffers.[9] For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[9] This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.[9] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Issue 1: High Variability in Adipocyte Differentiation Assays
-
Question: I am observing inconsistent results in my 3T3-L1 adipocyte differentiation experiments with this compound. What are the potential sources of this variability?
-
Answer: High variability in 3T3-L1 differentiation can stem from several factors:
-
Cell Passage Number: The differentiation potential of 3T3-L1 cells decreases with increasing passage number.[10][11] It is recommended to use cells below passage 15 for optimal and consistent differentiation.[10]
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can have varying concentrations of endogenous factors that influence adipogenesis. It is advisable to test several lots of FBS and select one that supports robust differentiation, and then purchase a large quantity of that specific lot for all related experiments.
-
Inconsistent Seeding Density: Plating cells at an inconsistent density can lead to variability in confluence, which is a critical factor for initiating differentiation. Ensure uniform cell seeding across all wells and plates.
-
Suboptimal this compound Concentration: The optimal concentration of this compound for inducing differentiation may vary depending on the cell line and experimental conditions. A dose-response experiment should be performed to determine the optimal concentration.
-
Issue 2: Inconsistent Glucose Uptake Assay Results
-
Question: My glucose uptake assay results with this compound-treated cells are not reproducible. What could be the problem?
-
Answer: Inconsistent glucose uptake results can be due to several factors:
-
Timing of the Assay: The effect of this compound on glucose uptake is time-dependent. Ensure that the duration of this compound treatment is consistent across all experiments.
-
Cell Health: Only healthy, viable cells will exhibit consistent glucose uptake. Regularly monitor cell morphology and viability.
-
Assay Reagents: Ensure that all reagents, including the glucose analog (e.g., 2-deoxyglucose or 2-NBDG), are fresh and properly stored.
-
Background Glucose Levels: High background glucose in the assay buffer can interfere with the measurement of glucose uptake. Ensure cells are washed thoroughly with a glucose-free buffer before adding the labeled glucose analog.
-
Issue 3: Weak or Inconsistent Signal in Western Blot for PPARγ Target Genes
-
Question: I am having trouble detecting a consistent increase in the expression of PPARγ target genes (e.g., FABP4, CD36) by Western blot after this compound treatment. What should I check?
-
Answer: Weak or inconsistent Western blot signals can be troubleshooted by considering the following:
-
Antibody Quality: The specificity and affinity of the primary antibody are crucial. Use a well-validated antibody for your target protein. It may be necessary to test antibodies from different vendors.
-
Protein Extraction and Handling: Ensure that protein lysates are prepared using an appropriate lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Determine the protein concentration accurately to ensure equal loading.
-
Treatment Duration and Concentration: The induction of PPARγ target genes is dependent on both the concentration of this compound and the duration of treatment. Perform a time-course and dose-response experiment to identify the optimal conditions for maximal protein expression.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
-
Data Presentation
Table 1: Comparative Potency of Thiazolidinediones
| Compound | Target | Assay Type | EC50 / ED50 | Reference |
| This compound | Human PPARγ | Luciferase Reporter Assay | More potent than Rosiglitazone and Pioglitazone | [1] |
| This compound | Glucose Lowering in ZDF rats | In vivo | ED50: 0.19 mg/kg | [1] |
| Rosiglitazone | Glucose Lowering in ZDF rats | In vivo | ED50: 28 mg/kg | [1] |
| Pioglitazone | Glucose Lowering in ZDF rats | In vivo | ED50: 34 mg/kg | [1] |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous Buffers | Sparingly soluble | [9] |
| Rosiglitazone (maleate) | Ethanol | ~0.25 mg/ml | [9] |
| Rosiglitazone (maleate) | DMSO | ~3 mg/ml | [9] |
| Rosiglitazone (maleate) | DMF | ~10 mg/ml | [9] |
| Pioglitazone HCl | Methanol | Soluble | [12] |
| Pioglitazone HCl | Ethanol | Soluble | [12] |
| Pioglitazone HCl | Acetic Acid | Soluble | [12] |
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation
This protocol is adapted for the use of this compound to induce adipogenesis in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes (low passage, <15)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), qualified for adipocyte differentiation
-
Penicillin-Streptomycin solution
-
Bovine Calf Serum (BCS)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (DEX)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days. Culture in DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM DEX, 0.5 mM IBMX, 10 µg/mL insulin, and the optimized concentration of this compound).
-
Maturation (Day 2): After 48 hours, replace the differentiation medium with maturation medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): Replace the medium with fresh maturation medium every 2 days.
-
Assessment of Differentiation (Day 8-12): Differentiated adipocytes, characterized by the accumulation of lipid droplets, can be visualized and quantified using Oil Red O staining.
Protocol 2: Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer (with and without glucose)
-
2-deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Cytochalasin B (as a negative control)
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Serum Starvation: Incubate differentiated adipocytes in serum-free medium for 2-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer without glucose and then incubate in KRH buffer for 30 minutes.
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes to stimulate glucose transporter translocation.
-
Glucose Uptake: Add the labeled glucose analog to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by adding ice-cold KRH buffer containing a glucose transport inhibitor like cytochalasin B.
-
Cell Lysis and Measurement: Wash the cells with ice-cold PBS, lyse the cells, and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.
Protocol 3: Western Blot for PPARγ Target Gene Expression
This protocol outlines the steps for detecting changes in the expression of PPARγ target proteins.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PPARγ target genes (e.g., FABP4, CD36) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Adipocyte differentiation workflow.
Caption: Logic diagram for troubleshooting experimental variability.
References
- 1. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones exhibit different effects on preadipocytes isolated from rat mesenteric fat tissue and cell line 3T3-L1 cells derived from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Rivoglitazone-Induced Peripheral Edema in Animal Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing rivoglitazone-induced peripheral edema in animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced peripheral edema?
A1: this compound, as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, induces peripheral edema through a dual mechanism. This is considered a class effect of thiazolidinediones (TZDs).[1][2] The primary mechanisms are:
-
Increased Renal Sodium and Water Reabsorption: Activation of PPARγ receptors in the renal collecting ducts leads to increased activity of the epithelial sodium channel (ENaC), promoting sodium and subsequent water retention.[1][3] This results in an expansion of plasma volume.[4]
-
Increased Vascular Permeability: this compound can increase the permeability of blood vessels, particularly in adipose tissue.[1] This is mediated by the upregulation of vascular endothelial growth factor (VEGF) and activation of protein kinase C beta (PKCβ), leading to fluid leakage from the vasculature into the surrounding tissues.[1]
Q2: How soon after starting this compound treatment can I expect to see peripheral edema in my animal subjects?
A2: The onset of edema can be observed relatively quickly. In studies with other potent TZDs like rosiglitazone (B1679542), changes in body weight and plasma volume can be detected within a few days of starting treatment.[1] Significant increases in body weight in mice treated with rosiglitazone were observed as early as day 7 and continued to increase by day 14.[5] Therefore, it is advisable to start monitoring for signs of edema within the first week of this compound administration.
Q3: Is the severity of this compound-induced edema dose-dependent?
A3: Yes, the development of edema associated with thiazolidinediones is generally considered to be dose-related.[6] While specific dose-response data for this compound-induced edema is limited in publicly available preclinical studies, clinical trials with other TZDs have shown a higher incidence of edema at higher doses. It is recommended to use the lowest effective dose of this compound to achieve the desired therapeutic effect while minimizing potential side effects.
Q4: Are there any known animal models that are more susceptible to this compound-induced edema?
A4: Yes, animal models with underlying insulin (B600854) resistance and diabetes, such as the db/db mouse, have been shown to be more susceptible to TZD-induced plasma volume expansion compared to their lean counterparts.[5] In one study, rosiglitazone-treated db/db mice exhibited a significantly greater increase in body weight and more pronounced hemodilution compared to lean control mice.[5] This suggests that the metabolic state of the animal can influence the severity of this side effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe or rapid onset of edema | High dose of this compound. High salt content in the diet. Use of a particularly susceptible animal strain (e.g., db/db mice). | Review and consider reducing the this compound dosage. Standardize and monitor the sodium content in the animal diet. If possible, consider using a less susceptible strain for initial studies, or be prepared for more pronounced edema in susceptible models. |
| Difficulty in accurately quantifying peripheral edema | Inconsistent measurement technique. Inappropriate measurement tool. | Utilize a plethysmometer for precise paw volume measurement. Ensure the immersion depth is consistent for each measurement. Alternatively, a digital caliper can be used to measure paw thickness at a standardized anatomical location. Record baseline measurements before starting treatment for accurate comparison. |
| Edema is confounding other experimental endpoints (e.g., body weight) | Fluid retention is contributing significantly to total body weight. | In addition to total body weight, measure other indicators of fluid retention such as hematocrit (a decrease indicates hemodilution) and urinary sodium excretion.[4][5] Consider measuring tissue water content post-mortem. |
| High mortality rate in animals developing severe edema | Progression to pulmonary edema or congestive heart failure. | Closely monitor animals for signs of respiratory distress. Consider co-administration of a diuretic, such as amiloride, which has been shown to mitigate TZD-induced fluid retention in animal models.[1] If severe adverse effects are observed, dose reduction or discontinuation of this compound may be necessary. |
| Variability in edema response among animals in the same treatment group | Individual differences in renal function or vascular sensitivity. Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. Increase the number of animals per group to improve statistical power and account for individual variability. Monitor baseline physiological parameters before starting the experiment. |
Quantitative Data Summary
Note: The following data is from studies using rosiglitazone, a structurally similar but less potent PPARγ agonist than this compound. These values should be considered as an estimation of the expected effects.
| Parameter | Animal Model | Treatment | Observation | Reference |
| Body Weight Gain | db/db mice | Rosiglitazone (20 mg/kg/day) for 14 days | 15.91% increase (vs. 5.51% in lean mice) | [5] |
| Plasma Volume | Floxed mice | Rosiglitazone for 9 days | 32.2% increase (assessed by Evans blue dye) | [1] |
| Hematocrit | Sprague-Dawley rats | Rosiglitazone (320 mg/kg diet) for 11 days | Decrease from 47% to 44% | [1] |
| Urine Volume | Sprague-Dawley rats | Rosiglitazone (94 mg/kg diet) for 3 days | 22% decrease | [4] |
| Urinary Sodium Excretion | Sprague-Dawley rats | Rosiglitazone (94 mg/kg diet) for 3 days | 44% decrease | [4] |
Experimental Protocols
Protocol 1: Induction and Measurement of Peripheral Edema
Objective: To induce and quantify this compound-induced peripheral edema in rodents.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Plethysmometer (e.g., Ugo Basile 7140) or a digital caliper
-
Animal scale
Methodology:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight and baseline paw volume/thickness of each animal before the start of treatment. For paw volume, immerse the paw into the plethysmometer's measuring chamber to a fixed mark (e.g., the lateral malleolus). For paw thickness, measure the dorsal-plantar distance at the midpoint of the metatarsals.
-
Drug Administration: Administer this compound orally at the desired dose(s) once daily. The control group should receive the vehicle.
-
Monitoring:
-
Measure body weight daily.
-
Measure paw volume/thickness at regular intervals (e.g., daily or every other day) at the same time of day to minimize diurnal variations.
-
-
Data Analysis: Calculate the percentage increase in paw volume or thickness relative to the baseline measurement for each animal. Compare the changes between the this compound-treated groups and the control group using appropriate statistical analysis.
Protocol 2: Assessment of a Management Strategy (e.g., Co-administration of a Diuretic)
Objective: To evaluate the efficacy of a diuretic in mitigating this compound-induced peripheral edema.
Materials:
-
This compound
-
Diuretic (e.g., Amiloride)
-
Vehicle control
-
Rodents
-
Plethysmometer or digital caliper
-
Metabolic cages for urine collection
-
Blood collection supplies
Methodology:
-
Group Allocation: Divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: this compound + Diuretic
-
Group 4: Diuretic only
-
-
Treatment and Monitoring:
-
Administer the respective treatments daily.
-
Monitor body weight and paw volume/thickness as described in Protocol 1.
-
House animals in metabolic cages to collect 24-hour urine samples at specified time points (e.g., baseline, day 3, day 7). Analyze urine for volume and sodium concentration.
-
Collect blood samples at the end of the study to measure hematocrit.
-
-
Data Analysis: Compare the changes in body weight, paw volume, urine output, urinary sodium excretion, and hematocrit among the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound-induced edema.
Caption: Experimental workflow for managing this compound edema.
Caption: Troubleshooting logic for severe edema.
References
- 1. Increased susceptibility of db/db mice to rosiglitazone-induced plasma volume expansion: role of dysregulation of renal water transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between urinary sodium excretion and pioglitazone‐induced edema - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle controls for in vivo and in vitro Rivoglitazone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivoglitazone. The information is designed to address specific issues that may be encountered during in vivo and in vitro experiments.
Troubleshooting Guides
In Vitro Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | This compound has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility when diluted in aqueous media. | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When diluting into culture media, ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically ≤0.5%).[1] - Perform a solubility test in your specific culture medium prior to the experiment. - Warm the culture medium slightly before adding the this compound stock solution and mix gently but thoroughly. |
| Cell Viability is Low or Inconsistent | The concentration of the vehicle (e.g., DMSO) may be too high, causing cytotoxicity.[1][2][3][4][5] this compound itself may have cytotoxic effects at high concentrations. | - Titrate the concentration of DMSO to determine the maximum non-toxic concentration for your specific cell line. A final concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[1][3] - Always include a vehicle-only control group to assess the effect of the solvent on cell viability. - Perform a dose-response curve for this compound to determine the optimal concentration range for your experiment and to identify any potential cytotoxicity at higher concentrations. |
| High Variability Between Replicates | Inconsistent cell seeding density. Uneven distribution of the compound in the culture wells. Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - Mix the diluted this compound solution well before adding to the cells. - Use calibrated pipettes and proper pipetting techniques. - Consider using automated liquid handlers for high-throughput screening to minimize variability. |
| Unexpected Biological Effects | The vehicle (e.g., DMSO) may have off-target effects on cellular processes. Contamination of cell cultures. | - Run a vehicle-only control to differentiate between the effects of this compound and its solvent. - Regularly test cell lines for mycoplasma contamination. - Ensure all reagents and media are sterile. |
In Vivo Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Drug Exposure (Pharmacokinetics) | Improper preparation of the dosing formulation, leading to a non-homogenous suspension. Inaccurate oral gavage technique. | - Ensure the this compound is finely ground and evenly suspended in the vehicle (e.g., 0.5% CMC or methylcellulose).[6] Use a homogenizer or sonicator if necessary. - Vortex the suspension immediately before each administration to ensure homogeneity. - Ensure proper training in oral gavage techniques to minimize variability in administration and prevent accidental tracheal dosing. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | The vehicle itself may be causing adverse reactions. The dose of this compound may be too high. | - Administer the vehicle alone to a control group of animals to assess for any vehicle-specific toxicity. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your animal model. |
| Precipitation of Compound in the Stomach | The acidic environment of the stomach may cause the compound to precipitate out of a suspension. | - While not explicitly reported for this compound, if this is suspected, consider alternative formulation strategies, though this would require significant redevelopment. For most preclinical studies, a well-formulated suspension is sufficient. |
| Difficulty in Administering the Formulation | The viscosity of the vehicle may be too high for the chosen gavage needle size. | - If using methylcellulose (B11928114), ensure it is the correct viscosity grade (e.g., 400 cP) for oral gavage.[7] - You can adjust the concentration of the suspending agent to achieve a suitable viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies with this compound?
A1: The most common vehicle for in vitro studies with this compound and other thiazolidinediones is Dimethyl Sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.5%.[1] Many researchers aim for a final concentration of 0.1% to minimize any potential off-target effects of the solvent.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments.
Q3: What is a suitable vehicle for oral administration of this compound in in vivo rodent studies?
A3: A commonly used and effective vehicle for the oral administration of this compound to rodents is a 0.5% aqueous solution of carboxymethylcellulose (CMC).[6] A 0.5% methylcellulose solution is also a widely accepted alternative for suspending hydrophobic compounds for oral gavage.[8][9]
Q4: How do I prepare a 0.5% methylcellulose solution for oral gavage?
A4: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring vigorously.[8] It is often recommended to heat about one-third of the water to 60-80°C, disperse the methylcellulose in the hot water, and then add the remaining two-thirds of cold water while continuing to stir until the solution becomes clear and viscous.[7][9]
Q5: What are the expected effective concentrations of this compound?
A5: The effective concentrations of this compound will vary depending on the specific model system.
-
In vitro : this compound is a potent PPARγ agonist, with reported EC50 values significantly lower than rosiglitazone (B1679542) and pioglitazone (B448).[10]
-
In vivo : In diabetic rodent models, the glucose-lowering effect of this compound was observed at much lower doses than pioglitazone and rosiglitazone, with an ED50 of approximately 0.19-0.20 mg/kg.[6][10]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | This compound | Rosiglitazone | Pioglitazone |
| PPARγ Activation | More potent than rosiglitazone and pioglitazone[10] | - | - |
Table 2: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Compound | ED50 for Glucose Lowering (mg/kg) |
| This compound | 0.19[6][10] |
| Pioglitazone | 34[6][10] |
| This compound | 0.20[6][10] |
| Rosiglitazone | 28[6][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. To do this, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in cell culture medium as needed for your desired final concentrations.
-
When adding the diluted this compound to your cell cultures, ensure that the final concentration of DMSO does not exceed the predetermined non-toxic level for your cell line (typically ≤0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells.
-
Protocol 2: Preparation and Administration of this compound for In Vivo Rodent Studies (Oral Gavage)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC) or Methylcellulose (e.g., 400 cP viscosity)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
-
Oral gavage needles appropriate for the size of the animal
-
Syringes
-
-
Procedure for Vehicle Preparation (0.5% CMC):
-
Weigh 0.5 g of CMC powder.
-
In a beaker, slowly add the CMC powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Procedure for this compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and the number and weight of the animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
If necessary, use a mortar and pestle to grind the powder to a fine consistency.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the vehicle while continuously mixing to ensure a homogenous suspension. A magnetic stirrer or homogenizer can be used for this step.
-
-
Administration:
-
Vortex the this compound suspension vigorously immediately before drawing it into the dosing syringe to ensure a uniform concentration.
-
Administer the suspension to the animals via oral gavage using the appropriate technique and a correctly sized gavage needle.
-
Administer the 0.5% CMC vehicle alone to the control group of animals.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via the PPARγ signaling pathway.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rivoglitazone and Rosiglitazone in PPARγ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rivoglitazone and rosiglitazone (B1679542), two thiazolidinedione (TZD) class drugs, focusing on their efficacy in activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This analysis is supported by experimental data to assist in research and development decisions.
Introduction
This compound and rosiglitazone are potent synthetic agonists of PPARγ, a nuclear receptor that is a key regulator of glucose homeostasis, lipid metabolism, and adipocyte differentiation.[1] Activation of PPARγ by ligands like TZDs leads to the transcription of genes that enhance insulin (B600854) sensitivity, making them effective in the management of type 2 diabetes.[1] While both drugs belong to the same class, they exhibit differences in their potency and selectivity, which are critical parameters in drug development. This guide delves into a head-to-head comparison of their performance in PPARγ activation assays.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and rosiglitazone concerning their PPARγ activation potential.
| Drug | EC50 for PPARγ Activation | Relative Potency | Reference |
| This compound | Not explicitly stated in a direct comparative study | 3.6-fold more potent than rosiglitazone | [2][3] |
| Rosiglitazone | ~33 nM - 60 nM | - | [4] |
Table 1: Potency in PPARγ Activation. The half-maximal effective concentration (EC50) indicates the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value signifies higher potency.
| Drug | Selectivity for PPARγ over PPARα and PPARδ | Reference |
| This compound | 445-fold | [3] |
| Rosiglitazone | Selective for PPARγ, with no significant activity at PPARα and PPARδ |
Table 2: Selectivity for PPAR Isoforms. Selectivity is a crucial factor in drug design to minimize off-target effects.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro PPARγ activation assays, most commonly luciferase reporter gene assays. A detailed methodology for such an assay is provided below.
PPARγ Transactivation Assay using Luciferase Reporter
This assay quantifies the ability of a compound to activate the PPARγ receptor.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are seeded in multi-well plates and co-transfected with the following plasmids:
-
An expression vector for the full-length human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
2. Compound Treatment:
-
After a 24-hour post-transfection period, the cell culture medium is replaced with a medium containing the test compounds (this compound or rosiglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period, typically 18-24 hours.
3. Cell Lysis:
-
The culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).
-
A passive lysis buffer is added to each well to lyse the cells and release the cellular contents, including the expressed luciferase enzymes.
4. Luciferase Activity Measurement:
-
The cell lysate is transferred to an opaque microplate.
-
A luciferase assay reagent containing the substrate (luciferin) is added to the lysate.
-
The luminescence, which is proportional to the amount of active firefly luciferase, is measured using a luminometer.
-
If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase, and its luminescence is measured for normalization.
5. Data Analysis:
-
The relative light units (RLUs) are normalized to the control reporter activity.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated cells.
-
The EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by TZD ligands.
Experimental Workflow for PPARγ Activation Assay
Caption: Workflow of a luciferase reporter assay for PPARγ activation.
Conclusion
Based on the available in vitro data, this compound emerges as a more potent and highly selective PPARγ agonist compared to rosiglitazone.[2][3][5] Its 3.6-fold higher potency and 445-fold selectivity for PPARγ over other isoforms suggest a potential for achieving therapeutic effects at lower concentrations with a reduced risk of off-target effects.[2][3] Rosiglitazone, while a well-established PPARγ agonist, demonstrates lower relative potency.[4] This comparative analysis, supported by detailed experimental protocols, provides valuable insights for researchers and professionals in the field of drug development, particularly those focused on metabolic diseases. Further head-to-head clinical studies are warranted to fully elucidate the comparative therapeutic profiles of these two compounds.
References
- 1. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
Comparative Efficacy of Rivoglitazone and Pioglitazone in Preclinical Diabetic Models: A Comprehensive Guide
This guide provides a detailed comparison of the therapeutic efficacy of two thiazolidinedione (TZD) class drugs, rivoglitazone and pioglitazone (B448), in established animal models of type 2 diabetes. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action: PPARγ Agonism
Both this compound and pioglitazone exert their anti-diabetic effects primarily by acting as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3] Activation of PPARγ in insulin-sensitive tissues such as adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that enhance insulin (B600854) sensitivity, increase glucose uptake, and reduce hepatic glucose production.[4][5] This ultimately results in improved glycemic control.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data from a comparative study conducted in Zucker diabetic fatty (ZDF) rats and diabetic db/db mice.
| Parameter | This compound | Pioglitazone | Animal Model | Study Duration | Reference |
| Plasma Glucose Lowering Effect (ED₅₀) | 0.19 mg/kg | 34 mg/kg | ZDF rats | 14 days | [2][6] |
| Plasma Triglyceride Lowering Effect | Dose-dependent reduction | Dose-dependent reduction | ZDF rats | 14 days | [2][6] |
| Antidiabetic Effects | Potent effects observed | Effective | db/db mice | Not specified | [2][6] |
ED₅₀: The dose that produces 50% of the maximal effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
1. Animal Model:
-
Male Zucker diabetic fatty (ZDF/Gmi-fa/fa) rats are used as a model of genetic obesity, insulin resistance, and type 2 diabetes.[7][8]
-
Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Drug Administration:
-
This compound and pioglitazone are suspended in a vehicle, commonly a 0.5% carboxymethylcellulose (CMC) solution.[2]
-
The drug suspensions are administered once daily via oral gavage for a period of 14 consecutive days.[2]
-
A control group receives the vehicle solution only.[2]
-
Dosage is calculated based on the body weight of each animal.
3. Blood Sample Collection and Analysis:
-
On day 14 of treatment, blood samples are collected from the tail vein of the rats.[2]
-
Plasma Glucose Measurement: Blood glucose levels are determined using a glucose oxidase method.[9] This involves separating the plasma by centrifugation and then using a commercially available kit to measure glucose concentration.
-
Plasma Triglyceride Measurement: Plasma triglyceride levels are measured using an enzymatic colorimetric method (GPO-POD method).[10] This assay involves the enzymatic hydrolysis of triglycerides to glycerol, followed by a series of reactions that produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
In Vivo Efficacy Study in db/db Mice
1. Animal Model:
-
Male diabetic db/db mice are utilized as another genetic model of obesity, insulin resistance, and type 2 diabetes.[1][11] These mice have a mutation in the leptin receptor gene.
-
Housing and environmental conditions are similar to those for the ZDF rats.
2. Drug Administration:
-
The protocol for drug preparation and administration is consistent with the ZDF rat study, involving daily oral gavage of the drug suspensions or vehicle.
3. Efficacy Assessment:
-
The primary endpoint is the assessment of the drugs' antidiabetic effects, which is typically evaluated by measuring the reduction in blood glucose levels compared to the vehicle-treated control group. The methods for blood collection and glucose measurement are the same as those described for the rat model.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PPARγ Signaling Pathway Activation by Glitazones.
Caption: In Vivo Comparative Efficacy Experimental Workflow.
References
- 1. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anamollabs.com [anamollabs.com]
- 11. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Metabolic Effects of Thiazolidinediones
Thiazolidinediones (TZDs), also known as glitazones, represent a class of oral antidiabetic agents that primarily target insulin (B600854) resistance, a key pathophysiological feature of type 2 diabetes mellitus (T2DM).[1][2] Their discovery and development have significantly advanced our understanding of the molecular mechanisms underlying insulin sensitivity.[3] This guide provides a detailed comparison of the metabolic effects of various TZDs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
All TZDs exert their effects by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[2][3][4] Activation of PPARγ modulates the transcription of a multitude of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[4][5] While their core mechanism is shared, individual TZD compounds exhibit distinct pharmacological profiles, particularly concerning their effects on lipid metabolism and their safety profiles.[6][7]
Mechanism of Action: The PPARγ Signaling Pathway
Thiazolidinediones diffuse into the cell and bind to the PPARγ nuclear receptor. This ligand binding induces a conformational change, causing the receptor to form a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
Key downstream effects of PPARγ activation include:
-
Enhanced Insulin Sensitivity: Upregulation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake in muscle and fat cells.[8][9]
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature adipocytes, which enhances the storage of free fatty acids (FFAs) in subcutaneous adipose tissue. This reduces the circulating levels of FFAs, thereby alleviating the lipotoxicity that contributes to insulin resistance in muscle and liver.[3][9]
-
Adipokine Modulation: Altered secretion of adipokines, notably an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.[3][10]
Figure 1: Thiazolidinedione PPARγ Signaling Pathway.
Comparative Analysis of Metabolic Effects
The various TZD compounds, from the first-generation ciglitazone (B1669021) to newer agents like lobeglitazone (B1674985), exhibit differences in potency, side effect profiles, and particularly their influence on lipid parameters.
Glycemic Control
Most TZDs demonstrate comparable efficacy in improving glycemic control by reducing HbA1c, fasting plasma glucose, and insulin resistance.[10][11]
| Thiazolidinedione | Dosage | Change in HbA1c | Key Findings & Citations |
| Pioglitazone (B448) | 15-45 mg/day | ~1.3% reduction | Similar glycemic control to rosiglitazone (B1679542).[10][12] Add-on therapy to metformin (B114582) showed a -0.74% change, non-inferior to pioglitazone 15mg.[1] |
| Rosiglitazone | 4-8 mg/day | ~1.4% reduction | Similar glycemic control to pioglitazone.[10] |
| Lobeglitazone | 0.5 mg/day | ~0.74% reduction | Glucose-lowering effect at 0.5 mg is equivalent to 15 mg of pioglitazone.[1] In preclinical studies, 0.3 mg/kg was as effective as 30 mg/kg of pioglitazone.[1] |
| Rivoglitazone | 0.5-1.5 mg/day | ~0.11-0.22% reduction | More potent glucose-lowering effect than pioglitazone in animal models.[13] Clinical trials showed significant HbA1c reduction compared to placebo.[14] |
| Troglitazone (B1681588) | 400-800 mg/day | Effective | Withdrawn from the market due to severe idiosyncratic hepatotoxicity.[7][15][16] |
| Ciglitazone | ~45 mg/kg/day (animal) | Effective | Prototype TZD, not used clinically due to toxicity but improved insulin sensitivity in animal models.[3][17][18] |
| Netoglitazone | 10-30 mg/kg/day (animal) | Effective | Reported to be over 50-fold more potent than rosiglitazone in lowering blood glucose in rodent models.[19][20] |
Table 1: Comparative Effects of Thiazolidinediones on Glycemic Control.
Lipid Metabolism
The most significant metabolic differences among TZDs are observed in their effects on plasma lipid profiles. These differences may have important implications for cardiovascular risk.[6][21]
| Thiazolidinedione | Triglycerides (TG) | HDL Cholesterol | LDL Cholesterol | Key Findings & Citations |
| Pioglitazone | ↓ (Decrease) | ↑ (Increase) | No significant change or slight ↑ | Consistently shows a more favorable lipid profile compared to rosiglitazone, with significant TG reduction and HDL increase.[6][10][12][21] It also increases the size of LDL particles, which is considered less atherogenic.[12] |
| Rosiglitazone | No change or ↑ | ↑ (Increase) | ↑ (Increase) | Increases total cholesterol, LDL, and HDL.[10][12][22] The increase in LDL is significantly greater than with pioglitazone.[12] |
| Lobeglitazone | ↓ (Decrease) | ↑ (Increase) | No significant change | In animal models, TG and FFA reduction was similar to pioglitazone.[1] Clinical studies show an increase in HDL and a decrease in TG. |
| This compound | ↓ (Decrease) | ↑ (Increase) | No significant change | Showed a decrease in triglycerides and an increase in HDL in clinical trials.[14] |
| Troglitazone | ↓ (Decrease) | ↑ (Increase) | No significant change | Lipid effects were generally considered favorable before its withdrawal.[6] |
| Netoglitazone | ↓ (Decrease) | N/A | N/A | Lowered plasma triglycerides in animal models.[20] |
Table 2: Comparative Effects of Thiazolidinediones on Lipid Profiles.
Other Metabolic Effects
| Thiazolidinedione | Body Weight | Adipose Tissue | Adverse Effects | Key Findings & Citations |
| Pioglitazone | ↑ (Increase) | Increases subcutaneous fat, may decrease visceral fat.[11] | Edema, weight gain, increased risk of heart failure and bone fractures.[23] | Weight gain is a known class effect.[6][23] |
| Rosiglitazone | ↑ (Increase) | Increases subcutaneous fat.[23] | Similar to pioglitazone. Use has been restricted due to concerns about increased risk of myocardial infarction.[24] | Weight gain is comparable to pioglitazone.[6] |
| Lobeglitazone | ↑ (Increase) | N/A | Favorable safety profile reported with low incidence of edema.[1][9] | |
| This compound | ↑ (Increase) | N/A | Dose-dependent weight gain and edema reported.[14][25] | |
| Troglitazone | ↑ (Increase) | N/A | Severe idiosyncratic hepatotoxicity leading to market withdrawal.[5][15][16][26] | The hepatotoxicity is linked to its unique chromane (B1220400) ring structure.[26] |
Table 3: Other Comparative Metabolic and Safety Aspects of Thiazolidinediones.
Experimental Protocols
The assessment of insulin sensitivity and metabolic effects of TZDs relies on well-established experimental methodologies, both in preclinical animal models and human clinical trials.
Hyperinsulinemic-Euglycemic Clamp
Considered the "gold standard" for assessing in vivo insulin sensitivity, this technique quantifies the amount of glucose necessary to maintain a normal blood glucose level in the presence of high insulin levels.[27][28]
Methodology:
-
Catheterization: In animal studies, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). A recovery period of 4-7 days is required.[27][29]
-
Fasting: The subject is fasted for a predetermined period (e.g., 5 hours for mice) to achieve a basal state.[29]
-
Insulin Infusion: A continuous infusion of insulin is initiated to achieve a state of hyperinsulinemia.
-
Glucose Monitoring & Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is administered to clamp the blood glucose at a euglycemic level (normal fasting level).
-
Steady State: The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is used as a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Figure 2: Workflow for a Hyperinsulinemic-Euglycemic Clamp Experiment.
Glucose Tolerance Test (GTT)
The GTT assesses the body's ability to clear a glucose load from the circulation. It reflects the net effect of insulin secretion and insulin sensitivity.[27][28]
Methodology:
-
Fasting: The subject is fasted overnight.
-
Basal Sample: A baseline blood sample is taken.
-
Glucose Administration: A bolus of glucose is administered, typically orally (OGTT) or via intraperitoneal injection (IPGTT).
-
Blood Sampling: Blood samples are taken at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to measure blood glucose concentrations.
-
Analysis: The area under the curve (AUC) for glucose is calculated. A smaller AUC indicates better glucose tolerance.
Conclusion
The thiazolidinedione class of drugs offers potent insulin-sensitizing effects through the activation of PPARγ. While their efficacy in glycemic control is well-established across the class, significant differences exist in their metabolic profiles, particularly concerning their impact on lipids. Pioglitazone has consistently demonstrated a more favorable lipid profile compared to rosiglitazone, which may have implications for long-term cardiovascular outcomes.[12][21][24] Newer agents like lobeglitazone and this compound show promise with high potency and potentially improved safety profiles.[1][25] The unfortunate history of troglitazone underscores the critical importance of evaluating the idiosyncratic toxicity of drug candidates.[16] A thorough understanding of the comparative metabolic effects and the underlying molecular mechanisms is essential for the rational design and development of next-generation insulin-sensitizing therapies.
References
- 1. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 2. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of lobeglitazone on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 9. What is the mechanism of Lobeglitazone Sulfate? [synapse.patsnap.com]
- 10. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 14. A randomized-controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effects of ciglitazone on blood pressure and intracellular calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of ciglitazone on glucose uptake and insulin sensitivity in skeletal muscle of the obese (ob/ob) mouse: distinct insulin and glucocorticoid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Portico [access.portico.org]
- 21. medscape.com [medscape.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
Rivoglitazone: A Head-to-Head Comparison with Other Thiazolidinediones in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rivoglitazone with other thiazolidinedione (TZD) compounds, focusing on data from head-to-head clinical studies. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of type 2 diabetes mellitus (T2DM).
Executive Summary
Mechanism of Action: The PPARγ Pathway
Thiazolidinediones exert their therapeutic effects by activating PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, and inflammation.
Head-to-Head Clinical Trial: this compound vs. Pioglitazone
A pivotal 26-week, randomized, double-blind, placebo- and active-controlled monotherapy study (NCT00143520) evaluated the efficacy and safety of this compound compared to Pioglitazone in subjects with T2DM.[1][2][3]
Efficacy Outcomes
The primary endpoint of this study was the change in hemoglobin A1c (HbA1c) from baseline.
| Outcome Measure | This compound (1.0 mg) | This compound (1.5 mg) | Pioglitazone (45 mg) | Placebo |
| Mean Change in HbA1c from Baseline (%) | -0.4 | -0.7 | -0.6 | +0.2 |
| Mean Change in Fasting Plasma Glucose (mg/dL) | -29.5 | -38.4 | -35.1 | +7.3 |
Key Findings:
-
This compound 1.5 mg demonstrated a statistically superior reduction in HbA1c compared to Pioglitazone 45 mg.[1]
-
This compound 1.0 mg was found to be non-inferior to Pioglitazone 45 mg in lowering HbA1c.[1]
-
Both doses of this compound resulted in significant reductions in fasting plasma glucose.[1]
Safety and Tolerability
The safety profiles of this compound and Pioglitazone were generally similar.
| Adverse Event | This compound (1.0 mg) | This compound (1.5 mg) | Pioglitazone (45 mg) | Placebo |
| Peripheral Edema (%) | 5.2 | 6.2 | 5.5 | 0.7 |
| Weight Gain (kg) | 1.6 | 3.1 | 2.5 | 0 |
| Pitting Edema (%) | 1.3 | 2.2 | 1.9 | 0 |
Key Observations:
-
The incidence of common TZD-class adverse events, such as peripheral edema and weight gain, was comparable between the active treatment groups.[1]
Comparison with Rosiglitazone (B1679542): An Indirect Perspective
Direct head-to-head trials comparing this compound and Rosiglitazone are not currently available in the peer-reviewed literature. However, by examining separate studies comparing each drug to Pioglitazone or placebo, an indirect comparison can be inferred. It is important to note that such indirect comparisons have limitations due to potential differences in study populations and methodologies.
A meta-analysis of randomized controlled trials has suggested that Pioglitazone and Rosiglitazone have similar effects on glycemic control.[4] Given that this compound has shown superior or non-inferior efficacy to Pioglitazone, it can be hypothesized that this compound may offer at least comparable glycemic control to Rosiglitazone. However, this remains to be confirmed in direct comparative studies.
Experimental Protocols
This compound vs. Pioglitazone Head-to-Head Trial (NCT00143520)
-
Study Design: A 26-week, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group monotherapy study.[1][5]
-
Participant Population: Subjects aged 18 years or older with a diagnosis of T2DM and an HbA1c between 7.0% and 10.5%.[2] Participants were either treatment-naïve or had undergone a washout of any single oral antidiabetic agent.
-
Interventions:
-
This compound 1.0 mg once daily
-
This compound 1.5 mg once daily
-
Pioglitazone 45 mg once daily
-
Placebo
-
-
Key Efficacy Assessments:
-
HbA1c: Measured at baseline and at specified intervals throughout the 26-week treatment period. Blood samples were collected in EDTA tubes and analyzed using a central laboratory to ensure consistency.
-
Fasting Plasma Glucose (FPG): Measured from fasting blood samples at each study visit.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and physical examinations throughout the study.
Laboratory Methods
-
HbA1c Measurement: Standardized assays, such as high-performance liquid chromatography (HPLC) or immunoassay, are typically used in multicenter clinical trials to ensure accuracy and minimize inter-laboratory variability.[6][7] Centralized laboratory testing is often preferred.[7]
-
Fasting Plasma Glucose Measurement: Glucose oxidase or hexokinase enzymatic methods are standard for quantifying plasma glucose concentrations.
Conclusion
The available head-to-head clinical trial data indicates that this compound is a potent TZD with a glycemic efficacy profile that is superior or non-inferior to Pioglitazone. The safety profile of this compound appears comparable to that of Pioglitazone. While direct comparative data with Rosiglitazone is lacking, the established efficacy of this compound relative to Pioglitazone suggests it is a promising therapeutic agent for the management of T2DM. Further research, including direct head-to-head studies with Rosiglitazone, would be beneficial to fully elucidate the comparative therapeutic profile of this compound within the TZD class.
References
- 1. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivoglitazone's Impact on Cellular Glucose Uptake: A Comparative Analysis
A deep dive into the efficacy of Rivoglitazone in enhancing cellular glucose uptake reveals its potent mechanism of action as a thiazolidinedione (TZD). This guide provides a comprehensive comparison with other key antidiabetic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a highly potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, plays a crucial role in enhancing cellular glucose uptake, a fundamental process in maintaining glucose homeostasis. Its mechanism primarily involves the activation of PPARγ, which in turn regulates the expression of genes pivotal to glucose and lipid metabolism. This guide dissects the experimental evidence validating this compound's effect on cellular glucose uptake and objectively compares its performance against other established alternatives such as Metformin, SGLT2 inhibitors, and GLP-1 receptor agonists.
Mechanism of Action: The PPARγ Pathway
This compound belongs to the thiazolidinedione (TZD) class of drugs, which are known to improve insulin (B600854) sensitivity. The primary molecular target of TZDs is PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and liver.
Activation of PPARγ by this compound initiates a cascade of events leading to enhanced glucose uptake:
-
Increased GLUT4 Expression and Translocation: PPARγ activation upregulates the expression of Glucose Transporter Type 4 (GLUT4). GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. This compound not only increases the total amount of GLUT4 protein but also promotes its translocation from intracellular vesicles to the plasma membrane. This increased presence of GLUT4 on the cell surface facilitates greater glucose entry into the cells.
-
Adiponectin Secretion: PPARγ agonists stimulate the secretion of adiponectin from adipose tissue. Adiponectin is an insulin-sensitizing hormone that enhances glucose uptake and fatty acid oxidation in peripheral tissues.
-
Modulation of Inflammatory Pathways: Chronic low-grade inflammation is a hallmark of insulin resistance. PPARγ activation has anti-inflammatory effects, which contribute to improved insulin signaling and consequently, enhanced glucose uptake.
Comparative Performance Analysis
While direct quantitative data on this compound's effect on cellular glucose uptake from publicly available, peer-reviewed studies is limited, its high potency as a PPARγ agonist allows for extrapolation based on data from other well-studied TZDs like Rosiglitazone and Pioglitazone. Clinical studies have demonstrated this compound's superior glucose-lowering effects compared to its predecessors.[1][2]
| Drug Class | Compound | Key Findings on Cellular Glucose Uptake | Supporting Evidence |
| Thiazolidinediones (TZDs) | This compound | In animal models, this compound demonstrated a much more potent glucose-lowering effect compared to Pioglitazone and Rosiglitazone, suggesting a strong impact on improving insulin resistance and likely enhancing cellular glucose uptake.[1] Clinical trials have shown its efficacy in reducing HbA1c and fasting plasma glucose.[3] | Animal studies and clinical trials on glycemic control.[1][3] |
| Rosiglitazone | Increased whole-body glucose uptake by 44%. In visceral adipose tissue, glucose uptake increased by 29%. In femoral subcutaneous adipose tissue, glucose uptake increased by 58%.[4] In skeletal muscle, insulin-stimulated glucose uptake increased by 38%.[5] | Studies in patients with type 2 diabetes.[4][5] | |
| Pioglitazone | In cultured muscle cells, Pioglitazone was shown to regulate glucose transport.[6] | In vitro studies.[6] | |
| Biguanides | Metformin | Primarily reduces hepatic glucose production. Has a minimal effect on peripheral or adipose tissue glucose uptake. In visceral adipose tissue, glucose uptake increased to a lesser extent (17%) compared to Rosiglitazone.[4] | Comparative studies with TZDs.[4][7] |
| SGLT2 Inhibitors | Dapagliflozin | Act on the kidneys to increase glucose excretion in the urine, thereby lowering blood glucose levels. They do not directly enhance cellular glucose uptake in peripheral tissues like muscle and fat.[8][9][10][11][12] | Mechanism of action studies.[8][9][10][11][12] |
| GLP-1 Receptor Agonists | Liraglutide/Semaglutide | Stimulate insulin secretion in a glucose-dependent manner. Some evidence suggests they may directly enhance glucose uptake in skeletal muscle cells through AMPK activation and GLUT4 translocation.[7][8][13][14][15] | In vitro and in vivo studies on muscle cells.[7][8][13][14][15] |
Experimental Protocols
The validation of a compound's effect on cellular glucose uptake relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly used glucose uptake assays.
2-Deoxy-D-[3H]glucose Uptake Assay (Radiolabeled)
This is a classic and highly sensitive method to measure glucose transport in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
This compound or other test compounds
-
Cytochalasin B (inhibitor of glucose transport)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells (e.g., 3T3-L1 preadipocytes or L6 myoblasts) in 12-well plates and differentiate them into adipocytes or myotubes.
-
Treatment: Treat the differentiated cells with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). For non-specific uptake control, add cytochalasin B (e.g., 20 µM) to a set of wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. longdom.org [longdom.org]
- 3. revvity.com [revvity.com]
- 4. Enhancing Diabetes Treatment: Comparing Pioglitazone/Metformin with Dapagliflozin Versus Basal Insulin/Metformin in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. GLP‑1 receptor agonist protects palmitate-induced insulin resistance in skeletal muscle cells by up-regulating sestrin2 to promote autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. glucagon.com [glucagon.com]
- 12. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liraglutide enhances glucose transporter 4 translocation via regulation of AMP-activated protein kinase signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. droracle.ai [droracle.ai]
Assessing the Reproducibility of Rivoglitazone's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic effects of Rivoglitazone, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in the context of type 2 diabetes management. By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document aims to facilitate an informed assessment of this compound's reproducibility and clinical potential.
Introduction to this compound and its Mechanism of Action
This compound is a member of the thiazolidinedione (TZD) class of oral antidiabetic agents.[1] Its primary mechanism of action involves potent and selective agonism of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1][2] Activation of PPARγ by this compound modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity in peripheral tissues, enhanced glucose uptake, and a reduction in hepatic glucose production.[2][3] Clinical studies have demonstrated that this compound effectively lowers glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) levels in patients with type 2 diabetes.[1]
Comparative Analysis of Therapeutic Efficacy
To assess the reproducibility of this compound's therapeutic effects, its performance has been compared against a placebo, other TZDs (Pioglitazone and Rosiglitazone), and alternative classes of antidiabetic agents, including Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following tables summarize the quantitative data from key clinical trials.
Table 1: Efficacy of this compound in Lowering HbA1c and Fasting Plasma Glucose (FPG)
| Study | Treatment Group (daily dose) | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline (mg/dL) |
| Chou et al., 2012[4][5] | This compound (1.0 mg) | -0.4% | Not Reported in this format |
| This compound (1.5 mg) | -0.7% | Significant reduction (p < 0.0001) | |
| Pioglitazone (45 mg) | -0.6% | Not Reported in this format | |
| Placebo | +0.2% (inferred) | Not Reported in this format | |
| Kong et al., 2011[6] | This compound (0.5 mg) | -0.11% | Not Reported |
| This compound (1.0 mg) | -0.22% | Not Reported | |
| This compound (1.5 mg) | -0.17% | Not Reported | |
| Pioglitazone (30 mg) | -0.06% | Not Reported | |
| Placebo | +0.61% | Not Reported | |
| Meta-analysis[7][8] | This compound (1 mg) vs Placebo | -0.86% | -36.96 |
| This compound (1.5-2 mg) vs Placebo | -0.97% | -46.40 |
Table 2: Comparative Efficacy of Different Antidiabetic Drug Classes
| Drug Class / Representative Drug(s) | Typical HbA1c Reduction | Effect on Body Weight | Key Adverse Events |
| Thiazolidinediones | |||
| This compound | 0.4% - 0.97%[4][7][8] | Increase[9] | Peripheral edema, weight gain.[4] |
| Pioglitazone | ~0.6%[4] | Increase | Edema, weight gain, potential increased risk of bladder cancer and fractures.[10] |
| Rosiglitazone | Similar to Pioglitazone[9] | Increase | Edema, weight gain, increased risk of myocardial infarction and heart failure.[4][5] |
| SGLT2 Inhibitors | 0.5% - 1.0% (approx.)[8] | Decrease[8] | Genital mycotic infections, urinary tract infections, euglycemic ketoacidosis (rare).[8] |
| (e.g., Canagliflozin, Dapagliflozin) | |||
| GLP-1 Receptor Agonists | 1.0% - 2.0%[11] | Decrease[11] | Nausea, vomiting, diarrhea.[7] |
| (e.g., Semaglutide, Liraglutide) | |||
| DPP-4 Inhibitors | 0.5% - 0.8%[12] | Neutral[12] | Headache, nasopharyngitis, upper respiratory tract infections, potential risk of heart failure and pancreatitis.[1][12] |
| (e.g., Sitagliptin, Vildagliptin) |
Experimental Protocols
Reproducibility of therapeutic effects is intrinsically linked to the methodologies employed in clinical investigations. Below are the detailed protocols for the key clinical trials cited.
This compound Clinical Trial Protocols
A meta-analysis identified three key randomized controlled trials (RCTs) assessing this compound's efficacy and safety.[13]
-
Chou et al., 2012 and Truitt et al., 2010 (26-week studies): [4][5][9]
-
Objective: To evaluate the efficacy and safety of this compound as monotherapy in subjects with type 2 diabetes.
-
Study Design: These were 26-week, multicenter, randomized, double-blind, placebo- and active-controlled studies.[4][9]
-
Participants: Subjects aged ≥18 years with a diagnosis of type 2 diabetes and HbA1c >7.0% and ≤8.5%.[5] Participants were either treatment-naïve or on a stable monotherapy of a non-thiazolidinedione oral antidiabetic drug for at least 3 months prior to screening.[5]
-
Intervention: After a 2-week washout and single-blind placebo run-in period, subjects were randomized to receive double-blind treatment with placebo, this compound (1.0 mg/day or 1.5 mg/day), or Pioglitazone (45 mg/day).[4][5]
-
Primary Endpoint: Change in HbA1c from baseline to week 26.
-
Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, and other metabolic and inflammatory biomarkers. Safety and tolerability were also assessed.
-
-
Kong et al., 2011 (12-week study): [6][14]
-
Objective: To examine the efficacy, safety, and tolerability of this compound and compare its effects on glucose and lipid control to placebo and Pioglitazone in Chinese patients with type 2 diabetes.[6]
-
Study Design: A 12-week, double-blind, randomized, placebo- and active-controlled study.[6]
-
Participants: Chinese patients with type 2 diabetes who were treatment-naïve or treated with a single oral blood glucose-lowering drug.[6]
-
Intervention: Patients were randomized to one of five treatment arms for 12 weeks: placebo, Pioglitazone 30 mg daily, or this compound at doses of 0.5, 1.0, or 1.5 mg daily.[6]
-
Primary Endpoint: Change in HbA1c from baseline to week 12.
-
Secondary Endpoints: Changes in lipid profiles and assessment of safety and tolerability.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and the structure of the clinical investigations, the following diagrams are provided.
Caption: PPARγ Signaling Pathway of this compound.
Caption: Representative Clinical Trial Workflow.
Conclusion: Reproducibility and Comparative Standing
The available evidence from multiple randomized controlled trials and a subsequent meta-analysis indicates a reproducible therapeutic effect of this compound in improving glycemic control in patients with type 2 diabetes.[4][6][7][8] The data consistently show that this compound, at doses of 1.0 mg and 1.5 mg, leads to statistically significant reductions in HbA1c and FPG compared to placebo.[7][8]
When compared to other thiazolidinediones, a high dose of this compound (1.5-2 mg/day) was found to be superior to a full dose of Pioglitazone (30-45 mg/day) in terms of HbA1c reduction.[7] Standard dose this compound (1 mg/day) demonstrated comparable glycemic efficacy to the full dose of Pioglitazone.[7] The safety profile of this compound, including adverse events like peripheral edema and weight gain, is similar to that of other TZDs, suggesting a class effect.[4]
In the broader context of type 2 diabetes management, newer classes of drugs such as SGLT2 inhibitors and GLP-1 receptor agonists offer the additional benefits of weight loss and, in some cases, cardiovascular risk reduction.[8][11] The choice of therapeutic agent will, therefore, depend on a comprehensive assessment of the individual patient's clinical profile, including comorbidities and treatment goals.
References
- 1. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of GLP-1 receptor agonists shows variability in reductions of HbA1c and weight - - PACE-CME [pace-cme.org]
- 8. SGLT2 inhibition: efficacy and safety in type 2 diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hemoglobin A1c Reduction With the GLP-1 Receptor Agonist Semaglutide Is Independent of Baseline eGFR: post hoc Analysis of the SUSTAIN and PIONEER Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-Like Peptide-1 Receptor Agonist Therapy Effects on Glycemic Control and Weight in a Primary Care Clinic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 13. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized‐controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose–lipid control in type 2 diabetes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Rivoglitazone and Metformin: Mechanisms of Action in Glucose Homeostasis
For Immediate Release
This guide provides a detailed comparison of the molecular mechanisms of action of two prominent antihyperglycemic agents: Rivoglitazone, a member of the thiazolidinedione (TZD) class, and metformin (B114582), a biguanide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their distinct signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction
This compound and metformin are both effective in the management of type 2 diabetes, yet they operate through fundamentally different cellular and molecular pathways. This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), primarily enhancing insulin (B600854) sensitivity in peripheral tissues.[1] Metformin's principal function is to reduce hepatic glucose production, largely through mechanisms involving mitochondrial complex I inhibition and subsequent activation of AMP-activated protein kinase (AMPK).[2][3][4] Understanding these contrasting mechanisms is crucial for targeted drug development and personalized therapeutic strategies.
This compound: A PPARγ-Mediated Transcriptional Regulator
This compound's mechanism is centered on its function as a high-affinity ligand for PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and the liver.[5][6]
Mechanism of Action:
-
Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain of PPARγ in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]
-
Gene Transcription: The binding of the complex to PPREs recruits a suite of co-activator proteins, initiating the transcription of genes that play critical roles in insulin signaling, glucose transport, and lipid metabolism.[5]
Key downstream effects include the upregulation of genes such as Glucose Transporter Type 4 (GLUT4), which enhances glucose uptake in muscle and fat cells, and adiponectin, an adipokine that improves systemic insulin sensitivity.[6] This transcriptional regulation leads to a potent insulin-sensitizing effect.[1]
References
- 1. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate | MDPI [mdpi.com]
Investigating Synergistic Interactions of Rivoglitazone with Other Antidiabetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivoglitazone is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist belonging to the thiazolidinedione (TZD) class of antidiabetic agents.[1][2] By activating PPAR-γ, primarily in adipose tissue, this compound enhances insulin (B600854) sensitivity, leading to improved glycemic control.[3][4] While effective as a monotherapy, combination therapy is a cornerstone of type 2 diabetes management to achieve and maintain glycemic targets.[5] This guide explores the theoretical and potential synergistic interactions of this compound with other major classes of antidiabetic drugs, providing a framework for research and development in this area. Although direct experimental data on the synergistic effects of this compound in combination is limited in publicly available literature, this guide draws upon the established mechanisms of action and data from other TZDs to highlight promising areas of investigation.
Potential Synergistic Combinations with this compound
The combination of antidiabetic agents with complementary mechanisms of action can lead to synergistic or additive effects, resulting in enhanced glycemic control at lower doses of individual agents, potentially minimizing side effects.[5]
This compound and Metformin (B114582)
Mechanism of Synergy:
Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues through the activation of AMP-activated protein kinase (AMPK).[6] this compound, as a PPAR-γ agonist, enhances insulin sensitivity mainly by promoting adipocyte differentiation and fatty acid uptake in adipose tissue, which indirectly improves insulin action in muscle and liver.[2] The combination of these two agents targets insulin resistance through distinct yet complementary pathways, creating a strong potential for synergistic glucose-lowering effects.
Expected Performance:
Studies with other TZDs, such as pioglitazone (B448) and rosiglitazone, in combination with metformin have demonstrated significant improvements in glycemic control compared to monotherapy.[6][7] A combination of this compound and metformin is expected to lead to a greater reduction in HbA1c and fasting plasma glucose than either agent alone.
This compound and DPP-4 Inhibitors
Mechanism of Synergy:
Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate glucose-dependent insulin secretion and suppress glucagon (B607659) secretion. This compound improves insulin sensitivity. Therefore, the combination of a DPP-4 inhibitor and this compound would simultaneously enhance insulin secretion (in a glucose-dependent manner) and improve the body's response to that insulin, representing a dual approach to improving glycemic control.
Expected Performance:
Clinical trials combining other TZDs like pioglitazone with DPP-4 inhibitors have shown significant reductions in HbA1c.[8] A similar or even enhanced effect could be anticipated with the more potent PPAR-γ agonist, this compound.
This compound and SGLT2 Inhibitors
Mechanism of Synergy:
Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by promoting urinary glucose excretion, an insulin-independent mechanism.[9] The combination with this compound, an insulin sensitizer, would address two different aspects of hyperglycemia: impaired insulin action and renal glucose reabsorption. This complementary action is expected to result in additive or synergistic effects on glycemic control. Furthermore, the diuretic effect of SGLT2 inhibitors might counteract the fluid retention sometimes associated with TZDs.[10]
Expected Performance:
Studies combining pioglitazone with SGLT2 inhibitors have demonstrated additive effects on glycemic lowering and potential mitigation of TZD-related side effects.[9][11] A combination with this compound would likely yield similar benefits.
Data Presentation
As direct experimental data on synergistic interactions of this compound is not available in the public domain, the following table presents a hypothetical summary of expected outcomes based on the known efficacy of this compound as a monotherapy and the observed effects of other TZDs in combination therapies. This table is intended to serve as a guide for future research.
| Combination Therapy | Key Efficacy Endpoint | Expected Outcome of Combination vs. Monotherapy | Potential for Synergy |
| This compound + Metformin | Δ HbA1c (%) | Greater Reduction | High |
| Δ Fasting Plasma Glucose (mg/dL) | Greater Reduction | High | |
| This compound + DPP-4 Inhibitor | Δ HbA1c (%) | Greater Reduction | Moderate to High |
| Δ Postprandial Glucose (mg/dL) | Greater Reduction | Moderate to High | |
| This compound + SGLT2 Inhibitor | Δ HbA1c (%) | Greater Reduction | Moderate to High |
| Δ Body Weight (kg) | Potential for weight neutrality or loss | Additive Benefit |
Experimental Protocols
To quantitatively assess the synergistic interactions of this compound with other antidiabetic agents, standardized experimental protocols are crucial.
In Vitro Synergy Assessment
1. Cell-Based Assays:
-
Cell Lines: Differentiated 3T3-L1 adipocytes, HepG2 hepatocytes, or L6 myotubes can be used to assess insulin sensitivity and glucose uptake.
-
Treatment: Cells are treated with a range of concentrations of this compound, the combination agent, and their mixture at fixed ratios.
-
Endpoint Measurement: Glucose uptake can be measured using radiolabeled 2-deoxyglucose. Gene expression of PPAR-γ target genes can be quantified by qRT-PCR.
-
Data Analysis: The Combination Index (CI) method of Chou-Talalay is a widely accepted method to quantify synergy.
2. Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
In Vivo Synergy Assessment
1. Animal Models:
-
Models: db/db mice, ob/ob mice, or Zucker diabetic fatty (ZDF) rats are commonly used models of type 2 diabetes and insulin resistance.
-
Treatment: Animals are treated with this compound, the combination agent, and their combination at various doses for a defined period.
-
Endpoint Measurement: Blood glucose levels, HbA1c, insulin levels, and lipid profiles are measured. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess improvements in glucose homeostasis and insulin sensitivity.
2. Isobolographic Analysis:
-
This graphical method is used to assess synergy. The doses of two drugs that produce the same effect when used alone are plotted on the x and y axes. A straight line connecting these two points is the line of additivity. If the combination of doses that produces the same effect falls below this line, it indicates synergy.
Mandatory Visualization
Signaling Pathways
Caption: Complementary mechanisms of action for potential synergistic glycemic control.
Experimental Workflow
Caption: Experimental workflow for assessing synergistic interactions.
Conclusion
While direct experimental evidence for the synergistic interactions of this compound with other antidiabetic agents is yet to be established in the public domain, the distinct and complementary mechanisms of action of PPAR-γ agonists, biguanides, DPP-4 inhibitors, and SGLT2 inhibitors provide a strong rationale for their combined use. The expected benefits include enhanced glycemic control, the potential for dose reduction of individual agents, and possible mitigation of side effects. This guide provides a framework for the systematic investigation of these potential synergies, outlining the key experimental protocols and expected outcomes. Further preclinical and clinical studies are warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound in combination therapies for the management of type 2 diabetes.
References
- 1. This compound: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Pioglitazone hydrochloride in combination with metformin in the treatment of type 2 diabetes mellitus: a randomized, placebo-controlled study. The Pioglitazone 027 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining SGLT2 Inhibition With a Thiazolidinedione Additively Attenuate the Very Early Phase of Diabetic Nephropathy Progression in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of combination pioglitazone with sodium-glucose cotransporter-2 inhibitors or glucagon-like peptide-1 receptor agonists on outcomes in type 2 diabetes: A systematic review, meta-analysis, and real-world study from an international federated database - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety of Rivoglitazone and Other Thiazolidinediones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of rivoglitazone and other thiazolidinediones (TZDs), namely pioglitazone (B448) and rosiglitazone (B1679542). The information is supported by available experimental data from clinical trials and meta-analyses.
Thiazolidinediones have been a cornerstone in the management of type 2 diabetes, primarily through their action as selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). However, their use has been tempered by concerns over a range of adverse effects. This guide synthesizes the available safety data for this compound, a newer agent in this class, and compares it with the well-established safety profiles of pioglitazone and rosiglitazone.
Overview of Thiazolidinedione Safety Concerns
The primary safety concerns associated with the TZD class include cardiovascular events, fluid retention leading to edema and heart failure, an increased risk of bone fractures, and a potential risk of bladder cancer. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for assessing the cardiovascular safety of new antidiabetic therapies in response to these concerns[1][2][3][4][5][6].
Comparative Safety Data
The following tables summarize the available quantitative data on the key safety endpoints for this compound, pioglitazone, and rosiglitazone. It is important to note that direct head-to-head, long-term safety outcome trials comparing this compound with other TZDs are limited. The data for this compound is primarily derived from Phase 3 clinical trials designed for regulatory approval for glycemic control, which may not be powered to detect differences in less frequent, serious adverse events.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (1.0 mg/1.5 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Peripheral Edema | 5.2 - 6.2% | Similar to this compound | 0.7% | [7] |
| Weight Gain | 1.6 - 3.1% | Similar to this compound | 0% | [7] |
| Pitting Edema | 1.3 - 2.2% | Similar to this compound | 0% | [7] |
Data from a 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound (NCT00484198)[7].
Table 2: Comparative Cardiovascular Safety Profile
| Cardiovascular Outcome | This compound | Pioglitazone | Rosiglitazone | Reference |
| Myocardial Infarction | Data not available from dedicated cardiovascular outcome trials. | Generally considered to have a more favorable or neutral cardiovascular profile. | Associated with an increased risk in some meta-analyses. | |
| Heart Failure | Data not available from dedicated cardiovascular outcome trials. A known class effect of TZDs. | Associated with an increased risk. | Associated with an increased risk. | |
| All-cause Mortality | Data not available from dedicated cardiovascular outcome trials. | No significant increase observed in most large trials. | Some studies suggest an increased risk compared to pioglitazone. |
Note: The cardiovascular safety of this compound has not been established through dedicated long-term cardiovascular outcome trials (CVOTs) as has been the case for pioglitazone and rosiglitazone. The information for pioglitazone and rosiglitazone is based on a large body of evidence from numerous clinical trials and observational studies.
Table 3: Risk of Bone Fractures
| Population | This compound | Pioglitazone | Rosiglitazone | Reference |
| Women | Data not available. | Increased risk, particularly in postmenopausal women. | Increased risk, particularly in postmenopausal women. | [8][9] |
| Men | Data not available. | Some studies suggest a potential increased risk. | Some studies suggest a potential increased risk. | [8] |
Table 4: Risk of Bladder Cancer
| Drug | Association with Bladder Cancer | Reference |
| This compound | Data not available from long-term observational studies. | |
| Pioglitazone | Some studies have suggested a potential increased risk with long-term use. | |
| Rosiglitazone | Most studies have not found a significant association. |
The potential risk of bladder cancer with pioglitazone has been a subject of ongoing investigation and regulatory review. Long-term data for this compound is not yet available.
Experimental Protocols
Detailed experimental protocols for the this compound Phase 3 trials (NCT00484198 and NCT00143520) are not fully publicly available. However, based on the published study designs and regulatory guidelines for antidiabetic drugs, the key methodologies for assessing safety can be summarized as follows.
General Protocol for Thiazolidinedione Safety Assessment in Clinical Trials
The safety assessment in clinical trials of thiazolidinediones, in line with FDA and EMA guidelines, typically involves the following components:
-
Patient Population: Individuals with type 2 diabetes, often with specific inclusion and exclusion criteria related to glycemic control, comorbidities, and concomitant medications[10].
-
Study Design: Randomized, double-blind, active- and/or placebo-controlled trials of at least 26 weeks duration for initial efficacy and safety assessment[7]. For cardiovascular safety, dedicated cardiovascular outcome trials (CVOTs) are often required, which are typically longer-term and enroll patients at high cardiovascular risk[11][12][13][14].
-
Data Collection:
-
Adverse Events (AEs): Spontaneously reported by patients or observed by investigators at each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA).
-
Serious Adverse Events (SAEs): Defined as any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability/incapacity. All SAEs are required to be reported to regulatory authorities promptly.
-
Laboratory Parameters: Regular monitoring of hematology, clinical chemistry (including liver function tests), and urinalysis.
-
Vital Signs and Physical Examinations: Including measurement of blood pressure, heart rate, and weight, with specific attention to signs of fluid retention (edema).
-
Cardiovascular Adjudication: In CVOTs, a blinded, independent clinical events committee adjudicates all potential cardiovascular events to ensure standardized and unbiased assessment.
-
Specific Methodologies in this compound Phase 3 Trials
The available publications on the this compound Phase 3 trials indicate the following methodologies were employed:
-
Trial NCT00484198: A 26-week, randomized, double-blind, placebo- and active-controlled (pioglitazone 45 mg) study. The primary endpoint was the change in HbA1c. Safety assessments included the monitoring and recording of treatment-emergent adverse events (TEAEs)[7][15].
-
Trial NCT00143520: A 26-week, randomized, double-blind, placebo- and active-controlled (pioglitazone) dose-ranging study. Safety and tolerability were assessed through the evaluation of adverse events, clinical laboratory tests, vital signs, and physical examinations[16].
Signaling Pathways and Experimental Workflows
PPARγ Activation Pathway
Thiazolidinediones exert their therapeutic and some of their adverse effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.
Caption: Thiazolidinedione signaling through the PPARγ pathway.
Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)
The following diagram illustrates a typical workflow for a large-scale cardiovascular outcome trial designed to assess the safety of a new antidiabetic drug.
Caption: Workflow of a typical cardiovascular outcome trial.
Conclusion
The available data suggests that this compound shares a similar profile of common treatment-emergent adverse events, such as peripheral edema and weight gain, with pioglitazone[7]. A meta-analysis of three randomized controlled trials concluded that this compound was well-tolerated, with rates of treatment-emergent and severe adverse events comparable to placebo[17][18].
However, a comprehensive comparative safety assessment of this compound, particularly concerning cardiovascular outcomes, bone fractures, and bladder cancer, is hampered by the lack of dedicated long-term studies. While the safety profiles of pioglitazone and rosiglitazone have been extensively characterized, revealing important differences in their cardiovascular risk profiles, similar robust data for this compound is not yet available in the public domain.
For drug development professionals, this highlights the critical need for long-term safety data for this compound to fully understand its risk-benefit profile in comparison to other members of the thiazolidinedione class. Future research, including large-scale, long-duration clinical trials or real-world evidence studies, will be essential to definitively establish the comparative safety of this compound.
References
- 1. gmdpacademy.org [gmdpacademy.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Understanding the new EMA guideline on medicinal products for diabetes | springermedicine.com [springermedicine.com]
- 6. Federal Register :: Guidance for Industry on Diabetes Mellitus-Evaluating Cardiovascular Risk in New Antidiabetic Therapies to Treat Type 2 Diabetes; Availability [federalregister.gov]
- 7. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hospitalised hip fracture risk with rosiglitazone and pioglitazone use compared with other glucose-lowering drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pioglitazone reduces cardiovascular events and dementia but increases bone fracture in elderly patients with type 2 diabetes mellitus: a national cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. 2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions - American College of Cardiology [acc.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. [PDF] Understanding the FDA Guidance on Assessing Cardiovascular Risks for new Antidiabetic Therapies. A Review of FDA Guidance | Semantic Scholar [semanticscholar.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
systematic review and meta-analysis of Rivoglitazone clinical trial data
A systematic review and meta-analysis of clinical trial data reveal Rivoglitazone's therapeutic potential in the management of type 2 diabetes. This guide offers an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
A 2023 meta-analysis has provided a comprehensive look at the efficacy and safety of this compound in adults with type 2 diabetes.[1][2][3] This analysis, which included data from three randomized controlled trials (RCTs) involving 3,591 patients, systematically evaluated changes in key glycemic and lipid parameters, as well as the incidence of adverse events.[1][2][3] The findings position this compound as a potent therapeutic agent, with some evidence suggesting superior glycemic control compared to pioglitazone (B448).[2][4]
Efficacy in Glycemic Control
This compound has demonstrated significant improvements in glycemic control. When compared to a placebo, both standard-dose (1 mg/d) and high-dose (1.5-2 mg/d) this compound led to substantial reductions in HbA1c levels.[2] Specifically, the standard dose lowered HbA1c by an average of -0.86%, while the high dose resulted in a -0.97% reduction.[2]
In a head-to-head comparison with pioglitazone (30-45 mg/d), high-dose this compound showed a statistically significant greater reduction in HbA1c by -0.11%.[2] The standard dose of this compound was found to have comparable efficacy to the full dose of pioglitazone in lowering HbA1c.[2] One 26-week study found that this compound 1.5 mg was statistically superior to pioglitazone 45 mg in reducing HbA1c from baseline, with changes of -0.7% and -0.6% respectively.[4] The 1.0 mg dose of this compound was found to be non-inferior to pioglitazone.[4]
Impact on Lipids and Other Metabolic Markers
Beyond glycemic control, this compound has shown beneficial effects on lipid profiles and other metabolic markers. Compared to placebo, both standard and high doses of this compound significantly lowered triglycerides.[1][2] Furthermore, treatment with this compound resulted in a significant increase in adiponectin and a reduction in high-sensitivity C-reactive protein (hsCRP), indicating potential anti-inflammatory effects.[1][2][3]
Safety and Tolerability
The safety profile of this compound appears comparable to that of other thiazolidinediones. The most commonly reported adverse events in clinical trials were peripheral edema and weight gain.[4][5] The meta-analysis found that the rates of treatment-emergent adverse events and severe adverse events for both standard and high-dose this compound were comparable to placebo.[1][2][3]
Quantitative Data Summary
| Outcome Measure | This compound (Standard Dose) vs. Placebo | This compound (High Dose) vs. Placebo | This compound (High Dose) vs. Pioglitazone (30-45 mg/d) |
| Change in HbA1c | -0.86%[2] | -0.97%[2] | -0.11%[2] |
| Change in Triglycerides | -17.95 mg/dl[1] | -40.41 mg/dl[1] | Data not available |
| Change in Adiponectin | +7.94 ng/ml[1][3] | +13.82 ng/ml[1][3] | Superior to Pioglitazone[2] |
| Change in hsCRP | -1.00 mg/L[1][3] | -1.50 mg/L[1][3] | Superior to Pioglitazone[2] |
| Adverse Event | This compound (1.0-1.5 mg) | Pioglitazone (45 mg) | Placebo |
| Peripheral Edema | 5.2-6.2%[4] | Data not available in cited text | 0.7%[4] |
| Weight Gain | 1.6-3.1%[4] | Data not available in cited text | 0%[4] |
| Pitting Edema | 1.3-2.2%[4] | Data not available in cited text | 0%[4] |
Experimental Protocols
The primary evidence for this guide is derived from a systematic review and meta-analysis of randomized controlled trials.[2]
Study Selection: The meta-analysis included RCTs that evaluated the efficacy and safety of this compound in patients with type 2 diabetes.[2] The search was conducted across electronic databases for studies published up to September 2022.[2]
Data Extraction and Analysis: Data on changes in HbA1c, fasting plasma glucose, lipid profiles, and adverse events were extracted from the selected studies. A meta-analysis was performed using a random-effects model to calculate the weighted mean differences (WMD) for continuous outcomes and risk ratios (RR) for dichotomous outcomes, both with 95% confidence intervals (CIs).[6]
Inclusion Criteria for Trials: The trials included in the meta-analysis were randomized, controlled studies involving patients with type 2 diabetes, where one arm of the study included treatment with this compound.[2] An example of a specific trial's inclusion criteria included male or female patients between 18 and 75 years of age with a baseline HbA1c between 7.5% and 10.5%.[7]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the process of evidence synthesis, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound's action.
Caption: Workflow for the systematic review and meta-analysis.
References
- 1. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Translating Preclinical Promise to Clinical Reality: A Comparative Guide to Rivoglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical findings and clinical trial results for Rivoglitazone, a potent thiazolidinedione. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism and development pathway, this document aims to bridge the understanding of this compound's journey from the laboratory to its potential clinical application for the treatment of type 2 diabetes mellitus.
Preclinical and Clinical Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, offering a side-by-side comparison of its efficacy and safety profile.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Parameter | Animal Model | This compound | Pioglitazone (B448) | Rosiglitazone | Reference |
| PPARγ Activation (in vitro) | Luciferase Reporter Assay | More potent | - | - | [1][2] |
| Glucose Lowering Effect (ED50) | Zucker Diabetic Fatty (ZDF) Rats | 0.19 mg/kg | 34 mg/kg | 28 mg/kg | [1][2] |
| Insulin (B600854) Resistance Amelioration | Zucker Fatty Rats (0.1 mg/kg) | Clear improvement | - | - | [1][2] |
| Plasma Triglyceride Reduction | Zucker Fatty Rats (0.1 mg/kg) | Significant reduction | - | - | [1][2] |
| Antidiabetic Effects | Diabetic db/db Mice | Potent effects | - | - | [1][2] |
Table 2: Clinical Efficacy of this compound in Patients with Type 2 Diabetes
| Parameter | This compound Dose | Change from Baseline | Comparator (Dose) | Change from Baseline (Comparator) | Reference |
| HbA1c Reduction | 1.0 mg/day | -0.4% | Pioglitazone (45 mg/day) | -0.6% | [3] |
| 1.5 mg/day | -0.7% | Pioglitazone (45 mg/day) | -0.6% | [3] | |
| Standard Dose (1 mg/d) vs. Placebo | -0.86% | Placebo | - | [4] | |
| High Dose (1.5-2 mg/d) vs. Placebo | -0.97% | Placebo | - | [4] | |
| High Dose (1.5-2 g/d) vs. Pioglitazone | -0.11% (superior) | Pioglitazone (30-45 mg/d) | - | [4] | |
| Fasting Plasma Glucose (FPG) Reduction | 1.0 mg & 1.5 mg/day | Significant reduction (p < 0.0001) | - | - | [3][5] |
| Standard Dose (1 mg/d) vs. Placebo | -36.96 mg/dl | Placebo | - | [4] | |
| High Dose (1.5-2 mg/d) vs. Placebo | -46.40 mg/dl | Placebo | - | [4] | |
| Triglyceride Reduction vs. Placebo | Standard Dose (1 mg/d) | -17.95 mg/dl | Placebo | - | [4] |
| High Dose (1.5-2 mg/d) | -40.41 mg/dl | Placebo | - | [4] | |
| Adiponectin Increase vs. Placebo | Standard Dose (1 mg/d) | +7.94 ng/ml | Placebo | - | [4] |
| High Dose (1.5-2 mg/d) | +13.82 ng/ml | Placebo | - | [4] | |
| hsCRP Reduction vs. Placebo | Standard Dose (1 mg/d) | -1.00 mg/L | Placebo | - | [4] |
| High Dose (1.5-2 mg/d) | -1.50 mg/L | Placebo | - | [4] |
Table 3: Comparative Safety Profile of this compound in Clinical Trials
| Adverse Event | This compound (1.0 mg & 1.5 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Peripheral Edema | 5.2 - 6.2% | - | 0.7% | [3] |
| Weight Gain | 1.6 - 3.1% | - | 0% | [3] |
| Pitting Edema | 1.3 - 2.2% | - | 0% | [3] |
| Treatment-Emergent Adverse Events (vs. Placebo) | RR 1.16 (Standard Dose) | - | - | [4] |
| RR 1.34 (High Dose) | - | - | [4] | |
| Severe Adverse Events (vs. Placebo) | RR 1.88 (Standard Dose) | - | - | [4] |
| RR 1.27 (High Dose) | - | - | [4] |
Experimental Protocols
Preclinical In Vivo Efficacy Studies
-
Animal Models : Studies utilized male Zucker diabetic fatty (ZDF) rats and diabetic db/db mice to assess antidiabetic effects.[1][2] Zucker fatty rats were used to evaluate insulin resistance and plasma triglyceride levels.[1][2]
-
Drug Administration : this compound, pioglitazone, or a vehicle control were administered orally once daily for 14 days.[6]
-
Efficacy Endpoints : Plasma glucose and triglyceride levels were measured to determine the dose-dependent effects of this compound.[1][2] Gene expression analysis in the liver and heart of ZDF rats was conducted to investigate the mechanism of action, including potential effects on hepatic glucose production and cardiac glucose/fatty acid metabolism.[1][2]
Phase III Clinical Trial in Type 2 Diabetes
-
Study Design : A 26-week, randomized, double-blind, double-dummy, placebo- and active-controlled monotherapy study.[3]
-
Patient Population : Subjects (n=1912) with type 2 diabetes mellitus aged ≥18 years with HbA1c >7.0% and ≤8.5%, who were either treatment-naïve or receiving a non-thiazolidinedione antidiabetes monotherapy.[3]
-
Treatment Arms : Patients were randomized to receive placebo, this compound 1.0 mg/day, this compound 1.5 mg/day, or pioglitazone 45 mg/day.[3]
-
Primary Efficacy Endpoint : The primary endpoint was the change in HbA1c from baseline.[7]
-
Secondary Efficacy Endpoints : Included changes in fasting plasma glucose, insulin sensitivity, high-density lipoprotein cholesterol, and other metabolic and inflammatory biomarkers.[3][5]
-
Safety Assessment : Treatment-emergent adverse events were monitored throughout the study.[3]
Signaling Pathway and Development Workflow
The following diagrams illustrate the molecular mechanism of this compound and the translational path from preclinical research to clinical evaluation.
Figure 1. this compound Signaling Pathway.
Figure 2. this compound Research and Development Workflow.
Discussion
The translation of preclinical findings for this compound to the clinical setting demonstrates a consistent mechanism of action and predictable class-specific side effects. Preclinically, this compound was identified as a potent and selective PPARγ agonist, exhibiting superior glucose-lowering effects compared to older thiazolidinediones in animal models.[1][2][6] This high potency translated to clinical trials, where this compound demonstrated significant reductions in HbA1c and fasting plasma glucose in patients with type 2 diabetes.[3][4] A high dose of this compound was even found to be superior to a full dose of pioglitazone in terms of glycemic efficacy.[4]
The preclinical studies also suggested favorable effects on lipid metabolism, which were subsequently observed in clinical trials with reductions in triglycerides and increases in high-density lipoprotein cholesterol.[2][3][7] The mechanism of action, involving the modulation of gene expression related to glucose and lipid metabolism, appears to be consistent from animal models to humans.[1][2]
Regarding safety, the adverse effects observed in clinical trials, such as peripheral edema and weight gain, are known class effects of thiazolidinediones.[3][8] While preclinical studies focus on efficacy and mechanism, the emergence of these side effects in human trials highlights the importance of thorough clinical safety evaluation. The overall safety profile of this compound was found to be comparable to that of pioglitazone.[3]
References
- 1. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]
- 2. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 26-week, placebo- and pioglitazone-controlled monotherapy study of this compound in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. A randomized-controlled trial to investigate the effects of this compound, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Rivoglitazone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount in a laboratory setting to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of rivoglitazone, a thiazolidinedione derivative used in research. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is crucial to handle its disposal with care due to the potential for environmental impact, as noted with similar compounds in its class.
Hazard Classification and Regulatory Overview
This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). It does not appear on the P or U lists of acute hazardous wastes. However, the absence of a specific listing does not entirely exempt it from hazardous waste regulations if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. For laboratory purposes, it is best practice to treat all chemical waste with a high degree of caution.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound in a laboratory setting is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
1. Segregation and Collection:
-
Dedicate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, empty vials).
-
The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills and exposure.
2. Labeling:
-
Label the waste container with "this compound Waste for Incineration" and include the date of initial accumulation.
-
Ensure the label is legible and securely attached to the container.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
4. Professional Disposal:
-
Arrange for pickup and disposal by a certified environmental management or hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.
-
Retain all documentation, including waste manifests, provided by the disposal company for your records.
Alternative Disposal Method (for trace amounts, if institutional policy allows):
For minute, incidental amounts of this compound (e.g., residue on a spatula), some institutional safety protocols may permit a different approach. Always consult and adhere to your institution's specific waste disposal guidelines. If permitted, the following steps may be an option for trace contaminants:
-
Decontamination: Wipe the contaminated surface with an appropriate solvent (e.g., 70% ethanol) to transfer the residue to a disposable wipe.
-
Disposal of Wipes: Place the contaminated wipe into the designated this compound waste container for incineration.
Never dispose of this compound, even in small quantities, down the drain or in the regular trash. Pharmaceutical waste can have detrimental effects on aquatic ecosystems. While one member of the thiazolidinedione class, pioglitazone, was found to be non-persistent in the environment, another, rosiglitazone, is known to be very toxic to aquatic life. Given this conflicting data within the same drug class, a cautious approach is warranted for this compound.
Data on Thiazolidinedione Environmental Risk
| Drug | Environmental Finding | Implication for this compound Disposal |
| Rosiglitazone | Very toxic to aquatic life with long-lasting effects. | Suggests a high potential for environmental harm if improperly disposed of. Supports the recommendation for incineration. |
| Pioglitazone | Determined not to be persistent in the aquatic environment, did not bioaccumulate, and was non-toxic to aquatic organisms. | While encouraging, this data from a different compound should not override a cautious approach for this compound disposal. |
Experimental Protocols Cited
The information regarding the environmental impact of related compounds is based on environmental risk assessments conducted according to guidelines from regulatory bodies such as the European Medicines Agency (EMA). These assessments typically involve a series of studies to determine the persistence, bioaccumulation, and toxicity of a substance in aquatic environments.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling of Rivoglitazone for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Rivoglitazone is paramount. This guide provides immediate and essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant gloves should be worn. |
| Skin and Body | Impervious Clothing | A lab coat or other impervious clothing is necessary to protect skin. |
| Respiratory | Suitable Respirator | To be used to prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling:
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation to minimize inhalation exposure.[1]
-
Avoid Contact: Take precautions to avoid contact with eyes and skin, as well as inhalation of any dust or aerosols that may form.[1]
-
Hygiene: Wash hands and arms thoroughly after handling the compound.
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Recommended Temperatures:
Spill Management:
-
Personnel: Evacuate personnel to safe areas.
-
Protection: Use full personal protective equipment during cleanup.
-
Containment: Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.
-
Environmental Protection: Prevent the product from entering drains, water courses, or the soil.
Disposal:
-
Dispose of contaminated material as waste according to institutional and local regulations.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Promptly seek medical attention.[1] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Hazard Information
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] There are no established occupational exposure limit values for this product.[1]
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
